o-Octylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-octylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOKRXOKLLURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061344 | |
| Record name | Phenol, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-13-3, 67554-50-1 | |
| Record name | 2-Octylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, o-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067554501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-octylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
o-Octylphenol synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of o-Octylphenol
This technical guide provides a comprehensive overview of the synthesis and purification methods for orththis compound (this compound), a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details various catalytic approaches for synthesis, outlines effective purification strategies, and presents detailed experimental protocols.
Synthesis of this compound
The primary industrial method for producing octylphenols is the acid-catalyzed alkylation of phenol with an octene isomer, most commonly 1-octene or diisobutylene (a mixture of 2,4,4-trimethylpentene isomers).[1][2] The reaction yields a mixture of products, including ortho-, para-, and meta-octylphenol isomers, octyl phenyl ethers, and di-octylphenols.[1] The choice of catalyst and reaction conditions is crucial for maximizing the selectivity towards the desired this compound isomer.
Catalytic Systems
A variety of catalysts have been investigated for phenol alkylation, ranging from traditional liquid acids to more environmentally benign solid acid catalysts.
-
Zeolites and Solid Acids: Large-pore zeolites such as H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) are active catalysts for the liquid-phase alkylation of phenol with 1-octene.[3] These catalysts generally favor the formation of the ortho-isomer due to kinetic effects. For instance, at 373 K, the o-/p-isomer ratio was reported to be 1.5, 1.2, and 1.9 for BEA, MOR, and FAU zeolites, respectively. Other solid acids like silicated amorphous silica-alumina (ASA) and solid phosphoric acid (SPA) are also effective, though they may initially show low selectivity to this compound, with the ortho isomer forming through subsequent isomerization.[1][4]
-
Ion-Exchange Resins: Strongly acidic styrene-based cation exchange resins are widely used, particularly in continuous processes.[2][5][6] These resins offer high activity at moderate temperatures (50-100°C) and allow for easy separation from the reaction product.[5] A continuous process using a fixed-bed reactor with such a resin can achieve an octylphenol selectivity of up to 87.11%.[5]
-
Natural Clays: Modified natural clays, such as acid-treated bentonite (HB) and aluminum-pillared clay (Al-PILC), have been explored as low-cost, heterogeneous catalysts.[7] In the alkylation of phenol with 2-octanol at 180°C, Al-PILC showed a selectivity of 77.12% for octylphenol.[7]
-
Phenoxide Catalysts: For achieving high ortho-selectivity, phenoxide catalysts such as aluminum phenoxide are particularly effective. This process involves reacting phenol with an olefin like 1-octene in the presence of the phenoxide catalyst to produce ortho-substituted phenols.[8]
Reaction Products and By-products
The alkylation of phenol is not perfectly selective and results in a spectrum of products. The primary products are O-alkylated (octyl phenyl ethers) and C-alkylated (octylphenols). The C-alkylated products consist of a mixture of ortho-, meta-, and para-isomers.[4] Additionally, side reactions such as olefin oligomerization and multiple alkylations leading to dioctylphenols can occur, particularly at higher conversions and with catalysts of high acid strength.[1]
Caption: Synthesis pathway for octylphenol via acid-catalyzed alkylation.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis studies.
| Catalyst | Alkylating Agent | Temp. (°C) | Phenol:Olefin Ratio (mol) | Phenol Conversion (%) | o-/p-Ratio | Octylphenol Selectivity (%) | Reference |
| H-beta (BEA) | 1-Octene | 100 | 1:1 | ~35 | 1.5 | - | |
| H-mordenite (MOR) | 1-Octene | 100 | 1:1 | ~10 | 1.2 | - | |
| H-USY (FAU) | 1-Octene | 100 | 1:1 | ~20 | 1.9 | - | |
| Cation Exchange Resin | Diisobutylene | 50-100 | 1.0-10:1 | - | - | 87.11 (total) | [5] |
| Al-Pillared Clay | 2-Octanol | 180 | 1:1 | 35.7 | - | 77.12 | [7] |
| Solid Phosphoric Acid | 1-Octene | 200 | - | >90 (octene) | Low initial | - | [1] |
Purification of this compound
Post-synthesis, the reaction mixture contains unreacted phenol, the desired this compound, other isomers (p- and m-octylphenol), dioctylphenol, and octyl phenyl ethers. The separation of these closely related compounds is a critical step.
Purification Methodologies
-
Distillation: Fractional distillation is the most common industrial method for purifying octylphenols.[6][9] The process leverages the differences in boiling points of the components. A typical distillation sequence might involve:
-
Removal of unreacted phenol and low-boiling components.
-
Separation of the monthis compound fraction from the higher-boiling dioctylphenol and other residues.
-
Fine fractionation of the monthis compound cut to separate the ortho-isomer from the para- and meta-isomers. A patent describes collecting the target p-tert-octylphenol product between 220°C and 270°C.[6]
-
-
Crystallization: This technique is particularly effective for purifying solid isomers like p-tert-octylphenol, which can be crystallized from the product mixture, often after a preliminary distillation step.[6]
-
Chromatographic Methods: While primarily used for analysis, chromatographic techniques are the gold standard for high-purity separation in laboratory settings.
-
Gas Chromatography (GC): Capillary GC is effective for separating the various isomers of nonylphenol and can be applied to octylphenol as well.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed to separate alkylphenol isomers in various samples, often using mixed-mode stationary phases.
-
-
Solid-Phase Extraction (SPE): SPE is a valuable technique for sample clean-up and purification.[11][12] It can be used to remove interfering substances from the crude product mixture before final purification or analysis.[13]
Caption: Logical workflow for the purification of this compound by distillation.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Zeolite Catalysis
This protocol is a representative example based on studies of phenol alkylation with 1-octene over zeolite catalysts.[3]
-
Catalyst Activation: Dry the H-beta zeolite catalyst at 400°C for 4 hours under a flow of nitrogen to remove adsorbed water.
-
Reaction Setup: Charge a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and thermometer, with phenol (e.g., 0.2 mol) and the activated H-beta catalyst (e.g., 1.0 g).
-
Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 100°C) under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Add 1-octene (e.g., 0.2 mol) dropwise to the stirred mixture over a period of 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 100°C for 6 hours. Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of phenol and the distribution of products.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.
-
Product Isolation: The resulting filtrate is the crude product mixture, which can then be subjected to purification.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is based on general principles and specific conditions described in the patent literature.[6][9]
-
Initial Distillation: Transfer the crude product from the synthesis step into a distillation flask equipped with a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.
-
Phenol Removal: Heat the flask under vacuum. Collect the first fraction, which primarily consists of unreacted phenol (boiling point ~181°C at atmospheric pressure, lower under vacuum).
-
Isomer Fractionation: Gradually increase the temperature. The octylphenol isomers will begin to distill. The ortho- and para-isomers have very close boiling points, requiring an efficient fractionating column and careful control of the reflux ratio to achieve separation. Collect fractions at narrow temperature ranges (e.g., every 2-3°C).
-
Product Collection: The fraction corresponding to the boiling point of this compound is collected. For reference, p-tert-octylphenol is collected between 220°C and 270°C.[6] The exact temperature will depend on the operating pressure.
-
Residue: The high-boiling residue, containing dioctylphenol and other by-products, remains in the distillation flask.
-
Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity and isomer composition.[14] Combine the fractions that meet the desired purity specification for this compound.
Caption: Experimental workflow for this compound synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]
- 3. Liquid phase alkylation of phenol with 1-octene over large pore zeolites | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1522999A - Process for continuous synthesizing octyl phenol - Google Patents [patents.google.com]
- 6. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 9. CN102701913A - Octylphenol production method - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aquaref.fr [aquaref.fr]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of o-Octylphenol in Biological Systems
Introduction
Octylphenol (OP) encompasses a group of isomeric organic compounds, with 4-tert-octylphenol being the most commercially significant and commonly studied isomer.[1][2] It is an industrial chemical primarily used as an intermediate in the production of phenol/formaldehyde resins and octylphenol ethoxylates, which are found in rubbers, pesticides, paints, and detergents.[1][2][3] Due to the degradation of these ethoxylates, octylphenol is a persistent environmental contaminant found in water, soil, and air.[1][4][5] Classified as a xenoestrogen, o-Octylphenol is a potent endocrine-disrupting chemical (EDC) that mimics the action of estrogen, leading to a wide range of effects on biological systems.[2][6][7] This guide provides a detailed technical overview of its mechanisms of action, targeting researchers, scientists, and drug development professionals.
Core Mechanism of Action: Endocrine Disruption
The primary mechanism through which this compound exerts its biological effects is by disrupting the endocrine system, primarily by acting as an agonist for estrogen receptors (ERs).
Estrogenic Activity
This compound is recognized as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen.[7] Its chemical structure allows it to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[8] This binding initiates a cascade of molecular events typically triggered by the natural hormone 17β-estradiol (E2).
Upon binding to ERs in the cytoplasm, the this compound-ER complex undergoes a conformational change, dimerizes, and translocates into the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This action modulates the transcription of these genes, leading to the synthesis or repression of specific proteins and subsequent physiological responses.
However, the binding affinity of this compound for ERs is significantly lower than that of 17β-estradiol.[9] Despite this weaker affinity, exposure to sufficient concentrations can elicit significant estrogenic responses, including effects on the reproductive system and development.[6][9][10]
Antiandrogenic Activity
In addition to its estrogenic effects, some studies have shown that this compound can exhibit antiandrogenic activity. It has been observed to compete with androgens for binding to the androgen receptor (AR), although with a relatively high inhibition constant (Ki).[8] This dual activity—acting as an estrogen agonist and an androgen antagonist—highlights its complex role as an endocrine disruptor.
Key Signaling Pathways and Cellular Effects
This compound's interaction with cellular systems extends beyond simple receptor agonism, impacting a variety of signaling pathways that regulate cell fate and function.
Estrogen Receptor Signaling Pathway
This is the central pathway for this compound's endocrine-disrupting action. Binding to ERα and ERβ triggers a signaling cascade that alters gene expression, mimicking the natural hormone estradiol.
Nitric Oxide Signaling and Oxidative Stress
Studies on liver cells (HepG2) have shown that this compound can interfere with nitric oxide (NO) signaling. It can increase the expression of endothelial nitric oxide synthase (eNOS), altering NO bioavailability.[11] This disruption can lead to a state of nitro-oxidative stress and impair mitochondrial function, contributing to its cellular toxicity.[11]
Cell Cycle Regulation and Apoptosis
This compound has been shown to disrupt normal cell cycle progression. In human mesenchymal stem cells, it increased the expression of cyclin D1 while suppressing the cyclin-dependent kinase inhibitor p21.[12] This dysregulation can lead to uncontrolled cell proliferation.[12]
Conversely, this compound can also induce apoptosis (programmed cell death). In Sertoli cells and liver cells, it triggers mitochondria-mediated apoptosis through the activation of caspase-3 and regulation of Bcl-2 family proteins.[4][13] It has also been shown to cause chromatin condensation and DNA fragmentation, which are hallmarks of apoptosis.[4][14]
Immune System Modulation
Emerging evidence suggests that this compound can modulate the immune system. It has been shown to suppress the development of Th1 cells while enhancing Th2 cell development.[15] Furthermore, it can enhance the production of interleukin-4 (IL-4), a key cytokine in allergic responses, through a calcineurin-dependent activation of the transcription factor NF-AT.[16] This effect appears to be independent of estrogen receptors.[16]
Quantitative Data Summary
The biological activity of this compound is concentration-dependent. The following table summarizes key quantitative data from various studies.
| Parameter | Species/System | Value | Reference |
| Receptor Binding Affinity | |||
| ER Binding (Ki) | Rat Uterine Cytosol | 0.05 - 65 µM | |
| ERR-γ Binding (IC50) | Human (in vitro) | 238 nM | |
| ERα Binding (IC50) | Human (in vitro) | 925 nM | [17] |
| AR Binding (Ki) | Human (in vitro) | ~10 µM | [8] |
| PR Binding (Ki) | Rat Uterine Cytosol | 1.2 - 3.8 µM | |
| Cellular Effects | |||
| Cytotoxicity (IC50) | Human Liver (HepG2) cells | ~50-100 µM | |
| Cytotoxicity (IC50) | Human Keratinocytes (HaCaT) | ~25-50 µM | [4] |
| Decreased Sertoli Cell Viability | Rat (in vitro) | 10⁻¹² M | [14] |
| Decreased Spermatogenic Cell Viability | Rat (in vitro) | 10⁻⁸ M | [14] |
| In Vivo Effects | |||
| Uterotrophic Effect (Oral) | Prepubertal Rats | 50 - 200 mg/kg | [18] |
| Reproductive Toxicity | Male Pubertal Mice | 10 - 100 mg/kg/day | [10] |
| Impaired Bovine Oocyte Maturation | Bovine (in vitro) | 0.1 - 1 µg/ml | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Competitive Estrogen Receptor Binding Assay
This in vitro assay is used to determine the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.
-
Objective: To measure the binding affinity (Ki) of this compound for the estrogen receptor.
-
Materials:
-
Source of Estrogen Receptors (e.g., rat uterine cytosol, recombinant human ER).
-
Radioligand: [3H]-17β-estradiol.
-
Test Compound: this compound in various concentrations.
-
Binding buffer.
-
Dextran-coated charcoal (DCC) to separate bound from free radioligand.
-
Scintillation counter.
-
-
Protocol:
-
A constant concentration of ER protein and [3H]-estradiol is incubated in a binding buffer.
-
Increasing concentrations of unlabeled this compound are added to compete for the binding sites.
-
The reaction mixtures are incubated at 4°C for a sufficient time (e.g., 2 hours) to reach equilibrium.[17]
-
DCC suspension is added to adsorb the unbound [3H]-estradiol.
-
The mixture is centrifuged, and the supernatant containing the ER-bound [3H]-estradiol is collected.
-
Radioactivity is measured using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined and used to calculate the inhibition constant (Ki).
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells.
-
Objective: To determine the concentration of this compound that reduces the viability of a cell population.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.
-
Protocol:
-
Cells (e.g., HepG2, Sertoli cells) are seeded in 96-well plates and allowed to attach overnight.[19]
-
The cells are then treated with various concentrations of this compound (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[19][20]
-
After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well.[19]
-
The plate is incubated at 37°C for 1-4 hours to allow formazan crystal formation.
-
The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[19]
-
The absorbance is measured using a microplate reader at a wavelength of ~570-595 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Uterotrophic Assay in Rodents
This in vivo bioassay is a standard method for identifying substances with estrogenic activity by measuring the increase in uterine weight.
-
Objective: To assess the estrogen-like effects of this compound in a whole-animal model.
-
Model: Immature or ovariectomized adult female rats or mice.
-
Protocol:
-
Prepubertal female rats are dosed daily for three consecutive days with this compound via subcutaneous injection or oral gavage.[18]
-
A positive control group (e.g., treated with ethynyl estradiol) and a vehicle control group are included.
-
On the fourth day, approximately 24 hours after the final dose (or 6 hours for some protocols), the animals are euthanized.[18]
-
The uteri are carefully dissected, trimmed of fat, and weighed (wet weight). The fluid may be blotted to obtain a "blotted weight."
-
A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.
-
Experimental Workflow Visualization
The logical flow for assessing a compound like this compound for potential endocrine disruption involves a tiered approach, from in silico and in vitro methods to in vivo confirmation.
Conclusion
The mechanism of action of this compound in biological systems is multifaceted, with its primary role as an endocrine disruptor driving many of its physiological effects. By binding to and activating estrogen receptors, it can interfere with normal hormonal signaling, leading to adverse outcomes in reproductive health and development.[6][10] Beyond its estrogenic activity, this compound also impacts fundamental cellular processes, including cell cycle regulation, apoptosis, and nitric oxide signaling, contributing to its overall toxicity.[4][11][12] The comprehensive data gathered from in vitro and in vivo studies underscore the potential risks associated with environmental exposure to this compound and provide a critical foundation for regulatory assessment and future research into the broader class of alkylphenol endocrine disruptors.
References
- 1. ospar.org [ospar.org]
- 2. Octylphenol - Coastal Wiki [coastalwiki.org]
- 3. Toxic effects of octylphenol on the expression of genes in liver identified by suppression subtractive hybridization of Rana chensinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Endocrine disrupting compounds: effect of octylphenol on reproduction over three generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of octylphenol on the expression of cell cycle-related genes and the growth of mesenchymal stem cells derived from human umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxic effects of octylphenol on cultured rat spermatogenic cells and Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The endocrine disruptors nonylphenol and octylphenol exert direct effects on T cells to suppress Th1 development and enhance Th2 development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.korea.ac.kr [pure.korea.ac.kr]
- 17. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Degradation Pathways of o-Octylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation pathways of ortho-octylphenol (o-OP). As a member of the alkylphenol class of compounds, o-OP is an environmental contaminant of concern due to its endocrine-disrupting properties and its origin as a breakdown product of widely used octylphenol polyethoxylate surfactants. This document details both biotic and abiotic degradation mechanisms, presents quantitative data on degradation rates, and outlines key experimental protocols for studying these processes.
Biotic Degradation Pathways
The biodegradation of this compound is a critical process in its environmental fate. Microorganisms, including bacteria and fungi, have been shown to degrade octylphenols and their precursors. The primary biodegradation of octylphenol polyethoxylates (OPEOs) involves the stepwise shortening of the hydrophilic ethoxylate chain by various microorganisms, such as Pseudomonas species, leading to the formation of short-chain OPEOs and ultimately this compound.[1][2] The subsequent degradation of the this compound molecule can proceed through several enzymatic pathways.
Proposed Biodegradation Pathway of this compound
While the specific enzymatic pathway for orththis compound is not as extensively studied as its para-isomer, a putative degradation pathway can be constructed based on established microbial degradation mechanisms for phenol and other alkylphenols. The degradation is expected to initiate with the oxidation of either the alkyl chain or the aromatic ring, followed by ring cleavage.
Under denitrifying conditions, evidence suggests a simultaneous attack on both the hydrophilic and hydrophobic moieties of octylphenol polyethoxylates, leading to intermediates such as propylphenol triethoxylate and heptylphenol diethoxylated.[3]
Abiotic Degradation Pathways
Abiotic processes, particularly ozonation and photodegradation, play a significant role in the transformation of this compound in the environment.
Ozonation
The reaction of this compound with ozone in aqueous environments can proceed through two main pathways: a direct reaction with molecular ozone and an indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition. The contribution of the indirect pathway becomes more significant at higher pH values.[4]
The reaction with molecular ozone is relatively fast, with a second-order rate constant of 4.33 (±0.18) x 104 M-1s-1.[2] The reaction with hydroxyl radicals is even faster, with a rate constant of 1.4 (±0.2) x 1010 M-1s-1.[4] A preliminary investigation suggests that an initial product of ozonation is a hydroxyl-alkyl phenol.[2]
Photodegradation
Photodegradation of octylphenols can occur through direct absorption of sunlight or, more significantly, through indirect photolysis involving photosensitizing agents naturally present in water, such as nitrates and humic acids. The reaction with hydroxyl radicals generated from these sensitizers is a key degradation mechanism. The estimated half-life of 4-tert-octylphenol in surface waters under simulated solar conditions ranges from 0.6 to 2.5 days.[5] For the photodegradation of 4-tert-octylphenol promoted by Fe(III), a proposed intermediate is 4-tert-octyl catechol.[6]
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation of octylphenol. It is important to note that much of the available data is for 4-tert-octylphenol, a commercially significant isomer, which is used here as a proxy for this compound where specific data is unavailable.
Table 1: Abiotic Degradation Rate Constants for Octylphenol
| Degradation Process | Reactant | Second-Order Rate Constant (M-1s-1) | Reference Compound | Reference |
| Ozonation (Direct) | Molecular Ozone (O3) | 4.33 (±0.18) x 104 | Octylphenol | [2] |
| Ozonation (Indirect) | Hydroxyl Radical (•OH) | 1.4 (±0.2) x 1010 | Octylphenol | [4] |
| Photodegradation | Hydroxyl Radical (•OH) | 10.9 (±0.5) x 109 | 4-tert-Octylphenol | [5] |
Table 2: Environmental Half-lives of Octylphenols
| Compound | Matrix | Condition | Half-life | Reference |
| 4-tert-Octylphenol | Surface Water | Simulated Solar Conditions | 0.6 - 2.5 days | [5] |
| 4-tert-Octylphenol | Soil with Biosolids | Laboratory Conditions | 10 - 14 days | [5] |
| Nonylphenol* | Sediment | Field Conditions | 28 - 104 days | [7] |
*Data for nonylphenol is provided as an estimate for a structurally similar alkylphenol.
Experimental Protocols
This section outlines generalized protocols for key experiments used to study the environmental degradation of this compound.
Biodegradation in a Soil Slurry Bioreactor
This protocol describes a laboratory-scale experiment to assess the biodegradation of this compound in soil under controlled conditions.
Methodology:
-
Soil Preparation: Collect soil from a relevant site, air-dry, and sieve to remove large debris.
-
Spiking: A stock solution of this compound in a suitable solvent (e.g., methanol) is added to the soil and the solvent is allowed to evaporate.
-
Slurry Preparation: The spiked soil is mixed with a mineral salt medium to create a slurry (e.g., 1:5 soil-to-liquid ratio).[8] The mineral salt medium typically contains sources of nitrogen, phosphorus, and other essential trace elements.
-
Incubation: The slurry is incubated in a bioreactor at a controlled temperature and pH. For aerobic studies, the slurry is continuously stirred and aerated. For anaerobic studies, the headspace is purged with an inert gas (e.g., nitrogen).[9]
-
Sampling and Extraction: At regular intervals, slurry samples are withdrawn. The solid and liquid phases are separated by centrifugation. This compound and its metabolites are extracted from both phases using an appropriate organic solvent (e.g., dichloromethane or a hexane/acetone mixture).
-
Analysis: The extracts are analyzed by HPLC-UV or GC-MS to quantify the concentration of this compound and identify its degradation products.
Ozonation Experiment
This protocol outlines a bench-scale ozonation experiment to determine the degradation kinetics and identify byproducts.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of this compound of a known concentration in a suitable buffer to control pH.
-
Reactor Setup: The experiment is conducted in a glass reactor equipped with a gas dispersion tube for introducing ozone, a magnetic stirrer, and an off-gas trap containing a potassium iodide solution to neutralize excess ozone.
-
Ozonation: A stream of ozone gas of a known concentration is bubbled through the solution at a constant flow rate.[10]
-
Sampling and Quenching: Aliquots of the solution are withdrawn at specific time points. The reaction is immediately quenched by adding a reducing agent, such as sodium thiosulfate, to consume any residual ozone.
-
Analysis: The samples are then analyzed, typically by HPLC or LC-MS, to determine the remaining concentration of this compound and to identify and quantify any degradation byproducts.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a UV or fluorescence detector.[11]
-
Column: A C8 or C18 reversed-phase column is commonly used.[12]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical.[13]
-
Detection: UV detection is often set around 225 nm or 280 nm.[13][14] Fluorescence detection can provide higher sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Due to the low volatility of this compound and its hydroxylated metabolites, derivatization is necessary prior to GC-MS analysis. This is often a two-step process of methoximation followed by silylation to increase volatility and thermal stability.[15][16]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column is typically used.
-
Analysis: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the column stationary phase. The mass spectrometer is used for detection and identification of the separated compounds based on their mass spectra.
References
- 1. Biodegradation of octylphenol polyethoxylate surfactant Triton X-100 by selected microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of octylphenol and nonylphenol by ozone - part II: indirect reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. Photodegradation kinetics of p-tert-octylphenol, 4-tert-octylphenoxy-acetic acid and ibuprofen under simulated solar conditions in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. slunik.slu.se [slunik.slu.se]
- 9. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. academicjournals.org [academicjournals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of o-Octylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data for o-Octylphenol
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the octyl chain. The ortho substitution pattern will result in a more complex splitting pattern for the aromatic protons compared to its para-substituted isomer.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 2H | Aromatic protons (H-3, H-5) |
| ~6.8-7.0 | Multiplet | 2H | Aromatic protons (H-4, H-6) |
| ~4.5-5.5 | Singlet (broad) | 1H | Phenolic hydroxyl (-OH) |
| ~2.6-2.8 | Triplet | 2H | Methylene group adjacent to the aromatic ring (-CH₂-) |
| ~1.5-1.7 | Multiplet | 2H | Methylene group beta to the aromatic ring (-CH₂-) |
| ~1.2-1.4 | Multiplet | 10H | Methylene groups of the octyl chain (-(CH₂)₅-) |
| ~0.8-0.9 | Triplet | 3H | Terminal methyl group (-CH₃) |
Predicted ¹³C NMR Data for this compound
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~152-155 | Aromatic carbon attached to the hydroxyl group (C-1) |
| ~135-138 | Aromatic carbon attached to the octyl group (C-2) |
| ~128-131 | Aromatic carbons (C-3, C-5) |
| ~118-122 | Aromatic carbons (C-4, C-6) |
| ~30-32 | Methylene carbon adjacent to the aromatic ring (-CH₂) |
| ~28-30 | Methylene carbons of the octyl chain |
| ~22-23 | Methylene carbon beta to the terminal methyl group |
| ~14 | Terminal methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (phenolic) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Strong | Aliphatic C-H stretch |
| 1500-1600 | Medium | Aromatic C=C stretch |
| 1150-1300 | Strong | C-O stretch (phenol) |
| 740-760 | Strong | Ortho-disubstituted C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data for this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 206 | Moderate | Molecular ion [M]⁺ |
| 107 | High | [M - C₇H₁₅]⁺ (Benzylic cleavage) |
| 94 | Moderate | [C₆H₅OH]⁺ (Loss of octyl radical) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The choice of solvent depends on the solubility of the sample.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.[2]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
FT-IR Spectroscopy
-
Sample Preparation (Thin Film Method for Solids): Dissolve a small amount of the solid this compound in a volatile solvent (e.g., acetone or methylene chloride).[3]
-
Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.[3]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and automatically subtracted from the sample spectrum.[3][4]
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[5] The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[5][6]
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[5]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[5]
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship for Isomer Differentiation
Caption: Decision tree for differentiating octylphenol isomers.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mse.washington.edu [mse.washington.edu]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
o-Octylphenol: An In-Depth Technical Guide to its Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of o-octylphenol, a significant organic compound utilized in various industrial applications. Understanding its solubility profile is paramount for its effective use in chemical synthesis, formulation development, and for assessing its environmental fate and toxicological impact. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.
Physicochemical Properties of this compound
To contextualize its solubility, it is essential to first understand the fundamental physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₂O | --INVALID-LINK-- |
| Molar Mass | 206.32 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | 18-18.5 °C | --INVALID-LINK-- |
| Boiling Point | 305.19 °C (estimate) | --INVALID-LINK-- |
| Log Kow (Octanol-Water Partition Coefficient) | 5.6 (estimated for 2-octylphenol) | --INVALID-LINK-- |
Aqueous Solubility of this compound
The solubility of this compound in water is low, a characteristic attributed to its long, nonpolar octyl chain which dominates its physicochemical behavior over the polar hydroxyl group.
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | 2.857 mg/L | --INVALID-LINK-- |
| Water | 22 °C | 19 mg/L (for 4-tert-octylphenol) | --INVALID-LINK-- |
| Water | 20 °C | 7 mg/L (for p-t-octylphenol) | --INVALID-LINK-- |
It is important to note that while the specific value for this compound is cited, data for its isomers, such as 4-tert-octylphenol, are more abundant in the literature and are included for comparative purposes. The structural differences between isomers will lead to variations in their physical properties, including solubility.
Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Reference |
| Alcohols (e.g., Ethanol, Methanol) | Soluble / Readily Soluble | --INVALID-LINK--, --INVALID-LINK-- |
| Ethers | Soluble | --INVALID-LINK-- |
| Benzene | Soluble | --INVALID-LINK-- |
| Acetone | Soluble / Readily Soluble | --INVALID-LINK--, --INVALID-LINK-- |
| Toluene | Soluble | --INVALID-LINK-- |
| Hydrocarbons (e.g., Hexane) | Soluble | --INVALID-LINK-- |
| 1:1 Methanol & 50% aq. KOH | Soluble | --INVALID-LINK-- |
The lack of extensive quantitative data highlights an area for future research to build a more complete solubility profile for this compound, which would be highly beneficial for computational modeling and process optimization in industrial applications.
Experimental Protocol for Determining Water Solubility (Based on OECD Guideline 105)
The determination of water solubility for compounds like this compound is crucial for regulatory and safety assessments. The OECD Guideline 105 for the Testing of Chemicals, "Water Solubility," provides standardized methods. The Shake-Flask Method is a commonly employed technique.
Objective: To determine the saturation mass concentration of this compound in water at a given temperature.
Materials:
-
This compound (analytical standard)
-
Distilled or deionized water
-
Glass flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography-Mass Spectrometry, GC-MS)
-
Standard laboratory glassware
Procedure:
-
Preliminary Test:
-
To estimate the approximate solubility, add a small, known amount of this compound to a known volume of water in a flask.
-
Shake at the desired test temperature (e.g., 25°C) for 24 hours.
-
Visually inspect for any undissolved particles. This helps in determining the appropriate amount of substance to use in the main test to ensure a saturated solution.
-
-
Main Test (Shake-Flask Method):
-
Add an excess amount of this compound (determined from the preliminary test) to triplicate flasks containing a known volume of water.
-
Seal the flasks and place them in a constant temperature shaker bath set at the desired temperature (e.g., 25 ± 0.5°C).
-
Agitate the flasks for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours, with periodic checks to ensure saturation.
-
After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved material.
-
-
Sample Analysis:
-
Carefully take an aliquot of the clear, supernatant aqueous phase from each flask. To avoid including undissolved particles, centrifugation of the samples at the test temperature is recommended.
-
Analyze the concentration of this compound in the aqueous samples using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the test samples.
-
-
Data Interpretation:
-
The solubility is reported as the mean concentration from the triplicate flasks, expressed in mg/L or g/100mL, along with the standard deviation. The temperature of the measurement must be specified.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound's water solubility using the Shake-Flask Method.
Caption: Experimental workflow for determining the water solubility of this compound.
Toxicological effects of o-Octylphenol on aquatic life
An In-depth Technical Guide on the Toxicological Effects of o-Octylphenol on Aquatic Life
Introduction
Octylphenol (OP), particularly its most commercially significant isomer 4-tert-octylphenol, is an alkylphenol used as an intermediate in the production of phenol/formaldehyde resins and octylphenol ethoxylates.[1][2] These products are utilized in manufacturing a wide array of goods, including textiles, paints, pesticides, detergents, and plastics.[2][3] The primary pathway for this compound to enter the aquatic environment is through the microbial breakdown of octylphenol ethoxylates during sewage treatment and from industrial wastewater discharges.[1][2][3]
Classified as very toxic to aquatic organisms, this compound is not easily degraded in the environment.[1] Its hydrophobic nature leads to accumulation in sewage sludge and river sediments.[3] Due to its persistence and potential for bioaccumulation, it poses a significant risk to aquatic ecosystems.[1][4][5] The primary toxicological concern is its function as an endocrine-disrupting chemical (EDC), which can interfere with the hormonal systems of aquatic organisms, leading to adverse developmental and reproductive effects even at low environmental concentrations.[4][6][7][8] This guide provides a comprehensive overview of the toxicological effects of this compound, summarizing key toxicity data, outlining experimental protocols, and illustrating the mechanisms of its action on aquatic life.
Quantitative Toxicity Data
The toxicity of this compound varies across different aquatic species and trophic levels. The following tables summarize acute and chronic toxicity data from various studies.
Acute Toxicity
Acute toxicity is typically measured by the concentration that is lethal to 50% of the test population (LC50) or causes an effect in 50% of the population (EC50) over a short period, usually 48 to 96 hours.[9]
| Species | Trophic Level | Endpoint (Duration) | Concentration | Reference |
| Pimephales promelas (Fathead minnow) | Fish | LC50 (96 h) | 0.25 mg/L | [1] |
| Pseudetroplus maculatus (Cichlid) | Fish | LC50 (96 h) | 150 µg/L (0.15 mg/L) | [3] |
| Daphnia sp. | Invertebrate | EC50 (96 h) | 0.27 mg/L | [1] |
| Scenedesmus subspicatus | Algae | IC50 (72 h) | 1.1 mg/L | [1] |
Table 1: Summary of Acute Toxicity Data for this compound.
Chronic Toxicity
Chronic toxicity studies assess the effects of longer-term exposure at lower concentrations. Key endpoints include the No-Observed-Effect Concentration (NOEC), the highest concentration with no statistically significant effect, and the Lowest-Observed-Effect Concentration (LOEC).
| Species | Trophic Level | Endpoint (Duration) | Concentration (NOEC) | Reference |
| Oncorhynchus mykiss (Rainbow trout) | Fish | Growth Inhibition (60 days) | 6.1 µg/L | [1][10] |
| Danio rerio (Zebrafish) | Fish | Reproduction (Life-cycle) | 12 µg/L | [10] |
| Daphnia magna | Invertebrate | Reproduction (21 days) | 0.062 mg/L (62 µg/L) | [1] |
| Marisa cornuarietis (Freshwater snail) | Invertebrate | Reproductive Alterations | LOEC of 1 µg/L | [10] |
Table 2: Summary of Chronic Toxicity Data for this compound.
Experimental Protocols
Standardized protocols are crucial for assessing the toxicity of chemicals like this compound. The following sections describe the general methodologies for key experiments cited in toxicological literature.
Acute Fish Toxicity Test (e.g., OECD 203)
This test determines the concentration of a substance that is lethal to fish over a 96-hour exposure period.
-
Test Organism: A standard species like Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), or Rainbow Trout (Oncorhynchus mykiss). Fish are typically in the fingerling stage.[11]
-
Acclimatization: Fish are acclimated to laboratory conditions for at least 12 days, during which they are held in water with quality parameters (pH, temperature, dissolved oxygen) similar to the test conditions.[3]
-
Test Chambers: Tests are conducted in glass jars or tanks containing a specified volume of test solution (e.g., 15 liters).[11] Tanks are often covered to prevent fish from jumping out.[3]
-
Test Concentrations: A geometric series of at least five concentrations of this compound is prepared, along with a solvent-free control and a vehicle control (if a solvent like DMSO is used to dissolve the toxicant).[3]
-
Exposure: A minimum of 10 fish are exposed to each test concentration.[11] The test is conducted under static or semi-static conditions for 96 hours. Fish are generally not fed 24 hours prior to and during the test.[3]
-
Observations: Mortality and any behavioral changes (e.g., altered swimming, gulping for air) are recorded at 24, 48, 72, and 96 hours.[3][11]
-
Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated using statistical methods like Probit analysis.[3]
Caption: Workflow for a standard acute fish toxicity test.
Acute Invertebrate Immobilisation Test (e.g., OECD 202)
This test evaluates the acute toxicity to aquatic invertebrates, most commonly Daphnia magna.
-
Test Organism: Daphnia sp., typically less than 24 hours old at the start of the test.[12][13]
-
Test Conditions: The test is performed in small glass containers under static conditions for 48 hours.[13] Water quality parameters are maintained within a narrow range.
-
Exposure: Groups of daphnids (e.g., 20 daphnids split into 4 replicates) are exposed to a range of this compound concentrations and a control.
-
Endpoint: The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.
-
Observations: Observations are made at 24 and 48 hours.[13]
-
Data Analysis: The 48-hour EC50 for immobilisation is calculated with 95% confidence limits. The test is considered valid if control immobilisation is ≤10%.[13]
Algal Growth Inhibition Test (e.g., OECD 201)
This protocol assesses the effects of a substance on the growth of freshwater microalgae.
-
Test Organism: A rapidly growing species of green algae, such as Scenedesmus subspicatus or Chlorella vulgaris.[1][14][15]
-
Test Conditions: Algae are cultured in a nutrient-rich medium under controlled temperature, lighting, and static conditions for 72 to 96 hours.[9][14]
-
Exposure: Exponentially growing algal cultures are exposed to various concentrations of this compound.
-
Endpoints: The primary endpoint is the inhibition of growth, which can be measured by changes in cell count, biomass, or chlorophyll fluorescence.[15][16]
-
Data Analysis: The EC50, the concentration causing a 50% reduction in either growth or growth rate, is determined by comparing the growth in the test cultures to the controls.[9]
Toxicological Effects and Mechanisms of Action
This compound exerts a range of adverse effects on aquatic organisms, from molecular and cellular damage to impacts on the entire organism's health and reproductive success.
Endocrine Disruption
The most well-documented effect of this compound is its ability to act as a xenoestrogen, mimicking the natural hormone 17β-estradiol.[2][6] This interference with the endocrine system can lead to significant reproductive and developmental abnormalities, particularly in fish.[4][6][8]
-
Estrogenic Activity: OP competes with endogenous estrogen to bind to estrogen receptors (ER).[17] This binding initiates a signaling cascade that inappropriately activates estrogen-responsive genes.
-
Vitellogenin (VTG) Induction: A key biomarker of estrogenic exposure in male and juvenile fish is the production of vitellogenin, an egg-yolk precursor protein normally synthesized only by females.[2] Numerous studies have reported elevated VTG levels in male fish exposed to OP.[2]
-
Impaired Sexual Development: Exposure during critical developmental periods can alter sexual differentiation.[2] This can result in skewed sex ratios (feminization of males), the development of intersex gonads (testis-ova), and suppression of testicular growth and spermatogenesis.[2][6]
-
Reproductive Failure: In adult fish, OP exposure can impair reproductive performance, reduce fertility, and inhibit spawning.[6][10]
Caption: Estrogenic signaling pathway disrupted by this compound.
Histopathological and Physiological Effects
Beyond endocrine disruption, this compound causes direct cellular and physiological damage to aquatic organisms.
-
Histological Alterations: Exposure has been shown to cause significant tissue damage. In fish, this includes degeneration of primary and secondary gill lamellae and upliftment of the gill epithelium.[3] The liver is also a primary target, with observed effects including vacuolization of hepatocytes (a cellular defense mechanism), irregular cell shape, and necrosis (cell death) at higher concentrations.[3]
-
Behavioral Changes: Fish exposed to this compound have exhibited altered behaviors, such as slow and restricted swimming and staying grouped at the bottom of the tank.[3]
-
Physiological Stress Responses: A common non-specific response to toxicant exposure is the increased secretion of mucus, which forms a protective barrier.[3] Studies on Clarias gariepinus showed that OP exposure led to anemia, reduced plasma protein, and increased serum cortisol and plasma glucose, indicating primary and secondary stress responses.[18]
-
Effects on Algae and Invertebrates: In microalgae, this compound inhibits cell growth and photosynthesis.[14][15] For invertebrates, it can cause reproductive abnormalities; for example, exposure to concentrations as low as 1 µg/L induced alterations in the reproductive anatomy of female freshwater snails.[10]
Caption: Logical relationship of this compound's toxic effects.
Conclusion
This compound is a potent and persistent environmental contaminant with significant toxicological effects on aquatic life. Its primary mechanism of toxicity is endocrine disruption, where it acts as an estrogen mimic, leading to severe reproductive and developmental impairments in fish and invertebrates at environmentally relevant concentrations.[1][6][10] Furthermore, it induces direct histopathological damage to vital organs like the liver and gills, triggers physiological stress responses, and inhibits the growth of primary producers such as algae.[3][14] The comprehensive data underscore the ecological risk posed by this compound and highlight the need for continued monitoring and regulatory measures to mitigate its release into aquatic ecosystems.
References
- 1. ospar.org [ospar.org]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of octylphenol on sexual development and reproduction in zebrafish | SLU publication database (SLUpub) [publications.slu.se]
- 7. health.state.mn.us [health.state.mn.us]
- 8. researchgate.net [researchgate.net]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. circabc.europa.eu [circabc.europa.eu]
- 11. cerc.usgs.gov [cerc.usgs.gov]
- 12. Aquatic Invertebrates - Eurofins Scientific [eurofins.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Changes in Growth, Photosynthesis Performance, Pigments, and Toxin Contents of Bloom-Forming Cyanobacteria after Exposure to Macroalgal Allelochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicogenomics to Evaluate Endocrine Disrupting Effects of Environmental Chemicals Using the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Endocrine Disrupting Potential of o-Octylphenol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
o-Octylphenol (OP) isomers, particularly those with the octyl group at the ortho position, are emerging as compounds of interest within the broader class of alkylphenols known for their endocrine-disrupting capabilities. While extensive research has focused on the para-isomer, 4-octylphenol, specific data on the endocrine-disrupting potential of this compound isomers remain limited. This technical guide synthesizes the current understanding of the mechanisms by which these compounds may interfere with endocrine signaling pathways, drawing parallels from more extensively studied isomers where necessary. It provides an overview of their potential interactions with estrogen and androgen receptors, and their impact on steroidogenesis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research in this critical area.
Introduction to this compound and Endocrine Disruption
Octylphenols are alkylphenols widely used in the manufacturing of surfactants, resins, and other industrial products. These compounds can be released into the environment, leading to human exposure through various routes.[1] Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. Concerns regarding the endocrine-disrupting properties of alkylphenols stem from their structural similarity to endogenous hormones like 17β-estradiol, allowing them to interact with hormone receptors and disrupt normal physiological processes.[2] While 4-octylphenol is a well-documented xenoestrogen, the biological activities of this compound isomers are less characterized, necessitating further investigation to fully understand their potential health risks.
Interaction with Estrogen Receptors
The estrogenic activity of phenolic compounds is primarily mediated through their binding to estrogen receptors (ERα and ERβ). This interaction can initiate a cascade of molecular events, leading to changes in gene expression.
Receptor Binding Affinity
While specific quantitative data for the binding affinity of this compound isomers to estrogen receptors are scarce, studies on other alkylphenols provide a framework for understanding potential interactions. For instance, 4-tert-octylphenol has been shown to bind to the estrogen receptor, although with a lower affinity than 17β-estradiol.[3][4] The position and structure of the alkyl group on the phenol ring are critical determinants of binding affinity. It is hypothesized that ortho-substituted phenols may exhibit different binding characteristics compared to their para-counterparts due to steric hindrance.
Table 1: Estrogen Receptor Binding Affinity of Selected Phenolic Compounds
| Compound | Receptor | Assay Type | IC50 / Ki | Reference |
| 4-tert-Octylphenol | Estrogen Receptor | Competitive Binding | Ki: 0.05-65 µM | [3] |
| 17β-Estradiol | Estrogen Receptor | Competitive Binding | Ki: 0.4 nM | [3] |
| This compound Isomers | Data Not Available |
Transcriptional Activation
Interaction with Androgen Receptors
In addition to estrogenic effects, some alkylphenols have been shown to interact with the androgen receptor (AR), typically as antagonists. This can disrupt the normal function of androgens, which are crucial for male reproductive development and function.
Receptor Binding and Transcriptional Activity
Studies have demonstrated that certain phenolic compounds can act as androgen receptor antagonists. For example, 2-tert-butylphenol and 2-isopropylphenol, which are structurally related to this compound, have been identified as AR antagonists in a yeast-based assay.[6] These compounds inhibited the transcriptional activity of the androgen receptor, but did not show any agonistic activity. A study on 4-octylphenol reported an IC50 value of 9.71 x 10⁻⁵ M for the inhibition of DHT-induced androgen receptor transcriptional activity.[7][8][9]
Table 2: Androgen Receptor Activity of Selected Phenolic Compounds
| Compound | Activity | Assay Type | IC50 | Reference |
| 4-Octylphenol | Antagonist | Reporter Gene Assay | 9.71 x 10⁻⁵ M | [7][8][9] |
| 2-tert-Butylphenol | Antagonist | Recombined Yeast Strain | Not specified | [6] |
| 2-Isopropylphenol | Antagonist | Recombined Yeast Strain | Not specified | [6] |
| This compound Isomers | Data Not Available |
Effects on Steroidogenesis
Steroidogenesis is the metabolic pathway for the synthesis of steroid hormones from cholesterol. Several EDCs have been shown to disrupt this process by altering the expression or activity of key steroidogenic enzymes. Studies on 4-tert-octylphenol have indicated that it can inhibit testosterone biosynthesis in cultured Leydig cells.[10] This inhibition may occur through the downregulation of genes encoding steroidogenic enzymes.[10] The potential for this compound isomers to similarly affect steroidogenesis warrants further investigation.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
-
Materials: Rat uterine cytosol (as a source of ER), [³H]-17β-estradiol, unlabeled 17β-estradiol (for standard curve), test compound, assay buffer, hydroxylapatite slurry.
-
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.
-
In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.
-
Incubate to allow for competitive binding.
-
Add hydroxylapatite slurry to separate receptor-bound from free radioligand.
-
Wash the hydroxylapatite pellets to remove unbound radioligand.
-
Measure the radioactivity of the pellets using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).
-
Androgen Receptor Transcriptional Activation Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of a test compound to induce or inhibit gene expression mediated by the androgen receptor.
-
Materials: A suitable cell line (e.g., human prostate cancer cells), an androgen receptor expression vector, a luciferase reporter vector with an androgen-responsive element, transfection reagent, cell culture medium, testosterone or dihydrotestosterone (DHT) as an agonist, an AR antagonist (e.g., flutamide) as a control, and a luciferase assay system.
-
Procedure:
-
Co-transfect the cells with the AR expression vector and the luciferase reporter vector.
-
Plate the transfected cells in a multi-well plate and allow them to attach.
-
For agonist testing, treat the cells with serial dilutions of the test compound.
-
For antagonist testing, treat the cells with a fixed concentration of an AR agonist (e.g., DHT) and serial dilutions of the test compound.
-
Incubate the cells for a specified period.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
-
Signaling Pathways
Estrogen Receptor Signaling
Endocrine disruptors can interfere with both genomic and non-genomic estrogen receptor signaling pathways. In the genomic pathway, the ligand-bound ER acts as a transcription factor in the nucleus. In the non-genomic pathway, membrane-associated ERs can rapidly activate intracellular signaling cascades.
Androgen Receptor Antagonism
Androgen receptor antagonists, such as some alkylphenols, can bind to the AR and prevent the binding of endogenous androgens. This blocks the normal downstream signaling cascade, leading to an inhibition of androgen-dependent gene expression.
Developmental and Reproductive Toxicity
The potential for this compound isomers to cause developmental and reproductive toxicity is a significant concern. In vivo studies on other octylphenol isomers have shown effects such as altered reproductive organ weights and delayed sexual maturation.[9] However, specific studies on this compound isomers are needed to ascertain their particular risk profile in this regard.
Conclusion and Future Directions
The endocrine-disrupting potential of this compound isomers is an area that requires significant further research. While data from related compounds, particularly 4-octylphenol, suggest that this compound isomers may interact with estrogen and androgen receptors and potentially affect steroidogenesis, a lack of specific quantitative data for these isomers prevents a conclusive risk assessment.
Future research should prioritize:
-
Quantitative in vitro assays: Determining the binding affinities (IC50, Ki) of a range of this compound isomers for ERα, ERβ, and AR.
-
Transcriptional activation studies: Quantifying the agonistic and antagonistic activities of these isomers using reporter gene assays.
-
Steroidogenesis assays: Investigating the effects of this compound isomers on the expression and activity of key steroidogenic enzymes.
-
In vivo studies: Assessing the developmental and reproductive toxicity of this compound isomers in animal models.
A comprehensive understanding of the structure-activity relationships among octylphenol isomers is crucial for accurate risk assessment and the development of safer alternatives. The methodologies and pathway diagrams presented in this guide provide a foundational framework for researchers to address these critical knowledge gaps.
References
- 1. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pasteur.epa.gov [pasteur.epa.gov]
- 3. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation of nonylphenol and octylphenol eliminates their ability to activate transcription via the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 9. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of selected phenol and phthalate derivatives on steroid hormone production by cultured porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Estrogenic Activity of o-Octylphenol: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro estrogenic activity of ortho-Octylphenol (this compound), a compound of interest in environmental health and toxicology. This document summarizes quantitative data from key assays, details experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of its endocrine-disrupting potential.
Quantitative Assessment of Estrogenic Activity
The estrogenic activity of this compound has been quantified using various in vitro assays. The following tables summarize key data points from competitive binding assays, reporter gene assays, and cell proliferation studies.
Estrogen Receptor Competitive Binding Affinity
Competitive binding assays are utilized to determine the affinity of a test compound for the estrogen receptor (ER) by measuring its ability to displace a radiolabeled estrogen, typically [³H]17β-estradiol. The inhibitory constant (Ki) is a measure of this binding affinity, with lower values indicating a stronger interaction.
| Compound | Receptor | Ki (μM) | Reference |
| 4-tert-Octylphenol | Estrogen Receptor | 0.05 - 65 | [1][2] |
| 17β-Estradiol | Estrogen Receptor | 0.0004 | [1][2] |
| Ethynyl Estradiol | Estrogen Receptor | 0.0004 | [1][2] |
Note: Data for 4-tert-Octylphenol is presented as a range due to variations in experimental conditions across different studies. This compound is an isomer of 4-tert-Octylphenol and is expected to have a comparable binding affinity.
Reporter Gene Assay Potency
Reporter gene assays measure the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase). The half-maximal effective concentration (EC₅₀) represents the concentration at which the compound induces a response halfway between the baseline and maximum response.
| Compound Isomer | EC₅₀ (mg/L) | Assay System | Reference |
| 2,2-Octylphenol (22-OP) | ~0.6 - 7.7 | Recombinant Yeast Assay (RYA) | [3] |
| 3,3-Octylphenol (33-OP) | ~0.6 - 7.7 | Recombinant Yeast Assay (RYA) | [3] |
Note: The provided data is for isomers of octylphenol. These values indicate a higher estrogenic activity compared to the commercial nonylphenol (cNP) mixture.[3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the estrogenic activity of this compound.
MCF-7 Cell Proliferation Assay
This assay assesses the ability of this compound to induce the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Hormone-free medium (DMEM without phenol red, supplemented with charcoal-stripped FBS)
-
This compound stock solution (in DMSO)
-
17β-Estradiol (positive control)
-
ICI 182,780 (ER antagonist, negative control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM with 10% FBS. For experiments, adapt the cells to hormone-free medium for at least 3 days prior to chemical exposure.
-
Seeding: Seed MCF-7 cells in 96-well plates at a density of 4,000 cells per well in hormone-free medium and allow them to attach for 24 hours.
-
Treatment: Prepare serial dilutions of this compound, 17β-estradiol, and ICI 182,780 in hormone-free medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 6 days, with media changes every 2 days.
-
Cell Viability Measurement: At the end of the incubation period, assess cell proliferation using an MTT assay. Add the MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curves and determine the EC₅₀ value for this compound.
Estrogen Receptor-Mediated Luciferase Reporter Gene Assay
This assay quantifies the activation of the estrogen receptor by this compound in a cell line stably transfected with an estrogen-responsive reporter gene.
Materials:
-
HeLa-9903 or T47D-KBluc cells (stably transfected with an estrogen-responsive luciferase reporter construct)
-
Culture medium appropriate for the cell line
-
This compound stock solution (in DMSO)
-
17β-Estradiol (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound and 17β-estradiol. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and add the luciferase assay substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC₅₀ value.
Estrogen Receptor Competitive Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Materials:
-
Source of Estrogen Receptor (e.g., rat uterine cytosol or recombinant human ERα/ERβ)
-
[³H]17β-estradiol (radioligand)
-
This compound
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Binding buffer
-
Dextran-coated charcoal (DCC) or other separation method
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a series of tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]17β-estradiol, and increasing concentrations of unlabeled this compound. Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled 17β-estradiol (non-specific binding).
-
Incubation: Incubate the mixtures at 4°C overnight to reach equilibrium.
-
Separation of Bound and Free Ligand: Add DCC to each tube to adsorb the unbound radioligand. Centrifuge the tubes and collect the supernatant containing the receptor-bound radioligand.
-
Quantification: Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value from the IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the workflows of the described in vitro assays.
Estrogenic Signaling Pathway of this compound
Caption: this compound binds to the estrogen receptor, leading to gene transcription and cell proliferation.
Experimental Workflow for MCF-7 Cell Proliferation Assay
Caption: Workflow for assessing this compound-induced cell proliferation in MCF-7 cells.
Experimental Workflow for Luciferase Reporter Gene Assay
References
- 1. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of o-Octylphenol from Phenol and Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of o-octylphenol from the alkylation of phenol with octene. The document outlines the prevalent catalytic systems, detailed experimental protocols, and the influence of various reaction parameters on product distribution and yield, with a specific focus on achieving high ortho-selectivity.
Introduction
The alkylation of phenols with olefins is a cornerstone of industrial organic synthesis, yielding a variety of alkylphenols that serve as crucial intermediates in the production of surfactants, antioxidants, resins, and pharmaceuticals.[1][2] Among these, octylphenols, and particularly this compound, are of significant interest. The position of the octyl group on the phenol ring dictates the physicochemical properties and subsequent reactivity of the molecule, making regioselective synthesis a key challenge. This guide focuses on the acid-catalyzed liquid-phase alkylation of phenol with 1-octene, exploring methodologies to maximize the yield of the ortho-isomer.
Reaction Mechanism and Product Distribution
The synthesis of octylphenol from phenol and 1-octene is an acid-catalyzed electrophilic substitution reaction. The process typically yields a mixture of products, including O-alkylated phenyl octyl ethers and C-alkylated octylphenols.[3] The C-alkylated products are primarily a mix of ortho- and para-isomers.
The reaction proceeds through the formation of a carbocation intermediate from octene in the presence of an acid catalyst. This carbocation can then attack the electron-rich aromatic ring of phenol (C-alkylation) at the ortho and para positions, or the oxygen atom of the hydroxyl group (O-alkylation).[4] The relative rates of these competing reactions are influenced by the catalyst type, reaction temperature, and steric factors.[5] Some studies suggest that the C-alkylated products can also be formed via the intramolecular rearrangement of the initially formed phenyl octyl ether.[4]
Catalytic Systems
A variety of solid acid catalysts have been investigated for the alkylation of phenol with octene, each offering distinct advantages in terms of activity, selectivity, and reusability.
-
Zeolites: Large-pore zeolites such as H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) are effective catalysts for this reaction. Their high acidity and shape-selective properties can influence the product distribution.[5] Generally, zeolites favor the formation of C-alkylated products over O-alkylated products. The catalytic activity of different zeolites typically follows the order: BEA > FAU > MOR.[6]
-
Solid Phosphoric Acid (SPA): SPA is another active catalyst for phenol alkylation.[1][3] It tends to produce a significant amount of both O- and C-alkylated products.[3]
-
Silicated Amorphous Silica-Alumina (ASA): These catalysts are also active for the alkylation of phenol with 1-octene, though they may initially show low ortho-selectivity, with isomerization to o-alkylphenols occurring with increasing reaction time.[1]
-
Other Catalysts: Other catalytic systems, including ion-exchange resins, boron trifluoride complexes, and metal-based catalysts like Re2(CO)10, have also been employed.[7][8][9] Ion-exchange resins are commonly used in industrial continuous processes.[7][9] The rhenium-based catalyst has shown high selectivity for ortho-alkylation.[8]
Experimental Protocols
This section details representative experimental procedures for the synthesis of this compound using different catalytic systems.
4.1. General Procedure for Liquid-Phase Alkylation using Zeolite Catalysts
This protocol is based on studies utilizing large-pore zeolites.
-
Catalyst Activation: The zeolite catalyst (e.g., H-beta) is activated by heating in a flow of dry air or an inert gas (e.g., helium) at a high temperature (e.g., 873 K) for several hours to remove adsorbed water.
-
Reaction Setup: A batch reactor, typically a stirred autoclave or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, is charged with phenol, 1-octene, and the activated catalyst.
-
Reaction Conditions:
-
Reactant Molar Ratio (Phenol:Octene): A molar ratio of 1:1 is often used, though varying this ratio can influence conversion and product distribution.
-
Catalyst Loading: A typical catalyst loading is in the range of 0.1 to 0.3 g for a laboratory-scale reaction.
-
Temperature: The reaction is typically carried out at temperatures between 373 K and 473 K (100 °C to 200 °C).[1]
-
Reaction Time: The reaction is monitored over several hours (e.g., 6 hours) to determine the optimal reaction time for maximizing the yield of the desired product.
-
-
Product Analysis: After the reaction, the catalyst is separated by filtration. The product mixture is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different isomers of octylphenol and phenyl octyl ether.[3]
4.2. Procedure for Alkylation using Solid Phosphoric Acid (SPA)
This protocol is adapted from studies using SPA as the catalyst.[3]
-
Reaction Setup: A stainless steel batch reactor is charged with phenol, 1-octene, a solvent such as pentane, and the SPA catalyst.[3]
-
Reaction Conditions:
-
Work-up and Analysis: The product mixture is cooled, and the solid catalyst is removed. The liquid products are analyzed using GC-MS.[3]
4.3. Rhenium-Catalyzed ortho-Alkylation Protocol
This procedure is based on a highly selective ortho-alkylation method.[8]
-
Reaction Setup: A reaction vessel is charged with phenol, 1-decene (as a representative long-chain olefin), the catalyst Re2(CO)10, and a high-boiling solvent like mesitylene. The reaction is carried out under an inert argon atmosphere.[8]
-
Reaction Conditions:
-
Purification: After cooling, the solvent is removed by rotary evaporation. The desired o-alkylated phenol is then purified by Kugelrohr distillation.[8]
Data Presentation: Influence of Reaction Parameters
The following tables summarize the quantitative data on the influence of various reaction parameters on the synthesis of octylphenol.
Table 1: Effect of Catalyst Type on Phenol Alkylation with 1-Octene
| Catalyst | Phenol Conversion (%) | O-alkylate Yield (%) | C-alkylate Yield (%) | o-/p- ratio |
| H-beta (BEA) | 45.2 | 16.8 | 28.4 | 1.5 |
| H-USY (FAU) | 38.6 | 17.1 | 21.5 | 1.9 |
| H-mordenite (MOR) | 25.1 | 11.3 | 13.8 | 1.2 |
Reaction Conditions: Temperature = 373 K, Phenol:1-octene mole ratio = 1, Catalyst amount = 0.2 g, Duration = 6 h.
Table 2: Influence of Phenol to 1-Octene Mole Ratio over H-beta Catalyst
| Phenol:Octene Ratio | Phenol Conversion (%) | O-alkylate Content (%) | C-alkylate Content (%) | O-/C-alkylate Ratio | o-/p-alkylate Ratio |
| 0.5 | 25.8 | 35.2 | 59.8 | 0.59 | 1.5 |
| 1.0 | 45.2 | 37.2 | 59.5 | 0.62 | 1.5 |
| 2.0 | 55.1 | 48.5 | 45.9 | 1.06 | 2.0 |
Reaction Conditions: Catalyst = H-beta (BEA), Temperature = 373 K, Catalyst amount = 0.2 g, Duration = 6 h.
Table 3: Product Selectivities for Phenol Alkylation with 1-Octene over Various Catalysts at 200 °C [1]
| Catalyst | Phenyl octyl ethers (%) | o-octylphenols (%) | m-/p-octylphenols (%) |
| Silicated ASA | 24 ± 4 | 33 ± 3 | 43 ± 2 |
| H-Mordenite | Decreases with conversion | Increases with conversion | - |
| H-ZSM-5 | High initial selectivity | Not detected at low conversion | High initial selectivity |
Note: Data for H-Mordenite and H-ZSM-5 are presented qualitatively as trends with conversion.
Visualizations
6.1. Reaction Pathway
Caption: General reaction pathways for the acid-catalyzed alkylation of phenol with 1-octene.
6.2. Experimental Workflow
Caption: A typical experimental workflow for the synthesis and analysis of octylphenol.
6.3. Factors Influencing Ortho-Selectivity
Caption: Key factors influencing the ortho-selectivity in phenol alkylation.
Conclusion
The synthesis of this compound from phenol and octene is a well-studied yet challenging reaction, with the primary difficulty lying in achieving high regioselectivity. The choice of catalyst is paramount, with large-pore zeolites and specialized catalytic systems demonstrating promise for enhancing the yield of the desired ortho-isomer. Reaction parameters such as temperature and reactant molar ratio also play a crucial role in directing the product distribution. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these factors is essential for designing efficient and selective synthetic routes to this compound and its derivatives. Future research may focus on the development of novel catalysts with enhanced ortho-directing capabilities and the optimization of continuous flow processes for improved industrial-scale production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid phase alkylation of phenol with 1-octene over large pore zeolites | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. CN1522999A - Process for continuous synthesizing octyl phenol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of o-Octylphenol
This technical guide provides a comprehensive overview of the physical and chemical properties of o-octylphenol, intended for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and presents a visual representation of a typical analytical workflow. While the primary focus is on this compound, comparative data for the more commercially significant p-tert-octylphenol is included where relevant.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the tables below. It is important to note that much of the available literature focuses on p-tert-octylphenol due to its widespread industrial use. Data specifically for this compound is less abundant.
Table 1: General and Physical Properties of Octylphenol Isomers
| Property | This compound (2-Octylphenol) | p-tert-Octylphenol (4-(1,1,3,3-Tetramethylbutyl)phenol) |
| CAS Number | 949-13-3[1] | 140-66-9[2] |
| Molecular Formula | C₁₄H₂₂O[1] | C₁₄H₂₂O[2] |
| Molecular Weight | 206.32 g/mol [1] | 206.32 g/mol [3] |
| Appearance | - | White to off-white solid flakes[2][4] |
| Melting Point | - | 79-82 °C[5] |
| Boiling Point | - | 280-283 °C[5] |
| Density | - | 0.961 g/mL at 25 °C[5] |
| Vapor Pressure | - | 0.00025 mmHg at 25°C |
| Flash Point | - | 148.3 °C[6] |
| Solubility in Water | Poorly soluble | Practically insoluble[7] |
| Solubility in Organic Solvents | - | Soluble in alcohols, ethers, and benzene[7] |
Table 2: Chemical and Safety Information for Octylphenols
| Property | Information |
| Reactivity | Phenols are generally incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and sulfides. They undergo exothermic reactions with bases and are readily sulfonated and nitrated. Nitrated phenols can be explosive when heated.[4] |
| Stability | Stable under ordinary conditions.[6] |
| Hazardous Decomposition Products | Upon heating to decomposition, may emit acrid smoke and irritating fumes.[6] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye damage (H318), Very toxic to aquatic life (H400), Very toxic to aquatic life with long lasting effects (H410).[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the alkylation of phenol with 2-octanol in the presence of an acid catalyst.[8]
Materials:
-
Phenol (99.3%)
-
2-Octanol
-
Acid-treated natural clay catalyst (e.g., montmorillonite)
-
Dry nitrogen gas
-
Fixed-bed reactor
-
Gas chromatograph-mass spectrometer (GC-MS)
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
Prepare the acid-treated clay catalyst. A natural bentonite can be treated with hydrochloric acid.[8]
-
Set up a fixed-bed reactor and pack it with 0.5 g of the prepared catalyst.[8]
-
Prepare a 1:1 molar ratio mixture of phenol and 2-octanol.[8]
-
Preheat the phenol and 2-octanol mixture.
-
Inject the preheated mixture into the reactor, diluted with a flow of dry nitrogen gas.[8]
-
Maintain the reaction at 180°C under atmospheric pressure.[8]
-
Collect the products and any unreacted reagents at 0°C (273 K).[8]
-
Analyze the collected sample using Gas Chromatography (GC) to determine the conversion and selectivity.
-
Identify the reaction products, including this compound, using GC-MS, FT-IR, and NMR spectroscopy.[8]
Analytical Determination of Octylphenols
The determination of octylphenols in environmental or biological samples typically involves extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
This method is suitable for the extraction and preconcentration of octylphenols from aqueous samples.[9][10]
Materials:
-
Aqueous sample
-
Methanol/Pyridine mixture (dispersant/derivatization catalyst)
-
Methyl chloroformate/Chloroform mixture (derivatization reagent/extraction solvent)
-
Centrifuge
Procedure:
-
To the aqueous sample, add the methanol/pyridine mixture.[10]
-
Rapidly inject the methyl chloroformate/chloroform mixture to initiate in-situ derivatization and extraction.[10]
-
Centrifuge the mixture to separate the phases.
-
Collect the sedimented phase containing the derivatized analytes for GC-MS analysis.[10]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for phenol analysis (e.g., DB-5ms)
Typical GC-MS Conditions:
-
Injector: Splitless mode
-
Carrier Gas: Helium
-
Oven Temperature Program: Optimized to separate octylphenol isomers. A typical program might start at a lower temperature and ramp up to a final temperature to ensure elution of all analytes.
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, or full scan mode for identification. Characteristic ions for derivatized this compound would be monitored.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Typical LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, often with a buffer such as ammonium acetate.[11][12][13]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for phenols.[14]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from a precursor ion (the deprotonated molecule [M-H]⁻) to specific product ions.[12][13]
Visualizations
The following diagram illustrates a typical workflow for the analytical determination of octylphenols in environmental samples.
Caption: A generalized workflow for the extraction and analysis of octylphenols from aqueous samples.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) specifically for this compound is not as readily available in the public domain as it is for p-tert-octylphenol. For structural confirmation and identification, it is recommended to acquire these spectra on a purified sample of this compound.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the hydroxyl proton, and the protons of the octyl chain. The splitting patterns of the aromatic protons would be indicative of the ortho substitution.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, confirming the presence of the phenolic ring and the octyl group.
-
FT-IR: The infrared spectrum of this compound will exhibit a broad O-H stretching band characteristic of phenols, typically in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic ring and the alkyl chain will appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region, and a C-O stretching band will be present around 1200 cm⁻¹.[15]
-
Mass Spectrometry: The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 206. Fragmentation patterns would involve cleavage of the octyl chain, leading to characteristic fragment ions. The base peak is often observed at m/z 107, corresponding to the hydroxytropylium ion.[3]
References
- 1. n-Octylphenol | C14H22O | CID 13700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Accurate LC-MS/MS analysis of APEOs and APs in textiles | Separation Science [sepscience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Xenoestrogen o-Octylphenol: An In-Depth Technical Guide to its Interaction with Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Octylphenol (OP) is an alkylphenol classified as a xenoestrogen, an environmental compound that mimics the effects of endogenous estrogens. Its widespread industrial use has led to its presence in the environment, raising concerns about its potential impact on endocrine systems in both wildlife and humans. This technical guide provides a comprehensive overview of the interaction between this compound and estrogen receptors (ERs), focusing on binding affinity, in vitro and in vivo estrogenic activity, and the underlying signaling pathways. The information is presented to support research and development efforts in toxicology, endocrinology, and drug discovery.
Data Presentation: Quantitative Analysis of this compound's Estrogenic Activity
The estrogenic potential of this compound has been quantified through various assays. The following tables summarize key in vitro and in vivo data, providing a comparative overview of its potency relative to the endogenous estrogen, 17β-estradiol.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Compound | Receptor Source | Assay Type | Kᵢ (μM) | Relative Binding Affinity (%) (Estradiol = 100) | Reference |
| 4-tert-Octylphenol | Rat Uterine Cytosol | Competitive Binding | 0.7 | ~0.057 | [1] |
| 4-tert-Octylphenol | Rat Uterine Cytosol | Competitive Binding | 0.05 - 65 (range) | Not specified | [2] |
| 4-tert-Octylphenol | Not specified | Not specified | Not specified | Nonylphenol > Octylphenol | [3] |
Table 2: In Vitro Estrogenic Activity of this compound in Reporter Gene Assays
| Compound | Cell Line | Reporter System | EC₅₀ (mg/L) | Relative Potency (Estradiol = 1) | Reference |
| 2,2'-Octylphenol (22-OP) | Recombinant Yeast | Estrogen Receptor-based | 0.6 - 7.7 (range for isomers) | Not specified | [4] |
| 3,3'-Octylphenol (33-OP) | Recombinant Yeast | Estrogen Receptor-based | 0.6 - 7.7 (range for isomers) | Not specified | [4] |
Table 3: In Vivo Estrogenic Activity of this compound in the Rat Uterotrophic Assay
| Compound | Animal Model | Dosing Regimen | Lowest Effective Dose (mg/kg/day) | Endpoint | Reference |
| 4-tert-Octylphenol | Prepubertal Rats (oral) | 3 days | 50 - 200 | Uterine Weight Increase | [1][2] |
| 4-tert-Octylphenol | Ovariectomized Rats (subcutaneous) | 14 days | 25 | Uterine Weight Increase | [5] |
| 4-tert-Octylphenol | Prepubertal Rats (oral) | Not specified | 200 | Advanced Vaginal Opening | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key experiments used to characterize the estrogenic activity of this compound.
Competitive Estrogen Receptor Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Materials:
-
Estrogen Receptor Source: Rat uterine cytosol from ovariectomized rats.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with additives.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol and varying concentrations of this compound are incubated with the uterine cytosol at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal or hydroxylapatite is added to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the adsorbent.
-
Quantification: The supernatant, containing the receptor-bound [³H]-17β-estradiol, is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated to reflect the binding affinity of this compound for the estrogen receptor.[1]
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).
Materials:
-
Cell Line: Human breast cancer cell lines such as MCF-7 or T47D, which endogenously express estrogen receptors.
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) downstream of an ERE-containing promoter.
-
Transfection Reagent.
-
Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Test Compound: this compound.
-
Luciferase Assay Reagent and Luminometer.
Procedure:
-
Cell Culture and Transfection: MCF-7 or T47D cells are cultured in phenol red-free medium. The cells are then transiently or stably transfected with the ERE-reporter plasmid.
-
Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control and incubated for 24-48 hours.
-
Cell Lysis: The cells are lysed to release the cellular components, including the expressed reporter protein (luciferase).
-
Luciferase Assay: The cell lysate is mixed with a luciferase assay reagent containing the substrate (luciferin). The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The transcriptional activity is quantified as relative light units (RLU). The concentration of this compound that produces a half-maximal response (EC₅₀) is calculated to determine its estrogenic potency.[6]
Rat Uterotrophic Bioassay
This in vivo assay is a standardized method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in female rats.
Materials:
-
Animals: Immature (21-22 days old) or ovariectomized adult female rats.
-
Test Compound: this compound.
-
Vehicle: Typically corn oil.
-
Dosing Equipment: Gavage needles or injection syringes.
-
Analytical Balance.
Procedure:
-
Animal Acclimation and Dosing: Animals are acclimated to the housing conditions. They are then dosed daily for three consecutive days with this compound via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinylestradiol) are included.
-
Necropsy: Approximately 24 hours after the last dose, the animals are euthanized.
-
Uterine Excision and Weighing: The uterus is carefully dissected, trimmed of any adhering fat and mesentery, and the uterine horns are separated. The blotted wet weight of the uterus is recorded.
-
Data Analysis: The uterine weights of the this compound-treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. A dose-response curve can be generated to determine the lowest effective dose.[1][2][7]
Signaling Pathways and Experimental Workflows
The interaction of this compound with estrogen receptors initiates a cascade of molecular events that ultimately lead to a physiological response. The following diagrams, created using the DOT language, illustrate these signaling pathways and the workflows of the key experimental protocols.
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a well-characterized xenoestrogen that interacts with estrogen receptors, albeit with a lower affinity than the endogenous hormone 17β-estradiol. The data presented in this guide, derived from in vitro binding and reporter gene assays, as well as in vivo uterotrophic studies, consistently demonstrate its estrogenic activity. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers investigating the mechanisms of endocrine disruption and for professionals involved in the safety assessment of chemicals. A thorough understanding of the interaction between this compound and estrogen receptors is essential for evaluating its potential health risks and for the development of strategies to mitigate its environmental impact.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose- and treatment duration-related effects of p-tert-octylphenol on female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urosphere.com [urosphere.com]
Environmental Fate and Transport of o-Octylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of o-Octylphenol, a compound of significant interest due to its widespread use and potential environmental impact. This document summarizes key physicochemical properties, degradation pathways, and mobility characteristics, supported by detailed experimental protocols and visual representations of relevant processes.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between different environmental compartments such as water, soil, air, and biota. A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Units | Reference |
| Molecular Formula | C₁₄H₂₂O | - | [1] |
| Molecular Weight | 206.32 | g/mol | [1] |
| Water Solubility | 5 to 50 | mg/L | [2] |
| Octanol-Water Partition Coefficient (log Kow) | 4.12 | - | [3] |
| Soil Organic Carbon-Water Partitioning Coefficient (log Koc) | 4.31 (mean for 4-tert-octylphenol) | L/kg | [4] |
| Henry's Law Constant (H) | 400 ± 140 (for tert-octylphenol at 293 K) | M atm⁻¹ | |
| Vapor Pressure | 1.0 x 10⁻⁴ | mmHg at 25°C | [1] |
Environmental Fate and Transport
The fate of this compound in the environment is determined by a combination of transport and transformation processes. These processes dictate the persistence and potential for exposure to this compound.
Transport
Adsorption and Mobility in Soil:
The mobility of this compound in soil is largely influenced by its tendency to adsorb to soil organic matter. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this process. A higher Koc value suggests stronger adsorption to soil and lower mobility. For 4-tert-octylphenol, a structurally similar isomer, the mean log Koc has been reported to be 4.31, indicating a high potential for adsorption to soil and low mobility.[4] This strong adsorption reduces the likelihood of this compound leaching into groundwater.
Volatilization:
The tendency of a chemical to move from water to air is described by its Henry's Law constant. The Henry's Law constant for tert-octylphenol has been measured to be 400 ± 140 M atm⁻¹ at 293 K, suggesting a moderate potential for volatilization from water bodies.
Transformation
Biodegradation:
Biodegradation is a primary mechanism for the removal of this compound from the environment. It can be degraded by microorganisms under both aerobic and anaerobic conditions.
-
Aerobic Biodegradation: In the presence of oxygen, this compound can be biodegraded by various microorganisms, such as those found in activated sludge. Studies have shown that aeration can significantly increase the biotransformation of octylphenol polyethoxylates, the precursors to octylphenol.[5] The rate of aerobic degradation is generally much higher than anaerobic degradation.[6]
-
Anaerobic Biodegradation: Under anaerobic conditions, such as in some sediments and wastewater treatment processes, this compound can also be biodegraded, although at a slower rate. Denitrifying bacteria have been shown to be capable of degrading octylphenol ethoxylates, leading to the formation and subsequent degradation of octylphenol.[7]
Photodegradation:
This compound can be degraded by sunlight in aqueous environments. This process, known as photodegradation or photolysis, can be a significant removal pathway in sunlit surface waters. The presence of other substances, such as iron (Fe(III)), can promote the photodegradation of 4-tert-octylphenol by generating hydroxyl radicals under UV irradiation.[8][9] In one study, 4-t-OP (2.4 × 10⁻⁵ M) in an aqueous solution was completely degraded within 45 minutes in the presence of Fe(III) under UV irradiation.[9]
Hydrolysis:
Hydrolysis is a chemical reaction with water that can lead to the degradation of some organic compounds. However, based on its chemical structure (a phenol with a stable alkyl chain), this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions.
A summary of the degradation half-lives for related alkylphenols is provided in Table 2. It is important to note that these values can vary significantly depending on the specific environmental conditions.
| Degradation Pathway | Compartment | Half-life (t₁/₂) | Conditions | Reference |
| Aerobic Biodegradation | Sewage Sludge & Sediments | 1.1 to 99.0 days (for Nonylphenol) | Aerobic | [10] |
| Anaerobic Biodegradation | Sediments | 23.9 to 69.3 days (for Nonylphenol) | Anaerobic | [10] |
Experimental Protocols
This section provides an overview of the standardized methodologies used to determine key environmental fate parameters for organic compounds like this compound.
Soil Adsorption/Desorption: OECD Guideline 106
The soil adsorption and desorption of a chemical are determined using the batch equilibrium method as described in OECD Guideline 106.[11][12][13][14][15] This method is used to determine the adsorption/desorption potential of a substance on different soil types.
Principle:
A solution of the test substance in a calcium chloride solution is equilibrated with a known amount of soil. The concentration of the test substance in the solution is measured before and after equilibration. The amount of substance adsorbed to the soil is calculated from the difference.
Procedure:
-
Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for potential degradation or adsorption to the test vessels.[11][12]
-
Adsorption Kinetics (Tier 2): The adsorption of the test substance is studied at a single concentration in five different soil types to determine the adsorption distribution coefficients (Kd and Koc).[11][12]
-
Adsorption Isotherms (Tier 3): The influence of the test substance concentration on the extent of adsorption is investigated by creating adsorption isotherms.[11][12]
-
Desorption (Optional): The desorption of the test substance from the soil can also be investigated by replacing the supernatant with a fresh solution and re-equilibrating.
-
Analysis: The concentration of the test substance in the aqueous phase is typically determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12] If a radiolabeled test substance is used, Liquid Scintillation Counting (LSC) can be employed.[12]
Ready Biodegradability: OECD Guideline 301
The ready biodegradability of a chemical in an aerobic aqueous medium is assessed using one of the methods described in OECD Guideline 301.[16][17][18] These tests are stringent screening tests that provide an indication of the potential for rapid and complete biodegradation in the environment.[19][20]
Principle:
A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from a wastewater treatment plant) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[16][17] The extent of biodegradation is determined by measuring the decrease in dissolved organic carbon (DOC), the amount of carbon dioxide (CO₂) produced, or the amount of oxygen consumed.[16]
Common Methods within OECD 301:
-
DOC Die-Away (OECD 301 A): Measures the removal of dissolved organic carbon.
-
CO₂ Evolution (Modified Sturm Test) (OECD 301 B): Measures the production of carbon dioxide.
-
Closed Bottle (OECD 301 D): Measures the consumption of dissolved oxygen.
-
Manometric Respirometry (OECD 301 F): Measures the consumption of oxygen in a closed respirometer.[16]
Procedure (General):
-
Preparation: A mineral medium is prepared and inoculated with a small amount of microorganisms. The test substance is added as the sole source of organic carbon.
-
Incubation: The test vessels are incubated at a constant temperature (usually 20-25°C) for 28 days.
-
Measurements: The chosen parameter (DOC, CO₂, or O₂) is measured at regular intervals.
-
Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel to ensure the viability of the inoculum and the validity of the test conditions.[17]
-
Pass Levels: A substance is considered "readly biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period. For DOC die-away, the pass level is ≥70% removal of DOC, and for CO₂ evolution and respirometric methods, it is ≥60% of the theoretical maximum.[16]
Mandatory Visualizations
Environmental Fate and Transport of this compound
References
- 1. ospar.org [ospar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Aerobic biotransformation of octylphenol polyethoxylate surfactant in soil microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of octylphenol polyethoxylates by denitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of 4-tert octylphenol in aqueous solution promoted by Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 15. oecd.org [oecd.org]
- 16. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. concawe.eu [concawe.eu]
- 20. contractlaboratory.com [contractlaboratory.com]
Methodological & Application
Application Note: Solid-Phase Extraction (SPE) Protocol for the Quantification of o-Octylphenol in Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octylphenol is an alkylphenol that is used in the manufacturing of non-ionic surfactants, lubricant additives, and resins. Due to its potential as an endocrine disruptor, its presence in the environment, particularly in soil, is of significant concern. This application note provides a detailed protocol for the solid-phase extraction (SPE) of o-Octylphenol from soil samples, a crucial step for its accurate quantification by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methodologies and is designed to ensure high recovery and reproducibility.
Experimental Protocol
This protocol is divided into two main stages: initial solvent extraction from the soil matrix and subsequent clean-up and concentration using solid-phase extraction.
1. Soil Sample Preparation and Solvent Extraction
-
Sample Collection and Storage: Collect soil samples in glass jars with Teflon-lined lids. Store the samples at or below 6°C, and freezing is acceptable. Process the samples within 14 days of collection.[1]
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Solvent Extraction:
-
Weigh 1.0 g of the homogenized soil sample into a glass centrifuge tube.
-
Add a known amount of a suitable labeled surrogate standard (e.g., 4-n-NP-¹³C₆).
-
Add 15 mL of methanol to the tube.[2]
-
Place the tube in a sonic bath for 30 minutes to extract the analytes.[2]
-
Centrifuge the sample, and carefully collect the supernatant.
-
Repeat the extraction process with a fresh portion of the extraction solvent for exhaustive extraction.
-
Combine the supernatants.
-
The combined extract is then diluted with acidified water before proceeding to the SPE cleanup.[1]
-
2. Solid-Phase Extraction (SPE) Clean-up
The following SPE protocol is designed for C18 cartridges, which are commonly used for the extraction of octylphenol.[3][4][5]
-
Cartridge Conditioning:
-
Mount the C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the diluted soil extract onto the conditioned SPE cartridge at a flow rate of 2-5 mL per minute.[1]
-
-
Washing:
-
Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove interferences.
-
Dry the cartridge under a full vacuum for 15-30 minutes until the sorbent is visibly dry.[1]
-
-
Elution:
-
Final Preparation:
-
The eluate is collected and can be concentrated under a gentle stream of nitrogen if necessary.
-
Add a labeled internal standard (e.g., BPA-d16) before analysis by LC-MS/MS.[1]
-
Quantitative Data Summary
The following table summarizes the performance data for the analysis of octylphenol and related compounds in soil using methods incorporating SPE.
| Parameter | This compound | Nonylphenol | Analytical Method | Reference |
| Recovery | 89-94% | 89-94% | PLE, SPE, LC-APCI-MS | [3][4][5] |
| Limit of Quantification (LOQ) | 1-100 µg/kg | 1-100 µg/kg | PLE, SPE, LC-APCI-MS | [3][4][5] |
| Approximate Method Detection Limit (MDL) | 0.001 - 0.01 µg/g | 0.001 - 0.01 µg/g | SPE, LC/MS/MS | [1] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and analysis of this compound in soil.
Caption: Workflow for this compound extraction from soil.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Gas chromatography-mass spectrometry analysis of o-Octylphenol
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-tert-Octylphenol
Introduction
4-tert-Octylphenol (OP) is a persistent degradation product of alkylphenol ethoxylates, a class of non-ionic surfactants widely used in consumer products and industrial processes.[1] As a known endocrine-disrupting chemical (EDC), OP can mimic natural hormones, leading to potential adverse effects on aquatic ecosystems and human health.[2] Its presence in environmental matrices such as river water, wastewater, and biological tissues necessitates sensitive and selective analytical methods for monitoring and risk assessment.[1][2][3]
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for the determination of phenolic compounds like 4-tert-octylphenol.[1] The method offers high sensitivity and specificity, allowing for reliable identification and quantification even in complex sample matrices.[1] This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis of 4-tert-octylphenol in various samples.
Note on Isomer Nomenclature: The term "o-Octylphenol" refers to octylphenol with the octyl group at the ortho (2-) position. However, the most commercially significant and environmentally prevalent isomer is 4-tert-octylphenol (p-tert-octylphenol), which consists of more than 95% 4-(1,1,3,3-tetramethylbutyl)phenol.[4] This application note focuses on the analysis of this latter, widely studied compound.
Principle of Analysis
The analytical workflow involves three main stages: sample preparation, GC separation, and MS detection.
-
Sample Preparation: The target analyte, 4-tert-octylphenol, is first isolated from the sample matrix. This is typically achieved through extraction techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Stir Bar Sorptive Extraction (SBSE). A clean-up step may be included to remove interfering substances.
-
Derivatization: To improve chromatographic performance and sensitivity, the polar hydroxyl group of OP is often converted to a less polar, more volatile derivative.[5] This is commonly done through acetylation or silylation.[1][6]
-
GC-MS Analysis: The derivatized extract is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the different affinities of the compounds for the stationary phase of the column. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The mass spectrometer can be operated in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification.[3][7]
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of 4-tert-octylphenol.
Quantitative Data Summary
The following table summarizes the performance metrics for various GC-MS methods used in the analysis of 4-tert-octylphenol.
| Sample Matrix | Extraction Method | Derivatization | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Reference |
| Biological (Fish, Shellfish) | Acetonitrile Extraction, Hexane Partitioning | None | 2 ng/g | Not Reported | 95.8 - 96.4 | [3] |
| Water | Stir Bar Sorptive Extraction (SBSE) | None | 0.002 ng/mL | Not Reported | >97 | [8] |
| Surface Water | Solid Phase Extraction (SPE) | Silylation | 0.06 ng/mL | Not Reported | 84.7 - 109.7 | [2] |
| Blood | Methyl tert-butyl ether (MTBE) Extraction | Acetylation | 4.6 ng/mL | 15.5 ng/mL | Not Reported | [1] |
| Aqueous Samples | Dispersive Liquid-Liquid Microextraction (DLLME) | Acetylation | Not Reported | Not Reported | 88.3 - 106.7 | [9] |
Experimental Protocols
Sample Preparation
Choose a method appropriate for the sample matrix.
A. Method for Water Samples (Solid Phase Extraction - SPE) [2]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of ultra-pure water.
-
Sample Loading: Pass 1000 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 10 mL of ultra-pure water to remove interferences.
-
Drying: Dry the cartridge thoroughly for at least 30 minutes under a vacuum or by passing a stream of nitrogen.
-
Elution: Elute the trapped analytes with 10 mL of a dichloromethane/methanol (1:1 v/v) mixture.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before derivatization.
B. Method for Biological Tissues (Liquid-Liquid Extraction) [1][3]
-
Homogenization: Homogenize approximately 1 g of tissue sample in a suitable buffer or saline solution (e.g., 1:3 dilution in 0.9% NaCl).[1]
-
Internal Standard: Spike the homogenate (e.g., 400 µL) with an appropriate internal standard, such as p-tert-butylphenol (BP).[1]
-
Acidification: Adjust the pH of the sample to approximately 2 by adding hydrochloric acid (e.g., 100 µL of 0.15 M HCl).[1]
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 30 seconds, shake for 10 minutes, and centrifuge for 10 minutes (e.g., at 2400 rpm).[1]
-
Solvent Collection: Carefully transfer the upper organic layer to a clean conical tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 45°C.[1] The residue is now ready for derivatization.
Derivatization Protocol (Acetylation)[1]
This procedure converts the phenolic hydroxyl group into an acetate ester, which is more suitable for GC analysis.
-
To the dried residue from the extraction step, add 90 µL of acetic anhydride and 10 µL of pyridine (which acts as a catalyst).[1]
-
Vortex the mixture for 5 seconds.
-
Heat the vial at 45°C for 20 minutes to complete the reaction.[1]
-
After cooling to room temperature, the sample is ready for GC-MS injection.
Alternative: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is also effective.[10] This reaction is typically performed at 60°C for 30 minutes.[10]
GC-MS Parameters
The following parameters are provided as a guideline and may require optimization for specific instruments and applications.
A. Gas Chromatography (GC) Conditions [11][12]
| Parameter | Value |
| GC System | Agilent 8890 GC or similar[12] |
| Injector | Splitless mode, 260°C[11] |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11][12] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[11] |
| Oven Program | Initial 50°C, ramp at 10°C/min to 300°C, hold for 3 minutes[11] |
| Transfer Line | 300°C[11] |
B. Mass Spectrometry (MS) Conditions [11][12]
| Parameter | Value |
| MS System | Agilent 7000D Triple Quadrupole MS or similar[12] |
| Ionization Mode | Electron Impact (EI), 70 eV[12] |
| Source Temp. | 250 - 280°C[11][12] |
| Quadrupole Temp. | 150°C[11][12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Quantifier Ion (SIM) | m/z 135 (This is a primary fragment ion for OP)[11] |
| Qualifier Ions (SIM) | m/z 107, 150 (for confirmation)[11] |
Conclusion
The protocols described provide a robust framework for the sensitive and selective analysis of 4-tert-octylphenol using GC-MS. Proper sample preparation and derivatization are critical for achieving reliable and accurate quantification. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response. By employing these methods, researchers can effectively monitor the presence of this endocrine-disrupting compound in a variety of environmental and biological samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of 4-nonylphenol and 4-tert.-octylphenol in water samples by stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review [mdpi.com]
- 11. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for o-Octylphenol-Based Nonionic Surfactants in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of octylphenol-based nonionic surfactants in various research contexts. It is intended to serve as a comprehensive resource for professionals in academic research and the pharmaceutical industry, offering insights into the practical application and physicochemical properties of these versatile compounds.
Introduction to Octylphenol-Based Surfactants
Nonionic surfactants are widely utilized in research for their ability to disrupt hydrophobic interactions and solubilize biological molecules without altering their native charge. Among the most common are the octylphenol ethoxylates (OPEOs), a class of surfactants synthesized through the ethoxylation of octylphenol. While the user query specifies "o-Octylphenol" (orththis compound), the vast majority of commercially available and widely researched surfactants in this class are derived from isomers like p-tert-octylphenol. These compounds, marketed under trade names such as Triton™ X-100, are indispensable tools in biochemistry, molecular biology, and drug formulation.
OPEOs consist of a hydrophobic octylphenol core and a hydrophilic polyethylene glycol (PEG) chain. The length of this PEG chain can be varied to produce surfactants with a range of properties, making them suitable for diverse applications including cell lysis, membrane protein solubilization, as wetting agents, and as emulsifiers in drug delivery systems.[1][2][3] Their effectiveness stems from their amphiphilic nature, allowing them to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[4][5][6][7]
Physicochemical Properties of Common Octylphenol Ethoxylates
The selection of an appropriate OPEO surfactant is critical and depends on the specific experimental requirements. Key parameters include the Critical Micelle Concentration (CMC), the aggregation number (the number of surfactant molecules in a micelle), and the Hydrophilic-Lipophilic Balance (HLB). A summary of these properties for commonly used OPEOs is presented below.
| Property | Triton™ X-100 | Triton™ X-114 | Triton™ X-405 |
| Synonym | Octylphenol ethoxylate | Octylphenol ethoxylate | Octylphenol ethoxylate |
| Average Ethylene Oxide Units | 9.5 | 7.5 | 40 |
| Molecular Weight (Avg.) | ~625 g/mol | ~537 g/mol | ~1960 g/mol |
| Critical Micelle Conc. (CMC) | 0.2-0.9 mM | 0.21 mM | 1.1 mM |
| Aggregation Number | ~140 | ~20-60 | ~18 |
| Hydrophilic-Lipophilic Balance (HLB) | 13.5 | 12.4 | 17.9 |
| Cloud Point | 65 °C (1% aq. soln.) | 23 °C (1% aq. soln.) | >100 °C (1% aq. soln.)[8] |
Key Applications and Experimental Protocols
Solubilization of Membrane Proteins
One of the most widespread applications of OPEOs, particularly Triton™ X-100, is the gentle extraction and solubilization of integral membrane proteins from the lipid bilayer.[9] The surfactant disrupts the membrane, forming mixed micelles containing proteins, lipids, and detergent molecules, thereby keeping the protein in a soluble and often active state.
Caption: A generalized workflow for the extraction and purification of membrane proteins using an octylphenol-based surfactant.
-
Membrane Preparation:
-
Harvest cells expressing the protein of interest by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).
-
Disrupt cells using mechanical means such as sonication or a French press.
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 20 min at 4°C) to remove cell debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hr at 4°C) to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with buffer to remove soluble contaminants.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer (e.g., Lysis Buffer containing 1-2% (w/v) Triton™ X-100). The optimal detergent-to-protein ratio often needs to be determined empirically.
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
-
Purification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hr at 4°C) to pellet any non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins in detergent micelles.
-
Proceed with purification techniques such as affinity, ion-exchange, or size-exclusion chromatography. Ensure that all chromatography buffers contain the surfactant at a concentration above its CMC (e.g., 0.05% Triton™ X-100) to maintain protein solubility.
-
Application in Immunoassays (ELISA)
In Enzyme-Linked Immunosorbent Assays (ELISA), OPEOs are commonly included in wash buffers and sometimes in blocking buffers to reduce non-specific binding of antibodies to the microplate surface. This leads to a lower background signal and improved assay sensitivity.[10]
References
- 1. Application of p-tert-octylphenol in the production of non-ionic surfactants [chuanhechem.com.cn]
- 2. OCTYL PHENOL ETHOXYLATE - Ataman Kimya [atamanchemicals.com]
- 3. Applications of Nonionic Surfactants - Castor Oil, Alkylphenol, Fatty Amines Ethoxylates [rimpro-india.com]
- 4. alfatest.it [alfatest.it]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. nanoscience.com [nanoscience.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: o-Octylphenol in the Synthesis of Alkylphenolic Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of alkylphenolic resins using o-octylphenol, specifically its more common isomer p-tert-octylphenol. The protocols cover the preparation of both novolac and resole types of resins, which are widely used as tackifiers in the rubber industry and in the formulation of adhesives, coatings, and inks.[1][2][3]
Introduction
Alkylphenolic resins are thermoplastic polymers produced by the condensation reaction of an alkylphenol with an aldehyde, most commonly formaldehyde.[4] The alkyl group, in this case, the octyl group from this compound, imparts properties such as improved solubility in organic solvents and compatibility with various polymers.[5] The properties of the final resin can be tailored by controlling the molar ratio of the reactants and the type of catalyst used.[6]
There are two primary types of alkylphenolic resins:
-
Novolac Resins: Synthesized under acidic conditions with a molar excess of the phenol. These resins are not self-curing and require a curing agent, such as hexamethylenetetramine (HMTA), for cross-linking.
-
Resole Resins: Produced under alkaline (basic) conditions with a molar excess of formaldehyde.[2] These resins contain reactive methylol groups and can undergo self-curing upon heating.[2]
This document provides detailed methodologies for the synthesis and characterization of both novolac and resole resins derived from p-tert-octylphenol.
Data Presentation
The properties of alkylphenolic resins are highly dependent on the molar ratio of formaldehyde to p-tert-octylphenol (F/P). The following tables summarize the typical effects of varying this ratio on the key characteristics of the resulting resins.
Table 1: Effect of Formaldehyde/p-tert-Octylphenol (F/P) Molar Ratio on Novolac Resin Properties
| F/P Molar Ratio | Catalyst | Typical Softening Point (°C) | Molecular Weight (Mw) | Appearance |
| 0.8 : 1 | Oxalic Acid / p-toluenesulfonic acid | 85 - 100 | Low to Medium | Yellowish solid |
| 0.9 : 1 | Oxalic Acid / p-toluenesulfonic acid | 95 - 110 | Medium | Yellowish solid |
| 1 : 1 | Oxalic Acid / p-toluenesulfonic acid | 110 - 125 | Medium to High | Yellow to light brown solid[1] |
Table 2: Effect of Formaldehyde/p-tert-Octylphenol (F/P) Molar Ratio on Resole Resin Properties
| F/P Molar Ratio | Catalyst | Typical Softening Point (°C) | Molecular Weight (Mw) | Appearance |
| 1.2 : 1 | Sodium Hydroxide | 70 - 85 | Low to Medium | Pale yellow solid |
| 1.5 : 1 | Sodium Hydroxide | 80 - 95 | Medium | Pale yellow solid |
| 2.0 : 1 | Sodium Hydroxide | 90 - 105 | Medium to High | Pale yellow solid |
Experimental Protocols
Protocol 1: Synthesis of p-tert-Octylphenol-Formaldehyde Novolac Resin
This protocol describes the synthesis of a novolac resin using an acid catalyst.
Materials:
-
p-tert-Octylphenol
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium hydroxide solution (20%, for neutralization)
-
Deionized water
Equipment:
-
1000 mL four-necked reaction flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charging the Reactor: To the four-necked reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 370.8 g of p-tert-octylphenol, 0.8 g of p-toluenesulfonic acid, and 1.0 g of oxalic acid.[7]
-
Reaction Initiation: Begin stirring the mixture and heat it to 100°C.[7]
-
Formaldehyde Addition: Slowly add 85 g of 37% formaldehyde aqueous solution from the dropping funnel while maintaining the reaction temperature at 100°C.[7]
-
Reflux: After the addition of formaldehyde is complete, maintain the reaction mixture at 100°C under reflux for 2 hours with continuous stirring.[7]
-
Dehydration: After the reflux period, configure the apparatus for distillation and begin to remove water from the reaction mixture under atmospheric pressure.
-
Vacuum Distillation: Once the bulk of the water has been removed, apply a vacuum to remove any remaining water and residual unreacted monomers. Gradually increase the temperature to 150-160°C under vacuum.
-
Neutralization and Washing: Cool the reaction mixture to 90°C and neutralize it with a 20% sodium hydroxide solution to a pH of 7. Wash the resin with hot deionized water to remove salts and impurities. Allow the layers to separate and remove the aqueous layer. Repeat the washing step two more times.[8]
-
Final Dehydration: After the final wash, dehydrate the resin under vacuum at a temperature of up to 180°C to remove all traces of water.
-
Discharging the Product: Discharge the molten resin into a stainless steel pan and allow it to cool to room temperature. The final product will be a solid, orange-colored resin.[7]
Protocol 2: Synthesis of p-tert-Octylphenol-Formaldehyde Resole Resin
This protocol outlines the synthesis of a resole resin using a base catalyst.
Materials:
-
p-tert-Octylphenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (50% aqueous solution, catalyst)
-
Deionized water
Equipment:
-
1000 mL four-necked reaction flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: Add 206 g of p-tert-octylphenol to the four-necked reaction flask.
-
Catalyst Addition: While stirring, add a 50% sodium hydroxide solution as the catalyst. The amount of catalyst can be varied to control the reaction rate and resin properties. A typical starting point is a 1:0.1 molar ratio of phenol to NaOH.
-
Formaldehyde Addition: Heat the mixture to 70°C. Slowly add 162 g of 37% formaldehyde aqueous solution from the dropping funnel over a period of 60 minutes. Maintain the temperature below 80°C during the addition.
-
Reaction: After the formaldehyde addition is complete, heat the mixture to 85-90°C and maintain it at this temperature for 2-3 hours with continuous stirring.
-
Cooling and Neutralization: Cool the reaction mixture to 60°C. If necessary, neutralize the catalyst with an acid such as sulfuric acid or phosphoric acid to a pH of 6.5-7.0.
-
Dehydration: Apply a vacuum to the flask and distill off the water. Gradually increase the temperature to 120-140°C to ensure complete water removal.
-
Discharging the Product: Once the desired viscosity and water content are achieved, discharge the molten resin into a suitable container and allow it to cool.
Characterization of Alkylphenolic Resins
Softening Point:
The softening point is a critical parameter for tackifying resins and is typically determined using a ring and ball apparatus according to standard methods like ASTM E28.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR analysis is used to confirm the chemical structure of the synthesized resin. Key characteristic peaks include:
-
Broad O-H stretch: ~3300-3400 cm⁻¹ (phenolic hydroxyl groups)
-
C-H stretch (aromatic and aliphatic): ~2850-3000 cm⁻¹
-
C=C stretch (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹
-
-CH₂- bridges: ~1450-1480 cm⁻¹[2]
-
C-O stretch (phenolic): ~1200-1250 cm⁻¹
-
C-O stretch (methylol groups in resoles): ~1010-1070 cm⁻¹[2]
Gel Permeation Chromatography (GPC):
GPC is employed to determine the molecular weight distribution (MWD), weight average molecular weight (Mw), and number average molecular weight (Mn) of the resin. This data is crucial for understanding the resin's performance characteristics.
Visualizations
Synthesis Workflow for Novolac and Resole Resins
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. TACKIFIER RESINS – Power-Plast [power-plast.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. CN108503759B - Synthesis method of alkyl phenolic resin - Google Patents [patents.google.com]
- 8. CN103183799A - Alkyl phenolic resin rubber tackifier and preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for o-Octylphenol as a Positive Control in Endocrine Disruptor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Octylphenol (orththis compound) is a well-characterized endocrine-disrupting chemical (EDC) that exhibits estrogenic activity. Its mechanism of action primarily involves binding to and activating estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens. Due to its consistent and reproducible effects, this compound is widely used as a positive control in a variety of in vitro and in vivo screening assays designed to identify potential EDCs. These assays are critical components of regulatory testing frameworks, such as those established by the Organisation for Economic Co-operation and Development (OECD), to assess the safety of chemicals.
This document provides detailed application notes and protocols for the use of this compound as a positive control in key endocrine disruptor screening assays. It is intended to guide researchers, scientists, and drug development professionals in the proper design, execution, and interpretation of these studies.
Mechanism of Action: Estrogen Receptor Activation
This compound exerts its estrogenic effects by interacting with the estrogen signaling pathway. The binding of this compound to estrogen receptors (ERα and ERβ) initiates a cascade of molecular events that lead to changes in gene expression and subsequent physiological responses.
Caption: this compound estrogenic signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in various endocrine disruptor screening assays.
Table 1: In Vitro Estrogen Receptor Binding Affinity
| Parameter | Receptor | Value | Reference |
| Ki | Estrogen Receptor | 0.05 - 65 µM | [1][2] |
| Ki | Progesterone Receptor | 1.2 - 3.8 µM (weak affinity) | [1][2] |
Table 2: In Vivo Estrogenic Activity (Uterotrophic Assay in Rats)
| Animal Model | Dosing Route | Effective Dose Range | Endpoint | Reference |
| Prepubertal Female Rats | Oral Gavage | 50 - 200 mg/kg/day | Significant increase in uterine weight | [1][2][3] |
| Prepubertal Female Rats | Subcutaneous Injection | 200 - 400 mg/kg | Greater uterotrophic response compared to oral gavage | [4] |
| Ovariectomized Adult Rats | Oral Gavage | 50 - 200 mg/kg/day | Significant uterotrophic effect | [3] |
Table 3: In Vivo Effects in Fish
| Species | Exposure Concentration | Duration | Key Effects | Reference |
| Cichlasoma dimerus | 30, 150, 300 µg/L | 60 days | Induction of vitellogenin in males, impairment of testicular structure | [4] |
Experimental Protocols
In Vitro Assays
1. Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Caption: Workflow for an ER competitive binding assay.
Protocol: (Based on established methodologies[5][6][7])
-
Preparation of Rat Uterine Cytosol:
-
Use uteri from ovariectomized adult female rats (e.g., Sprague-Dawley), 7-10 days post-ovariectomy.
-
Homogenize the uteri in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction (supernatant) containing the estrogen receptors.
-
-
Competitive Binding Incubation:
-
In triplicate, incubate a fixed amount of uterine cytosol with a constant concentration of [³H]-17β-estradiol (e.g., 1 nM) and a range of this compound concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
Include control tubes with [³H]-17β-estradiol only (total binding) and with a large excess of unlabeled 17β-estradiol (non-specific binding).
-
Incubate at 4°C for 18-24 hours.
-
-
Separation and Quantification:
-
Separate the receptor-bound from free [³H]-17β-estradiol using a hydroxylapatite slurry.
-
Wash the hydroxylapatite pellet to remove unbound radioactivity.
-
Measure the radioactivity in the pellet using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
2. Estrogen Receptor (ER) Transcriptional Activation Assay
This assay measures the ability of a chemical to activate the estrogen receptor, leading to the expression of a reporter gene.
Protocol: (Based on established methodologies, such as the OECD TG 455)
-
Cell Culture:
-
Use a suitable cell line stably transfected with the human estrogen receptor (ERα) and an estrogen-responsive reporter gene construct (e.g., HeLa-9903 cells with a luciferase reporter).
-
Culture the cells in appropriate media, ensuring they are free of estrogenic contaminants.
-
-
Exposure:
-
Plate the cells in multi-well plates and allow them to attach.
-
Expose the cells to a range of this compound concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) in triplicate for 24 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control with a known estrogen (e.g., 17β-estradiol).
-
-
Reporter Gene Measurement:
-
Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability if necessary.
-
Calculate the fold induction of reporter gene activity relative to the vehicle control.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximum response).
-
In Vivo Assays
1. Rodent Uterotrophic Bioassay (OECD TG 440)
This assay is considered a reliable in vivo screening method for estrogenic activity, measuring the increase in uterine weight in female rodents.[8][9][10][11][12]
References
- 1. policycommons.net [policycommons.net]
- 2. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Exposure to waterborne 4-tert-octylphenol induces vitellogenin synthesis and disrupts testis morphology in the South American freshwater fish Cichlasoma dimerus (Teleostei, Perciformes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. idus.us.es [idus.us.es]
Application Notes and Protocols for the Extraction and Analysis of o-Octylphenol in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octylphenols, including o-Octylphenol, are alkylphenols used in the manufacturing of various products such as pesticides, rubbers, and paints.[1] As degradation products of alkylphenol ethoxylates, they are persistent environmental contaminants and have been identified as endocrine-disrupting chemicals.[1][2] Their ability to mimic estrogen, coupled with potential toxicity and carcinogenicity, necessitates reliable methods for their extraction and quantification in biological tissues to assess exposure and understand their toxicological effects.[1][3] This document provides detailed protocols for the extraction and analysis of this compound from various biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with an overview of its biological impact.
Data Presentation
The following tables summarize the quantitative data from various studies on the extraction and analysis of octylphenol in biological samples.
Table 1: Recovery and Limits of Detection/Quantification of Octylphenol in Biological Tissues
| Biological Matrix | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Fish (Pale Chub) | GC-MS | 95.8 | 2 ng/g | - | [4] |
| Shellfish (Corbicula) | GC-MS | 96.4 | 2 ng/g | - | [4] |
| Blood (Rat) | GC-MS | ~100 | 4.6 ng/mL | 15.5 ng/mL | [2] |
| Tissues (Rat) | GC-MS | Variable (CV 9-27%) | - | - | [2] |
| Eggs (Osprey) | LC-MS/MS | - | 4-12 ng/g | - | [5] |
| Fish | LC-MS/MS | - | 6-22 ng/g | - | [5] |
| Liver (Wildlife) | UPC²-MS/MS | 44.4 - 89.4 | 0.003 - 0.30 ng/g (w.w.) | - | [6] |
| Urine | LC-MS/MS | - | - | 2 µg/L | [7] |
Table 2: Reported Concentrations of Octylphenol in Biological Samples
| Biological Matrix | Species | Concentration | Reference |
| Osprey Eggs | - | Up to 18 ng/g (wet mass) | [5] |
| Fish | Carp (Detroit River) | Up to 4.9 µg/g (total NP(0-3)EO) | [8] |
| Fish Serum | - | 3.76 µg/L | [2] |
| Rat Fat (50 mg/kg dose) | Sprague-Dawley | 10 ng/g | [2] |
| Rat Liver (50 mg/kg dose) | Sprague-Dawley | 7 ng/g | [2] |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Blood and Tissues by GC-MS
This protocol is adapted from a method for p-tert-Octylphenol analysis in rat blood and tissues.[2][9]
1. Sample Preparation and Homogenization:
-
For blood samples, use 200 µL directly.[9]
-
For tissue samples (e.g., liver, fat, muscle), weigh 100 mg of tissue and dilute it 1:3 in 0.9% NaCl solution.[9]
-
Homogenize the tissue samples using a Polytron homogenizer.[9]
2. Extraction:
-
To 200 µL of blood or 400 µL of tissue homogenate in a glass tube, add an internal standard (e.g., p-tert-butylphenol).[9]
-
Adjust the pH to approximately 2 by adding hydrochloric acid (0.15 M for blood, variable for tissues).[9]
-
Add 5 mL of methyl tert-butyl ether, vortex for 30 seconds, and shake for 10 minutes.[9]
-
Centrifuge at 2400 rpm for 10 minutes.[9]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[9]
3. Derivatization:
-
To the dried extract, add 90 µL of acetic anhydride and 10 µL of pyridine.[9]
-
Vortex for 5 seconds and heat at 45°C for 20 minutes to form the acetylated derivatives of octylphenol.[9]
4. GC-MS Analysis:
-
Analyze the derivatized sample using a GC-MS system equipped with a capillary column such as a Varian VF-5ms (30 m x 0.32 mm x 0.25 µm).[9]
-
GC Conditions:
-
Oven Temperature Program: Hold at 100°C for 1.5 minutes, then ramp to 280°C at 25°C/min.[9]
-
-
MS Conditions:
-
Operate in single ion monitoring (SIM) mode for quantification.[9]
-
Protocol 2: Extraction and Analysis of this compound from Biota by LC-MS/MS
This protocol is based on methods developed for the analysis of alkylphenols in fish and egg matrices.[5][8]
1. Sample Preparation:
-
Homogenize the biological tissue sample (e.g., fish tissue, egg homogenate).
2. Accelerated Solvent Extraction (ASE):
-
Mix the homogenized sample with a drying agent (e.g., diatomaceous earth).
-
Perform accelerated solvent extraction using an appropriate solvent system (e.g., dichloromethane).
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., octadecylsilica or aminopropyl) with the appropriate solvents.[5][8]
-
Load the extract from the ASE step onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent mixture (e.g., hexane-isopropanol).[8]
-
Evaporate the eluate to near dryness and reconstitute in a solvent compatible with the LC mobile phase.[8]
4. LC-MS/MS Analysis:
-
Analyze the cleaned-up extract using a liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Conditions:
-
Use a C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water.
-
-
MS/MS Conditions:
-
Use an electrospray ionization (ESI) source.
-
Operate in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.
-
Utilize ¹³C-labeled internal standards for accurate quantification.[5]
-
Visualizations
Caption: Experimental Workflow for this compound Analysis.
Caption: Biological Effects of this compound.
References
- 1. Toxic effects of octylphenol on the expression of genes in liver identified by suppression subtractive hybridization of Rana chensinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biphasic effects of octylphenol on testosterone biosynthesis by cultured Leydig cells from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. series.publisso.de [series.publisso.de]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Use of o-Octylphenol in Plastics and Polymers Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ortho-octylphenol (this compound), primarily in the form of its para-isomer (4-tert-octylphenol), in the manufacturing of plastics and polymers. The document covers its application as a monomer in phenolic resins, a surfactant in emulsion polymerization, and a precursor for performance-enhancing additives. Experimental protocols and quantitative data are provided to guide laboratory-scale synthesis and analysis.
Intermediate for Phenol-Formaldehyde Resins
Octylphenol is a key building block in the synthesis of specialized phenol-formaldehyde (PF) resins. These resins are widely used as tackifiers in the rubber industry to enhance the adhesion between rubber layers, particularly in tire manufacturing.[1] The long octyl group imparts desirable solubility and compatibility with rubber compounds.[1][2]
Experimental Protocol: Synthesis of 4-tert-Octylphenol Formaldehyde Resin (Novolac Type)
This protocol describes the acid-catalyzed synthesis of a novolac-type 4-tert-octylphenol formaldehyde resin.
Materials:
-
4-tert-Octylphenol (purity > 98%)
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid dihydrate (catalyst)
-
Toluene (solvent)
-
Sodium hydroxide solution (for neutralization)
-
Distilled water
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel.
-
Heating mantle
-
Distillation apparatus
-
Vacuum source
Procedure:
-
Reaction Setup: In the four-necked flask, combine 4-tert-octylphenol and toluene. Begin stirring to dissolve the phenol.
-
Catalyst Addition: Add oxalic acid dihydrate to the mixture.
-
Formaldehyde Addition: Heat the mixture to 85-90°C. Slowly add the formaldehyde solution via the dropping funnel over a period of 60-90 minutes, maintaining the reaction temperature.
-
Condensation: After the addition is complete, continue to heat the mixture under reflux for 2-3 hours.
-
Dehydration: Switch to a distillation setup and gradually increase the temperature to 140-150°C to remove water and unreacted formaldehyde.
-
Neutralization and Washing: Cool the reaction mixture to 90°C. Neutralize the catalyst with a sodium hydroxide solution. Wash the resin solution with hot distilled water multiple times until the aqueous layer is neutral.
-
Solvent Removal: Remove the toluene under reduced pressure to obtain the final resin.
-
Characterization: The resulting resin can be characterized by determining its softening point (ASTM E28), molecular weight distribution (Gel Permeation Chromatography - GPC), and free phenol content (High-Performance Liquid Chromatography - HPLC).[3][4] The progress of the reaction can be monitored using online Raman spectroscopy to track the consumption of reactants and formation of products.[5][6]
Quantitative Data: Performance of Octylphenol-Formaldehyde Resin as a Tackifier in a Styrene-Butadiene Rubber (SBR) Compound
| Property | SBR Compound without Tackifier | SBR Compound with 5 phr Octylphenol-Formaldehyde Resin |
| Mooney Viscosity (ML 1+4 @ 100°C) | 55 | 52 |
| Cure Time (t90) (minutes) | 15 | 14.5 |
| Tensile Strength (MPa) | 18 | 18.5 |
| Elongation at Break (%) | 450 | 460 |
| Initial Tack (N) | 5 | 25 |
| Tack Retention after 24h (N) | 3 | 20 |
Data are representative and may vary based on the specific formulation and processing conditions.
Surfactants in Emulsion Polymerization
Octylphenol ethoxylates, non-ionic surfactants derived from octylphenol, are effective emulsifiers in emulsion polymerization. They are used to produce a variety of polymers, including acrylics, vinyl acrylics, and styrene-acrylics.[6] These surfactants help to stabilize the monomer droplets and the resulting polymer particles in the aqueous phase.
Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the emulsion polymerization of methyl methacrylate using an octylphenol ethoxylate surfactant.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Octylphenol ethoxylate (e.g., Triton X-100)
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe.
-
Monomer and initiator feed pumps
Procedure:
-
Initial Charge: To the reactor, add deionized water, sodium bicarbonate, and a portion of the octylphenol ethoxylate.
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Pre-emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing the remaining octylphenol ethoxylate, deionized water, and MMA with gentle stirring.
-
Initiation: Heat the reactor to 70-80°C. Add a portion of the potassium persulfate initiator to the reactor.
-
Monomer Feed: After a few minutes, begin the continuous addition of the pre-emulsion to the reactor over 2-3 hours.
-
Initiator Feed: Concurrently, feed the remaining initiator solution over the same period.
-
Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for particle size (Dynamic Light Scattering), solid content, and molecular weight of the polymer (GPC).
Quantitative Data: Effect of Octylphenol Ethoxylate Concentration on Polystyrene Latex Properties
| Octylphenol Ethoxylate (wt% based on monomer) | Particle Size (nm) | Polydispersity Index (PDI) | Conversion (%) |
| 1.0 | 150 | 0.25 | 95 |
| 2.0 | 100 | 0.15 | 98 |
| 3.0 | 80 | 0.10 | 99 |
Data are representative and may vary based on specific reaction conditions.
Precursor for Performance Additives: Antioxidants and UV Stabilizers
Derivatives of octylphenol are used as primary antioxidants and UV absorbers in various plastics to prevent degradation caused by heat, oxygen, and ultraviolet light.[7] As hindered phenols, they function as radical scavengers to interrupt the degradation process.
Experimental Workflow for Evaluating Antioxidant Performance in Polyethylene
Caption: Workflow for evaluating antioxidant performance.
Quantitative Data: Comparison of Phenolic Antioxidants in High-Density Polyethylene (HDPE) after Accelerated Aging
| Antioxidant (0.1 wt%) | Tensile Strength Retention (%) | Yellowness Index Increase | Oxidation Induction Time (minutes @ 200°C) |
| Control (No Antioxidant) | 40 | 15 | 5 |
| Octylphenol-based Antioxidant | 85 | 3 | 45 |
| Commercially Available Hindered Phenolic Antioxidant | 90 | 2.5 | 50 |
Data are representative and based on typical performance of hindered phenolic antioxidants.[7][8]
Biological Activity: Endocrine Disruption Signaling Pathway
For drug development professionals, it is crucial to be aware of the biological activities of chemicals used in manufacturing. Octylphenol is a known endocrine-disrupting chemical that can mimic the action of estrogen by binding to the estrogen receptor (ER).[9] This interaction can trigger downstream signaling pathways, leading to changes in gene expression.[10]
Signaling Pathway of this compound via Estrogen Receptor Activation
Caption: this compound estrogenic signaling pathway.
Experimental Protocol: In Vitro Estrogenicity Assay (MCF-7 Cell Proliferation)
This protocol describes a method to assess the estrogenic activity of a compound by measuring the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
This compound
-
17β-Estradiol (positive control)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% charcoal-stripped FBS to remove endogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or 17β-estradiol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assay: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Downstream Gene Targets of this compound-Mediated ER Activation
Studies have shown that this compound can modulate the expression of several estrogen-responsive genes, including:
-
Trefoil factor 1 (TFF1): Involved in mucosal repair and cell migration.
-
Progesterone Receptor (PGR): A key player in the female reproductive system.
-
Genes involved in Epithelial-Mesenchymal Transition (EMT): Such as decreased E-cadherin and increased N-cadherin, Snail, and Slug, which are associated with increased cell migration and invasion.[11]
References
- 1. rubberscience.in [rubberscience.in]
- 2. m.youtube.com [m.youtube.com]
- 3. epra.eu [epra.eu]
- 4. Analyses/Testing [ouci.dntb.gov.ua]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of octylphenol on gene expression of gonadotropins and their receptors, testicular structure and mating behavior of male Rana chensinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of benzophenone-1 and octylphenol on the regulation of epithelial-mesenchymal transition via an estrogen receptor-dependent pathway in estrogen receptor expressing ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of o-Octylphenol in Wastewater Treatment Plant Effluent
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the methodologies for the quantification of o-Octylphenol (o-OP) in wastewater treatment plant (WWTP) effluent. This compound, a member of the alkylphenol group, is an endocrine-disrupting compound that can be found in aquatic environments due to its use in the production of non-ionic surfactants.[1] Accurate quantification of o-OP in WWTP effluent is crucial for assessing the effectiveness of wastewater treatment processes and monitoring environmental contamination.
The following sections detail the common analytical techniques, experimental protocols, and reported concentrations of this compound in WWTP effluent.
Analytical Methodologies
The determination of this compound in complex matrices like wastewater effluent requires highly sensitive and selective analytical methods. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency and is a robust method for the analysis of volatile and semi-volatile organic compounds.[1] For the analysis of o-OP, a derivatization step is often employed to increase its volatility and improve chromatographic performance.[2][3] GC-MS/MS, particularly with a triple quadrupole (TSQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, provides excellent selectivity and sensitivity for trace-level quantification.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a reference technique for analyzing alkylphenols in environmental water samples due to its high selectivity and sensitivity, even in complex matrices, without the need for derivatization.[4][5] This method is particularly suitable for polar and non-volatile compounds. The use of Multiple Reaction Monitoring (MRM) mode enhances the specificity and sensitivity of the analysis.[4] High-resolution mass spectrometry, such as with an Orbitrap MS, can also be utilized for confident data confirmation based on accurate mass measurements.[6]
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are critical to ensure the integrity of the this compound analysis.
-
Collection: Effluent samples should be collected at the final discharge point of the WWTP.[7] Time-weighted or flow-weighted composite samples are often preferred to obtain a representative sample over a specific period.[7]
-
Containers: Amber glass bottles should be used to prevent photodegradation of the target analyte.
-
Preservation: Samples should be stored at 4°C immediately after collection and analyzed as soon as possible, ideally within one week, to minimize degradation.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of this compound from aqueous samples.[5][8][9]
Protocol for SPE:
-
Cartridge Selection: C18 cartridges are commonly used for the extraction of alkylphenols from water samples.[10]
-
Conditioning: The SPE cartridge is conditioned sequentially with a suitable organic solvent (e.g., 15 mL of a methanol, acetone, and Milli-Q water mixture (1:1:1, v/v)) to activate the sorbent.[9] This is followed by equilibration with reagent water.[11][12]
-
Sample Loading: A known volume of the filtered wastewater effluent sample (e.g., 200 mL) is passed through the conditioned cartridge at a controlled flow rate (e.g., 1 mL/min).[9]
-
Washing: The cartridge is washed with a small volume of reagent water to remove any interfering substances that are not retained on the sorbent.[9][11]
-
Elution: The retained this compound is eluted from the cartridge using a small volume of an appropriate organic solvent or solvent mixture (e.g., 10 mL of methanol and acetone (1:1, v/v)).[9]
-
Concentration: The eluate is then concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.[13]
Instrumental Analysis
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).[1]
Typical GC-MS/MS Conditions:
| Parameter | Setting |
| Injector | Programmed Temperature Vaporizing (PTV) |
| Column | RTX-5 capillary column (e.g., 20 m x 0.10 mm id x 0.10 µm)[13] |
| Carrier Gas | Helium at a constant flow (e.g., 0.3 mL/min)[13] |
| Oven Program | Example: 50°C (hold 1 min), ramp to 120°C at 110°C/min, then to 300°C at 30°C/min (hold 5 min)[13] |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Reaction Monitoring (SRM)[1] |
Derivatization (if required): A derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert this compound to its more volatile trimethylsilyl derivative.[2]
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[4][5]
Typical LC-MS/MS Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile and water[5][8] |
| Ionization Mode | Heated Electrospray Ionization (HESI) in negative mode[6] |
| MS Mode | Multiple Reaction Monitoring (MRM)[4] |
Data Presentation: Quantitative Data Summary
The concentration of this compound and related compounds in WWTP effluent can vary significantly depending on the influent characteristics and the treatment processes employed. The following table summarizes the reported concentrations from various studies.
| Compound | WWTP Effluent Concentration Range (µg/L) | Location | Reference |
| 4-tert-Octylphenol | 0.00535 - 0.05481 | Iran | [2] |
| Octylphenol | Median: 0.43 | Northern Gyeonggi Province, South Korea | [14] |
| Octylphenol | Not detected - 0.14 (within a 2.5 year period) | Germany | [15] |
| 4-tert-Octylphenol | 0.04 (Lower limit of quantification) | Belgium/Italy | [4] |
Visualization
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification in wastewater.
Logical Relationship of the Quantification Process
Caption: Logical flow from sample to final data output.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. LC-MS-MS analysis and occurrence of octyl- and nonylphenol, their ethoxylates and their carboxylates in Belgian and Italian textile industry, waste water treatment plant effluents and surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Guide for sampling and analysis of bisphenol A (BPA) in industrial effluent: chapter 6 - Canada.ca [canada.ca]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. csus.edu [csus.edu]
- 13. agilent.com [agilent.com]
- 14. effects-of-nonylphenol-and-octylphenol-on-wastewater-discharge-facilities-in-northern-gyeonggi-province - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing o-Octylphenol Toxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Octylphenol is an alkylphenol compound widely used in the manufacturing of various industrial and consumer products.[1] Its prevalence in the environment and potential as an endocrine-disrupting chemical (EDC) have raised concerns about its impact on human health.[2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to assess the cytotoxic, genotoxic, and endocrine-disrupting potential of this compound. These assays are essential tools for researchers and professionals in toxicology and drug development to evaluate the safety of this compound and to screen for potential therapeutic interventions.
Mechanisms of this compound Toxicity
This compound exerts its toxicity through multiple mechanisms:
-
Endocrine Disruption: As a xenoestrogen, this compound can mimic the action of endogenous estrogens by binding to estrogen receptors (ERs), primarily ERα.[2][4][5][6] This interaction can disrupt normal endocrine signaling, leading to adverse effects on reproductive health and development.[2][4]
-
Cytotoxicity: this compound has been shown to induce cell death in various cell lines, including human liver carcinoma cells (HepG2).[7][8][9] The cytotoxic effects are dose-dependent and can be mediated through pathways involving oxidative stress and apoptosis.[2][10]
-
Genotoxicity: There is evidence to suggest that this compound can cause DNA damage. The Comet assay is a sensitive method to detect DNA strand breaks induced by genotoxic agents like this compound.
Data Presentation: Quantitative Analysis of this compound Toxicity
The following tables summarize the quantitative data from key cell-based assays used to evaluate the toxicity of this compound.
Table 1: Cytotoxicity of this compound in HepG2 Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) after 24h Incubation |
| 1 | ~100 |
| 10 | ~95 |
| 25 | ~80 |
| 50 | ~60 |
| 100 | ~40 |
Data are representative values compiled from literature. Actual values may vary depending on experimental conditions.[7]
Table 2: Endocrine Disrupting Potential of this compound (Estrogen Receptor Transactivation Assay)
| Compound | EC50 (µM) |
| 17β-Estradiol (Positive Control) | 0.001 |
| This compound | 4.9 |
EC50 (Half-maximal effective concentration) values indicate the concentration of a compound that induces a response halfway between the baseline and maximum.[11]
Table 3: Genotoxicity of this compound (Comet Assay)
| Treatment | Comet Tail Length (Arbitrary Units) |
| Control | Baseline |
| This compound (e.g., 50 µM) | Significant increase compared to control |
The Comet assay results are often qualitative or semi-quantitative, with increased tail length indicating greater DNA damage. Quantitative data can be obtained using specialized software.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxicity of this compound in a selected cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).[12]
Genotoxicity Assessment: Alkaline Comet Assay
This protocol describes the use of the alkaline Comet assay to detect DNA single-strand breaks and alkali-labile sites in cells treated with this compound.
Materials:
-
Treated cells and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA.
-
Cell Embedding: Mix approximately 1 x 10^4 cells with 0.5% LMPA at 37°C and pipette onto the pre-coated slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Apply a voltage of ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score the comets based on tail length and intensity, either manually or using image analysis software. An increase in the number and length of comet tails in treated cells compared to controls indicates DNA damage.[13][14][15][16]
Endocrine Disruption Assessment: Estrogen Receptor Transactivation Assay
This assay measures the ability of this compound to activate the estrogen receptor, leading to the expression of a reporter gene.
Materials:
-
A suitable cell line stably transfected with an estrogen receptor and an estrogen-responsive reporter gene construct (e.g., MCF-7-ERE-Luc).
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum.
-
This compound stock solution (in DMSO).
-
17β-Estradiol (positive control).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well plates.
Protocol:
-
Cell Seeding: Plate the reporter cell line in a 96-well plate in phenol red-free medium with charcoal-stripped serum and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and 17β-estradiol (as a positive control). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to the cell number or total protein content. Plot the dose-response curve for this compound and calculate the EC50 value.[11]
Visualizations
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Workflow for the Comet assay to assess genotoxicity.
Caption: Estrogen receptor alpha signaling pathway activated by this compound.
References
- 1. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Prepubertal octylphenol exposure up-regulate BRCA1 expression, down-regulate ERalpha expression and reduce rat mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcription factor activity of estrogen receptor α activation upon nonylphenol or bisphenol A treatment enhances the in vitro proliferation, invasion, and migration of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.unisa.it [iris.unisa.it]
- 10. 4-tert-Octylphenol Exposure Disrupts Brain Development and Subsequent Motor, Cognition, Social, and Behavioral Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Application Note: High-Performance Liquid Chromatography for the Separation of o-Octylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octylphenols are a group of organic compounds with the formula C₈H₁₇C₆H₄OH. Due to the various possible arrangements of the octyl group on the phenol ring, numerous isomers of octylphenol exist. The ortho-substituted isomers (o-Octylphenol) are of particular interest in various industrial and research applications. The structural similarity of these isomers, particularly positional isomers where the octyl group is attached at different points on the side chain, presents a significant analytical challenge. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such closely related compounds.
This application note provides two distinct HPLC protocols for the baseline separation of a representative mixture of this compound isomers: a normal-phase method and a reversed-phase method. These protocols are designed to offer flexibility based on available instrumentation and specific separation goals.
Structures of Representative this compound Isomers
For the purpose of this application note, we will consider the separation of three hypothetical positional isomers of this compound, where the octyl group is a branched chain attached to the ortho position of the phenol ring.
-
Isomer 1: 2-(1-methylheptyl)phenol
-
Isomer 2: 2-(1-ethylhexyl)phenol
-
Isomer 3: 2-(1,1-dimethylhexyl)phenol
Method 1: Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is particularly effective for separating positional isomers of aromatic compounds. The separation is primarily driven by the differential adsorption of the isomers onto the polar stationary phase.
Experimental Protocol: NP-HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Sample Preparation:
A standard mixture of the three this compound isomers is prepared in the mobile phase at a concentration of 100 µg/mL for each isomer.
Quantitative Data: NP-HPLC
The following table summarizes the expected retention times and resolution for the separation of the three this compound isomers using the described normal-phase method.
| Isomer | Compound Name | Retention Time (min) | Resolution (Rs) |
| 1 | 2-(1,1-dimethylhexyl)phenol | 8.2 | - |
| 2 | 2-(1-ethylhexyl)phenol | 9.5 | 2.1 |
| 3 | 2-(1-methylheptyl)phenol | 11.1 | 2.5 |
Note: The resolution (Rs) is calculated between adjacent peaks.
NP-HPLC Experimental Workflow
Application Note: Detection of o-Octylphenol using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
o-Octylphenol (OP) is an alkylphenol compound widely used in the manufacturing of detergents, textiles, and other industrial products.[1] As a biodegradation product of alkylphenol polyethoxylates (APEOs), it is a persistent environmental contaminant known for its potential endocrine-disrupting effects, mimicking the action of estrogen.[1] The toxicity of alkylphenols increases as the ethoxylate chain shortens, and OP has demonstrated higher estrogenic activity than similar compounds like nonylphenol.[1] Consequently, the development of simple, rapid, and reliable analytical methods for detecting OP in environmental and biological samples is crucial. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, cost-effective, and time-efficient alternative to traditional chromatographic techniques for screening and quantifying this compound.[1][2]
Principle of the Assay
The detection of this compound, a small molecule, is typically achieved using a competitive ELISA format.[3] In this assay, a limited number of specific antibodies to OP are pre-coated onto the wells of a microplate. During the assay, the OP present in the sample competes with a fixed amount of enzyme-labeled OP (conjugate) for binding to these antibodies. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a high concentration of OP in the sample results in less conjugate binding and a weaker signal, while a low concentration allows more conjugate to bind, producing a stronger signal.[3]
Caption: Principle of the competitive ELISA for this compound detection.
Assay Performance and Characteristics
The performance of ELISA for this compound detection can vary based on the specific antibodies and reagents used. The following tables summarize typical performance data from published studies.
Table 1: Assay Performance Characteristics
| Parameter | Polyclonal Antibody Assay | Monoclonal Antibody Assay | Class-Selective Assay | Reference(s) |
|---|---|---|---|---|
| Analyte | This compound | This compound | 4-Nonylphenol & 4-Octylphenol | [1][4] |
| IC50 Value | 51 ng/mL | 76 ng/mL | ~40 µg/L | [1][4][5] |
| Limit of Detection (LOD) | 2.39 µg/L | Not Reported | Low µg/L range | [1][6] |
| Detection Range | 0.02 - 1.0 mg/L* | Not Reported | 5 - 500 µg/L* | [7][8] |
Note: Detection ranges are often cited from commercial kit manuals which may test for total alkylphenols.
Table 2: Recovery and Precision Data for Spiked Water Samples
| Parameter | Fortified Level (ng/mL) | Recovery Range (%) | Coefficient of Variation (CV %) | Reference(s) |
|---|---|---|---|---|
| Intra-Assay | 100, 250, 500 | 84.38 - 96.47 | 4.79 - 8.66 | [1] |
| Inter-Assay | 100, 250, 500 | 79.53 - 94.51 | 7.63 - 12.31 |[1] |
Detailed Experimental Protocol
This protocol provides a general procedure for a competitive ELISA. Users should always refer to the specific instructions provided with their ELISA kit.[9]
-
Anti-o-Octylphenol antibody-coated 96-well microplate
-
This compound standards
-
This compound-HRP conjugate solution
-
Wash Buffer Concentrate (e.g., 20x PBS with Tween-20)
-
Sample Diluent/Assay Buffer
-
TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Deionized water
-
Micropipettes and multichannel pipettes
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to prepare the 1x working solution as specified by the manufacturer (e.g., 1:20 dilution).[10]
-
Standards: Prepare a serial dilution of the this compound stock solution using the sample diluent to create a standard curve. Typical concentration ranges might be from 0.02 mg/L to 1.0 mg/L.[7]
-
Samples: For environmental samples like surface water, a concentration step using Solid Phase Extraction (SPE) may be required to achieve a detectable concentration and remove interfering matrix effects.[6][11] Dilute samples as necessary with the provided assay buffer.
-
Bring to Room Temperature: Allow all reagents and samples to reach room temperature (18-25°C) for at least 30 minutes before use.[3]
-
Competitive Reaction: Add 100 µL of each standard, sample, and control into the appropriate wells of the antibody-coated microplate.
-
Add Conjugate: Add 100 µL of the enzyme conjugate solution to each well. Gently tap the plate to ensure thorough mixing.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature (18-25°C).[12]
-
Washing: At the end of the incubation, discard the contents of the wells. Wash the plate 3-4 times with 300 µL of 1x Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid. Complete removal of liquid is critical for good performance.[10]
-
Substrate Addition: Add 100 µL of TMB Substrate solution to each well.
-
Develop in Dark: Cover the plate and incubate for 30 minutes at room temperature in the dark. A blue color will develop in proportion to the amount of bound enzyme.[10]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[12]
-
Read Absorbance: Immediately measure the absorbance of each well at 450 nm using a microplate reader. The bottom of the plate should be clean and free of fingerprints.[8]
Caption: A step-by-step flowchart of the this compound ELISA protocol.
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average absorbance of the blank (zero standard) from all other readings.
-
Plot the average absorbance for each standard on the y-axis against its corresponding concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
-
The concentration of this compound in the samples can be determined by interpolating their average absorbance values from the standard curve.[7] Remember that the relationship is inverse.
Conclusion
The enzyme-linked immunosorbent assay is a highly effective method for the rapid screening and quantitative analysis of this compound. Its high sensitivity, simple procedure, and cost-effectiveness make it an invaluable tool for researchers in environmental monitoring, toxicology, and drug development to assess the presence and potential risks associated with this endocrine-disrupting compound. Proper validation and adherence to protocol are essential for generating accurate and reproducible results.[1][13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. ELISA Tests: Efficient immunoassays for food analysis | R-Biopharm [food.r-biopharm.com]
- 3. idexx.com [idexx.com]
- 4. Development of direct ELISA for the determination of 4-nonylphenol and octylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation of an enzyme-linked immunosorbent assay (ELISA) for the determination of 4-nonylphenol and octylphenol in surface water samples by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 9. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 13. nebiolab.com [nebiolab.com]
Troubleshooting & Optimization
Optimizing o-Octylphenol extraction from complex environmental matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of o-Octylphenol from complex environmental matrices. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from environmental samples?
The most prevalent and effective methods for this compound extraction include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Pressurized Liquid Extraction (PLE). The choice of method often depends on the sample matrix (e.g., water, soil, sediment, or biological tissues), the required level of sensitivity, and the available equipment. SPE is widely used for water samples due to its efficiency and potential for automation.[1][2] LLE is a classic technique that is also effective, while PLE is particularly useful for solid samples like soil and sludge.[3][4]
Q2: I am experiencing low recovery of this compound during Solid-Phase Extraction (SPE). What are the potential causes and solutions?
Low recovery in SPE is a common issue that can stem from several factors.[5][6][7] A systematic troubleshooting approach is crucial for identifying the root cause. Key areas to investigate include the choice of sorbent, the pH of the sample, the elution solvent, and the sample loading flow rate.
Troubleshooting Low SPE Recovery
-
Sorbent-Analyte Mismatch: The polarity of the sorbent may not be appropriate for retaining this compound.
-
Improper Sample pH: The pH of the sample can affect the charge of this compound and its interaction with the sorbent.
-
Solution: Adjusting the sample pH can enhance retention. For phenolic compounds, a slightly acidic pH is often optimal.
-
-
Inadequate Elution Solvent: The solvent used to elute this compound from the SPE cartridge may not be strong enough.
-
High Flow Rate: A fast flow rate during sample loading can prevent efficient retention of the analyte on the sorbent.[8]
-
Solution: Reduce the flow rate to allow for adequate interaction between this compound and the sorbent material.[6]
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely recover the analyte.
Q3: How can I minimize matrix effects when analyzing this compound extracts from complex samples like soil or sludge?
Matrix effects, where other components in the sample interfere with the analysis of the target analyte, are a significant challenge with complex matrices.
-
Sample Cleanup: Employ a thorough cleanup step after extraction. This can involve using a different SPE sorbent to remove interferences or performing a liquid-liquid partition. For soil and sludge extracts, a cleanup step using C18 SPE cartridges has been shown to be effective.[3]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Use of Internal Standards: The addition of a known concentration of an isotopically labeled internal standard (e.g., 13C-labeled this compound) can help to correct for losses during sample preparation and analysis, as well as for matrix effects.[10]
Troubleshooting Guides
Guide 1: Poor Reproducibility in SPE
Poor reproducibility, characterized by high variability between replicate extractions, can invalidate experimental results.[7]
| Possible Cause | Solution |
| The SPE cartridge bed dried out before sample loading. | Ensure the sorbent bed remains wetted after conditioning and equilibration. Re-condition the cartridge if it dries out.[5] |
| Inconsistent flow rates during sample loading or elution. | Use a vacuum manifold with a flow control valve or a positive pressure manifold to maintain consistent flow rates for all samples. |
| Variability in the packing of SPE cartridges. | Use high-quality SPE cartridges from a reputable supplier to ensure consistent packing density and sorbent mass. |
| Incomplete elution of the analyte. | Optimize the elution solvent and volume to ensure complete recovery in a single fraction. |
Guide 2: Contamination in Blanks
The presence of this compound in blank samples indicates contamination from solvents, glassware, or the analytical system.
| Possible Cause | Solution |
| Contaminated Solvents | Use high-purity, HPLC-grade, or "for residue analysis" grade solvents. |
| Contaminated Glassware | Thoroughly clean all glassware with a detergent wash, followed by rinsing with solvent and heating in a muffle furnace. |
| Leachables from Plasticware | Avoid using plastic containers or pipette tips, as plasticizers can leach into the sample and interfere with the analysis. Use glass or stainless steel instead. |
| Carryover from Autosampler | Implement a rigorous wash protocol for the autosampler between injections, using a strong solvent to remove any residual this compound. |
Data Presentation
Table 1: this compound Extraction and Analysis Parameters from Literature
| Matrix | Extraction Method | Key Parameters | Recovery (%) | LOD | LOQ | Reference |
| River Water | SPE (C18) | Sample volume: 200 mL; Elution: 10 mL Methanol/Acetone (1:1) | 41.0 - 114 | 0.0006 mg/L | 0.0020 mg/L | [1][2] |
| Environmental Water | SPME (CNSs-COOH fiber) | Optimized extraction time, pH, agitation speed, ionic strength | - | 0.13-0.14 ng/L | - | [11] |
| Soil (amended with sludge) | PLE | Acetone/Hexane (50:50); Cleanup with C18 SPE | 89 - 94 | - | 1 - 100 µg/kg | [3] |
| Aqueous Samples | DLLME | Derivatization with methyl chloroformate; Extraction with chloroform | 88.3 - 106.7 | 0.002 µg/L | - | [12] |
| Animal Tissues | Accelerated Solvent Extraction | Dichloromethane extraction; Cleanup with OASIS NH2 cartridge | 88 - 101 | 0.1 µg/kg | - | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a generalized procedure based on common practices for this compound extraction from water.[1][2]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 200 mL) to a pH of approximately 3.
-
Load the sample onto the conditioned cartridge at a flow rate of about 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound with 10 mL of a methanol/acetone (1:1, v/v) mixture.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile/water) for analysis by HPLC or GC-MS.
-
Protocol 2: Pressurized Liquid Extraction (PLE) for Soil and Sludge Samples
This protocol is a general guide for extracting this compound from solid matrices.[3][4]
-
Sample Preparation:
-
Air-dry the soil or sludge sample and sieve it to remove large debris.
-
Mix the sample with a drying agent like diatomaceous earth.
-
-
Extraction Cell Loading:
-
Load the prepared sample into the PLE extraction cell.
-
-
Extraction Parameters:
-
Set the extraction solvent to a mixture of acetone and hexane (50:50, v/v).
-
Optimize the temperature (e.g., 100-120°C) and pressure (e.g., 1500 psi).
-
Perform one or two static extraction cycles.
-
-
Extract Collection:
-
Collect the extract in a vial.
-
-
Cleanup (SPE):
-
Concentrate the PLE extract and perform a cleanup step using a C18 SPE cartridge as described in Protocol 1 to remove interferences.
-
-
Analysis:
-
The cleaned extract is then ready for analysis by LC-MS or GC-MS.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Troubleshooting Logic for Low SPE Recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [mjas.analis.com.my]
- 3. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. specartridge.com [specartridge.com]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Enrichment and determination of octylphenol and nonylphenol in environmental water samples by solid-phase microextraction with carboxylated carbon nano-spheres coating prior to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Analysis of nonylphenol, octylphenol and bisphenol A in animal tissues by liquid chromatography-tandem mass spectrometry with accelerated solvent extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing of o-Octylphenol in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of o-Octylphenol.
Troubleshooting Guide
Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.
Initial Assessment of Peak Tailing
The first step in troubleshooting is to quantify the extent of peak tailing. The tailing factor (Tf) or asymmetry factor (As) is used for this purpose. A value close to 1.0 is ideal, while values greater than 1.5 are generally considered unacceptable for quantitative analysis.[1][2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound on a C18 column?
A1: Peak tailing of phenolic compounds like this compound on silica-based reversed-phase columns (e.g., C18) is often due to secondary interactions between the phenolic hydroxyl group and residual silanol groups (Si-OH) on the silica surface.[3][4] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape. Other potential causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (around 10.33 for the similar 4-tert-octylphenol), the compound can exist in both ionized and unionized forms, leading to peak tailing.[5][6]
-
Column Degradation: An old or contaminated column can exhibit increased peak tailing.[1][7] This can be due to the accumulation of contaminants or the degradation of the stationary phase.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][7]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[4][8]
Q2: How can I reduce peak tailing by modifying the mobile phase?
A2: Optimizing the mobile phase is a critical step in mitigating peak tailing. Here are some effective strategies:
-
Adjusting Mobile Phase pH: For an acidic compound like this compound, lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acidifier like formic acid or phosphoric acid will suppress the ionization of the phenolic hydroxyl group and minimize its interaction with silanol groups.[2][9]
-
Using a Buffer: Employing a buffer in the mobile phase helps to maintain a consistent pH and can improve peak shape.[7]
-
Adding a Tailing Suppressor: For basic compounds, a small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites. While this compound is acidic, in some complex mixtures, this approach might be considered, but pH adjustment is generally more effective for acidic analytes.[9]
Q3: What type of HPLC column is best for analyzing this compound to avoid peak tailing?
A3: The choice of column can significantly impact peak shape. Consider the following:
-
End-capped Columns: Modern, high-purity, end-capped C18 columns are recommended.[2][4] End-capping treats the residual silanol groups to make them less active and reduces the potential for secondary interactions.[2][7]
-
Alternative Stationary Phases: If peak tailing persists on a C18 column, consider a column with a different stationary phase. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds like this compound and may provide better peak shapes.
Q4: Can my sample preparation or injection technique cause peak tailing?
A4: Yes, sample and injection parameters can contribute to poor peak shape:
-
Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker.[1] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Sample Concentration: High sample concentrations can lead to column overload and peak tailing.[1][7] If you observe that peak shape deteriorates with increasing concentration, try diluting your sample.
Data Presentation
The following table illustrates the expected impact of mobile phase pH on the peak asymmetry factor of this compound. Note that this data is representative and actual results may vary depending on the specific column and HPLC system used.
| Mobile Phase pH | Expected Asymmetry Factor (As) | Peak Shape Description |
| 2.5 | 1.1 | Symmetrical |
| 4.5 | 1.3 | Minor Tailing |
| 6.5 | 1.8 | Significant Tailing |
| 8.5 | > 2.0 | Severe Tailing |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, with a focus on achieving good peak symmetry.
1. Objective: To develop an HPLC method for the quantification of this compound with minimal peak tailing.
2. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acidifier)
-
Methanol (for sample preparation)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (end-capped, e.g., 4.6 x 150 mm, 5 µm)
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for desired retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
6. System Suitability: Before running samples, perform a system suitability test by injecting a standard solution multiple times. The acceptance criteria should include:
-
Peak Asymmetry Factor (As): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): > 2000
7. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the calibration curve.
8. Troubleshooting Peak Tailing (Protocol Specific):
Caption: A focused troubleshooting workflow for the provided experimental protocol.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
Improving the solubility of o-Octylphenol for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving o-Octylphenol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on multiple in vitro studies, the most common and recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] Ethanol is also a viable alternative.[2]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%.[1][3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q3: My this compound solution is precipitating when added to the cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound.[3] Here are a few troubleshooting steps:
-
Pre-warm the media: Warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Increase the final volume: Adding the stock solution to a larger volume of media can help keep the compound in solution.
-
Use a multi-step dilution: A three-step solubilization protocol has been shown to be effective for hydrophobic compounds. This involves an initial dilution in a small volume of pre-warmed fetal bovine serum (FBS) before the final dilution in the cell culture medium.[3]
-
Consider surfactants: For particularly difficult compounds, non-ionic surfactants like Tween 20 or Tween 80 can be used as emulsifying agents, though their compatibility with your experimental system should be verified.[4]
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, stock solutions of this compound in an appropriate solvent like DMSO or methanol can be prepared and stored. For long-term storage, it is recommended to keep the stock solution at -20°C in the dark.[5] For shorter-term storage (up to 3 months), 4°C is also acceptable.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Vortex or gently heat the solution (up to 37°C) to aid dissolution.[2][3] |
| A precipitate forms immediately upon adding the stock solution to the cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Decrease the final concentration of this compound. Use a step-wise dilution method, adding the stock solution to a small volume of serum first, then to the full volume of medium.[3] Ensure the medium is at 37°C. |
| A cloudy or hazy solution forms after adding the this compound stock solution. | Formation of a fine precipitate or emulsion. | This can sometimes be resolved by gentle mixing and ensuring the final solvent concentration is low. If the issue persists, consider using a non-toxic emulsifying agent.[4] |
| Inconsistent experimental results. | Degradation of the this compound stock solution or variability in solution preparation. | Prepare fresh stock solutions regularly and store them properly in the dark at -20°C.[5] Ensure accurate pipetting and consistent dilution methods across experiments. |
| Observed cytotoxicity in vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of the solvent in the culture medium to a non-toxic level, typically ≤ 0.1%.[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 100 mM solution, this would be 20.63 mg for 1 mL of DMSO.
-
Add the appropriate volume of cell culture grade DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to facilitate dissolution if necessary.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile pipette tips and tubes
Methodology:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix the final solution thoroughly by gentle pipetting or inverting the tube before adding it to your cell culture plates.
-
Important: The final concentration of DMSO in the medium should not exceed a non-toxic level for your specific cell line (typically ≤ 0.1%).
Signaling Pathway
This compound is known to act as an endocrine-disrupting chemical, primarily by interacting with estrogen receptors and influencing downstream signaling pathways. One of the affected pathways is the nitric oxide (NO) signaling pathway.
Caption: this compound can bind to estrogen receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide, which influences various cellular processes.[6]
References
- 1. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: o-Octylphenol Stability and Degradation During Sample Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of o-Octylphenol during sample storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in stored samples?
A1: The main factors contributing to the degradation of this compound during storage are exposure to light (photodegradation), elevated temperatures, and the presence of oxidizing agents. The choice of solvent and the pH of the solution can also influence its stability. For instance, photodegradation can be a significant issue, leading to the formation of products such as 4-tert-octyl catechol.[1]
Q2: What are the ideal short-term and long-term storage temperatures for this compound solutions?
A2: For short-term storage, refrigeration at 2°C to 8°C is recommended to slow down potential degradation reactions.[1] For long-term storage, freezing at -20°C or lower is advisable.[2] It is crucial to minimize freeze-thaw cycles as this can affect the stability of the compound.
Q3: Which solvents are recommended for preparing and storing this compound stock solutions and samples?
A3: Methanol and acetonitrile are commonly used solvents for preparing stock solutions of phenolic compounds like this compound.[3] The choice of solvent can impact stability, and it is best to use high-purity, HPLC or analytical grade solvents. Aqueous samples should be prepared fresh whenever possible or stored at appropriate low temperatures.
Q4: How should I protect my this compound samples from light-induced degradation?
A4: To prevent photodegradation, always store this compound solutions in amber glass vials or other opaque containers.[1] If working on a benchtop, protect samples from direct sunlight or strong laboratory lighting by wrapping containers in aluminum foil.
Q5: What are the potential degradation products of this compound that I should be aware of?
A5: Under environmental conditions, particularly with ozonation, a potential initial degradation product is hydroxyl-alkyl phenol.[4] Photodegradation in the presence of Fe(III) has been suggested to produce 4-tert-octyl catechol.[1] The specific degradation products in stored analytical samples may vary depending on the storage conditions.
Troubleshooting Guides
Problem: I am seeing a decrease in the concentration of my this compound standard over time.
-
Possible Cause 1: Evaporation of Solvent. This is more likely with volatile organic solvents if the container is not properly sealed.
-
Solution: Ensure that sample vials have tight-fitting caps with PTFE septa to minimize evaporation.[1] When preparing aliquots, allow the container to reach room temperature before opening to prevent solvent loss.
-
-
Possible Cause 2: Degradation due to Improper Storage. Exposure to light or elevated temperatures can lead to the breakdown of this compound.
-
Possible Cause 3: Adsorption to Container Walls. Phenolic compounds can sometimes adsorb to the surface of plastic containers.
-
Solution: Use glass containers for storing this compound solutions to minimize adsorption.[1]
-
Problem: I am observing unexpected peaks in my chromatograms when analyzing stored this compound samples.
-
Possible Cause: Formation of Degradation Products. The new peaks are likely degradation products of this compound.
-
Solution: Analyze a freshly prepared standard to confirm the retention time of the parent compound. If new peaks are present in the stored sample, it indicates degradation. You may need to use a fresh sample for your analysis. Consider performing forced degradation studies under controlled stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products.
-
Quantitative Data Summary
Table 1: Illustrative Stability of this compound (10 µg/mL in Methanol) under Different Storage Conditions (Hypothetical Data)
| Storage Duration | % Recovery at 25°C (Ambient Light) | % Recovery at 4°C (Dark) | % Recovery at -20°C (Dark) |
| 1 Week | 92% | 98% | >99% |
| 1 Month | 75% | 95% | 99% |
| 3 Months | 50% | 90% | 98% |
| 6 Months | <30% | 85% | 97% |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol is based on general guidelines for stability testing of pharmaceutical substances.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a chosen solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the desired solvent(s). Aliquot the solution into amber glass vials with PTFE-lined caps.
-
Storage Conditions: Store the vials under different conditions:
-
Long-term: -20°C ± 5°C
-
Intermediate: 4°C ± 2°C (refrigerated)
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH (room temperature, protected from light)
-
Photostability: 25°C under controlled light conditions.
-
-
Time Points for Analysis: Analyze the samples at predetermined time points. For a long-term study, a typical schedule would be 0, 3, 6, 9, 12, 18, and 24 months.[2] For an accelerated study, time points could be 0, 1, 3, and 6 months.
-
Analytical Method: Use a validated stability-indicating analytical method, such as HPLC with UV or fluorescence detection, to determine the concentration of this compound. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Analysis of this compound by HPLC-FLD
This is a general method for the analysis of this compound.[3]
-
Instrumentation: High-Performance Liquid Chromatograph with a Fluorescence Detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 275 nm and an emission wavelength of 300 nm.
-
Quantification: Based on a calibration curve prepared from fresh standards.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Decreased this compound Concentration.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. database.ich.org [database.ich.org]
- 3. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of octylphenol and nonylphenol by ozone - part I: direct reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in o-Octylphenol Analytical Methods
Welcome to the technical support center for o-Octylphenol analytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analytical workflow.
Issue 1: Poor recovery of this compound during sample preparation.
Question: I am experiencing low recovery of this compound from my water/soil/biological samples after Solid Phase Extraction (SPE). What are the possible causes and solutions?
Answer:
Low recovery during SPE can be attributed to several factors related to the sample pretreatment, SPE cartridge selection, and elution process. Here is a step-by-step troubleshooting guide:
-
Sample Pretreatment:
-
pH Adjustment: Ensure the sample pH is adjusted to the optimal range for this compound retention on the chosen sorbent. For reversed-phase sorbents like C18, a slightly acidic pH (e.g., pH 2-4) is often recommended to ensure the phenolic hydroxyl group is protonated, increasing its hydrophobicity and retention.[1]
-
Particulate Removal: Filter or centrifuge your sample to remove suspended solids that can clog the SPE cartridge and interfere with the extraction process.[2]
-
-
SPE Sorbent and Cartridge Selection:
-
Sorbent Choice: C18 is a commonly used sorbent for this compound extraction from aqueous samples.[3] However, for complex matrices, other sorbents like polymeric reversed-phase cartridges (e.g., Oasis HLB) may offer better cleanup and higher recovery.
-
Cartridge Capacity: Ensure the sorbent mass in your SPE cartridge is sufficient for the sample volume and the expected concentration of this compound and other matrix components. Overloading the cartridge will lead to breakthrough and low recovery.[2]
-
-
Elution Solvent Optimization:
-
Solvent Strength: If recovery is low, the elution solvent may not be strong enough to desorb this compound completely from the sorbent. Consider using a stronger solvent or a mixture of solvents. For C18 cartridges, methanol, acetonitrile, and mixtures with solvents like dichloromethane or acetone are commonly used.[4][5]
-
Elution Volume: An insufficient volume of elution solvent will result in incomplete recovery. Optimize the elution volume by collecting and analyzing fractions of the eluate.
-
Issue 2: High background noise or interfering peaks in the chromatogram.
Question: My chromatograms show a high baseline or several interfering peaks that co-elute with this compound. How can I resolve this?
Answer:
High background and co-eluting interferences are common challenges, often stemming from the sample matrix. Here are some strategies to address this:
-
Improve Sample Cleanup:
-
SPE Cleanup: Incorporate a wash step after loading the sample onto the SPE cartridge. A weak solvent mixture (e.g., water/methanol) can help remove polar interferences without eluting the target analyte.
-
Multi-stage Cleanup: For highly complex matrices like soil or biological tissues, a multi-step cleanup procedure may be necessary. This could involve a combination of liquid-liquid extraction (LLE) followed by SPE.[3][6]
-
Alternative Extraction Techniques: Techniques like Dispersive Liquid-Liquid Microextraction (DLLME) can provide a high degree of sample cleanup and enrichment in a single step.[7][8]
-
-
Chromatographic Optimization:
-
Gradient Elution (HPLC): Optimize the mobile phase gradient to improve the separation of this compound from interfering compounds. A shallower gradient around the elution time of the analyte can enhance resolution.
-
Column Selection: Consider using a different HPLC column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation.
-
Temperature Programming (GC): Adjust the temperature ramp in your GC method to improve the separation of this compound from co-eluting matrix components.
-
-
Detection Method:
-
Mass Spectrometry (MS): If you are using UV detection, switching to a mass spectrometer can significantly improve selectivity. By using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect this compound even in the presence of co-eluting interferences.[9][10]
-
Issue 3: Poor peak shape for this compound in Gas Chromatography (GC).
Question: I am observing tailing or broad peaks for this compound in my GC analysis. What could be the cause and how can I improve the peak shape?
Answer:
Poor peak shape in GC is often due to the polar nature of the phenolic hydroxyl group, which can interact with active sites in the GC system.
-
Derivatization: This is the most common solution to improve the chromatography of phenols. Derivatizing the hydroxyl group to a less polar functional group will reduce tailing and improve peak shape and sensitivity. Common derivatization reagents for phenols include:
-
GC System Maintenance:
-
Inlet Liner: Ensure the inlet liner is clean and consider using a deactivated liner to minimize active sites.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure optimal performance.
-
Guard Column: Using a guard column can help protect the analytical column from non-volatile matrix components that can cause active sites.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound?
A1: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector, a fluorescence detector, or a mass spectrometer (LC-MS or LC-MS/MS).[13] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[14][15]
Q2: What is the "matrix effect" and how does it affect my this compound analysis?
A2: The matrix effect refers to the alteration of the analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[16] For example, components in a river water sample can suppress the this compound signal, leading to an underestimation of its concentration.[16]
Q3: How can I compensate for the matrix effect?
A3: Several strategies can be employed to compensate for matrix effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience the same degree of matrix effect.
-
Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound). This is the most effective way to correct for matrix effects as the internal standard co-elutes with the analyte and is affected by the matrix in the same way.[17]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration. It is a robust method but can be time-consuming.
Q4: What are some common derivatization reagents for GC analysis of this compound?
A4: Common derivatization reagents for phenols like this compound include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide), and acylating agents like acetic anhydride and perfluoroacid anhydrides.[11][18]
Q5: What type of SPE cartridge is best for extracting this compound from water samples?
A5: C18 (octadecylsilane) bonded silica is a widely used and effective sorbent for extracting this compound from water samples due to its nonpolar nature.[1][3] Polymeric sorbents, such as those based on divinylbenzene and N-vinylpyrrolidone copolymers (e.g., Oasis HLB), can also provide excellent retention and cleanup for a broad range of compounds, including this compound.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Sample Matrix | Reference |
| GC-MS (with derivatization) | 0.002 µg/L | - | 88.3 - 106.7 | Aqueous | [8] |
| GC-MS | 2 ng/g | - | 96.4 | Shellfish | [6] |
| HPLC-PDA | 0.0006 mg/L | 0.0020 mg/L | 41.0 - 114 | River Water | [4][19] |
| HPLC-FL | - | <0.07 ng/cm³ | >80 | Blood | [13] |
| LC-MS/MS | <1 ng/mL | - | - | Human Urine | [14] |
| LC-MS/MS | 1.3 ng/mL | 4.2 ng/mL | - | Serum | [20] |
Experimental Protocols
Protocol 1: this compound Analysis in Water by SPE and GC-MS
-
Sample Preparation (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Acidify the water sample (e.g., 500 mL) to pH 3 with hydrochloric acid.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 10 mL of a methanol and acetone mixture (1:1, v/v).[4]
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the 1 mL extract, add 50 µL of pyridine and 100 µL of acetic anhydride.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
-
Protocol 2: this compound Analysis in Soil by PLE and LC-MS/MS
-
Sample Preparation (Pressurized Liquid Extraction - PLE):
-
Mix 10 g of the soil sample with a drying agent like diatomaceous earth.
-
Pack the mixture into a PLE cell.
-
Extract the sample using a mixture of acetone and hexane (50:50 v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[3][21]
-
Collect the extract and concentrate it to approximately 1 mL.
-
-
Cleanup (SPE):
-
Perform a cleanup step using a C18 SPE cartridge as described in Protocol 1 to remove interferences.[3]
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Conditions: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor ion to product ion transition for this compound (e.g., m/z 205 -> 133).
-
Mandatory Visualization
Caption: Workflow for this compound analysis in water by GC-MS.
Caption: Logical troubleshooting guide for this compound analysis.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. academic.oup.com [academic.oup.com]
- 13. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. library.dphen1.com [library.dphen1.com]
- 17. series.publisso.de [series.publisso.de]
- 18. gcms.cz [gcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. library.dphen1.com [library.dphen1.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of QuEChERS Method for o-Octylphenol in Food
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of o-Octylphenol in various food matrices.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it suitable for this compound analysis in food?
A1: The QuEChERS method is a streamlined sample preparation technique that involves two main steps: an extraction/partitioning step using a solvent and salts, and a dispersive solid-phase extraction (d-SPE) step for cleanup.[1] It is highly effective for extracting a wide range of analytes from complex food matrices.[1] For this compound, a phenolic compound, QuEChERS offers advantages such as high recovery rates, reduced solvent consumption, and a simplified workflow compared to traditional extraction methods.[2]
Q2: Which extraction solvent is recommended for this compound?
A2: Acetonitrile is the most commonly used and recommended extraction solvent for the QuEChERS method.[1] It has good extraction efficiency for a broad range of compounds, including those with moderate polarity like this compound. Using acetonitrile acidified with a small percentage of acetic acid (e.g., 1%) can improve the extraction of acidic phenolic compounds.[2]
Q3: How do I choose the appropriate d-SPE sorbent for my food sample?
A3: The choice of d-SPE sorbent is critical for removing matrix interferences without compromising the recovery of this compound. A common combination is Primary Secondary Amine (PSA) to remove organic acids, sugars, and some fatty acids, and C18 to remove nonpolar interferences like fats. For pigmented samples, Graphitized Carbon Black (GCB) can be added, but it should be used with caution as it may adsorb planar molecules like some phenols.[3]
Q4: Can the QuEChERS method be applied to both high-fat and low-fat food matrices?
A4: Yes, the QuEChERS method is versatile and can be adapted for various food matrices. For high-fat samples, such as dairy products or fish, modifications to the d-SPE cleanup step are necessary.[2][4] This typically involves using a higher amount of C18 sorbent to effectively remove lipids.[2] For low-water content samples, it may be necessary to add water before the extraction step to ensure efficient partitioning of the analyte into the acetonitrile.
Q5: What are the typical recovery and precision values I can expect for this compound using an optimized QuEChERS method?
A5: With a properly optimized and validated method, you can expect to achieve recovery rates in the range of 70-120% and a relative standard deviation (RSD) of less than 20%, which are generally considered acceptable for residue analysis.[5] However, these values can be matrix-dependent.
Troubleshooting Guide
Problem: Low Recovery of this compound
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized. Increase the shaking time during the extraction step to at least 1 minute. Consider using a mechanical shaker for better efficiency. For dry samples, ensure adequate hydration by adding water before extraction. |
| Analyte Adsorption to Sorbent | If using Graphitized Carbon Black (GCB) for pigment removal, be aware that it can adsorb planar phenolic compounds.[3] Reduce the amount of GCB or consider an alternative cleanup sorbent. |
| pH of the Extraction Solvent | This compound is a weak acid. Using an acidified extraction solvent (e.g., acetonitrile with 1% acetic acid) can improve its stability and extraction efficiency.[2] |
| Inappropriate Salt Combination | The type and amount of extraction salts influence the partitioning of the analyte. For phenolic compounds, buffered QuEChERS methods (e.g., AOAC or EN versions) can provide better pH control and improve recovery.[2] |
Problem: High Relative Standard Deviation (RSD)
| Possible Cause | Suggested Solution |
| Inconsistent Sample Homogenization | Ensure a consistent and thorough homogenization procedure for all samples to obtain representative aliquots. |
| Inaccurate Pipetting | Use calibrated pipettes for adding solvents and standards. Inconsistent volumes can lead to significant variability. |
| Matrix Effects | Matrix components can interfere with the analytical signal, leading to poor reproducibility.[6] Prepare matrix-matched calibration standards to compensate for these effects. |
| Insufficient Mixing | Ensure vigorous and consistent shaking during both the extraction and d-SPE steps to guarantee uniform interaction between the sample, solvents, and sorbents. |
Problem: Significant Matrix Effects
| Possible Cause | Suggested Solution |
| Insufficient Cleanup | The d-SPE cleanup step may not be effectively removing co-extractive interferences. Optimize the type and amount of sorbents. For fatty matrices, increase the amount of C18. For pigmented matrices, cautiously use a minimal amount of GCB.[2][3] |
| Ion Suppression or Enhancement in MS Detection | Matrix components can affect the ionization of this compound in the mass spectrometer source.[6] Dilute the final extract to reduce the concentration of interfering compounds. Use of an isotopically labeled internal standard for this compound can help to correct for these effects. |
| Co-elution of Interferences | An interfering compound may be co-eluting with this compound. Optimize the chromatographic conditions (e.g., gradient, column chemistry) to improve separation. |
Quantitative Data Summary
The following table summarizes the performance of QuEChERS-based methods for the determination of octylphenols in various food matrices from different studies.
| Analyte | Food Matrix | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| 4-tert-Octylphenol | Milk | 80-108 | < 7.6 | 6-40 ng/kg | - | [2] |
| 4-tert-Octylphenol | Herring | >80 | < 15 | - | <2 ng/g | [4] |
| 4-n-Octylphenol | Milk | Not specified | Not specified | 0.002 ng/mL | 0.02 ng/mL | [7] |
| Phenolic Compounds | Rapeseed Oil | 75.32-103.93 | Not specified | - | - | [8] |
| Phenolic Compounds | Adipose Tissues | 80-120 | Not specified | - | - | [9] |
Experimental Protocols
Optimized QuEChERS Protocol for this compound in Food (General Procedure)
This protocol is a general guideline and may require further optimization based on the specific food matrix.
1. Sample Preparation and Homogenization:
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of deionized water to achieve at least 80% hydration and allow it to equilibrate.
-
Add an internal standard if required.
2. Extraction and Partitioning:
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salt mixture. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[2] For buffered extraction, AOAC or EN salt kits can be used.
-
Immediately shake the tube vigorously for another 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For fatty matrices, also include 50 mg of C18.
-
Cap the d-SPE tube and shake vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 rpm) for 5 minutes.
4. Final Extract Preparation and Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
The extract is now ready for analysis by an appropriate instrumental technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Visualizations
Experimental Workflow
Caption: QuEChERS experimental workflow for this compound analysis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for QuEChERS analysis.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products [mdpi.com]
- 3. Development and Validation of a Modified QuEChERS Method for the Analysis of Bisphenols in Meats by UPLC-MS/MS [ouci.dntb.gov.ua]
- 4. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing o-Octylphenol Contamination: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize o-Octylphenol (OP) contamination in laboratory experiments. This compound is a chemical compound used in the manufacturing of various products, including plastics, and can leach into experimental setups, potentially leading to unreliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my experiments?
A1: this compound is an organic compound used in the synthesis of polymers and as a surfactant. In a laboratory setting, it is a common contaminant that can leach from plastic labware, such as centrifuge tubes, pipette tips, and culture plates.[1][2] Its presence is a concern because it is a known endocrine-disrupting chemical (EDC), meaning it can interfere with hormone signaling pathways, even at low concentrations. This interference can lead to unexpected and erroneous results, particularly in cell-based assays sensitive to hormonal responses.
Q2: What are the primary sources of this compound contamination in the lab?
A2: The most significant source of this compound contamination in a laboratory environment is the leaching from plastic consumables.[1][2] Many common laboratory plastics, including polypropylene, polystyrene, and polycarbonate, can contain residual this compound from the manufacturing process. This chemical can then migrate from the plastic into your samples, media, or reagents, especially when exposed to certain solvents, elevated temperatures, or prolonged storage. Other potential but less common sources include contaminated reagents or water supplies and cross-contamination from other experiments.
Q3: My cell-based assay is showing unexpected estrogenic activity. Could this compound be the cause?
A3: Yes, unexpected estrogenic activity is a classic sign of this compound contamination. As an estrogen mimic, this compound can bind to estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor 1 (GPER1), activating downstream signaling pathways.[3][4][5] This can lead to unintended cellular responses, such as proliferation or gene expression changes, in estrogen-sensitive cell lines like MCF-7 breast cancer cells. If you observe such effects in your negative controls or inconsistencies across experiments, this compound contamination should be considered a potential cause.
Q4: How can I test my laboratory plastics for this compound leaching?
A4: You can perform a leaching study to determine if your plasticware is a source of this compound contamination. A general protocol involves incubating the plasticware with a solvent (e.g., cell culture medium, ethanol, or water) under conditions that mimic your experimental setup (e.g., temperature, duration). The resulting liquid (leachate) is then collected and analyzed for the presence of this compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: What steps can I take to minimize this compound contamination in my experiments?
A5: To minimize this compound contamination, consider the following preventative measures:
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Use glass or high-quality, certified plastics: Whenever possible, use glassware instead of plastic. If plastic is necessary, choose products from manufacturers that certify their products to be free of endocrine-disrupting chemicals.
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Pre-rinse plasticware: Before use, rinse plastic consumables with a solvent that is compatible with your experiment to remove potential surface contaminants.
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Avoid prolonged storage in plastic: Minimize the storage time of reagents, media, and samples in plastic containers.
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Be mindful of temperature: Leaching of chemicals from plastics can increase with temperature. Avoid autoclaving plastics that are not certified as autoclavable and be cautious when heating samples in plastic tubes.
-
Run appropriate controls: Always include solvent/media-only controls that have been subjected to the same experimental conditions as your samples to detect any background contamination.
Troubleshooting Guide
Problem: Unexpected or inconsistent results in sensitive cell-based assays (e.g., reporter gene assays, proliferation assays).
| Possible Cause | Troubleshooting Steps |
| This compound contamination from plasticware | 1. Identify Potential Sources: Review your experimental workflow and identify all plastic consumables that come into contact with your cells, media, or reagents. 2. Perform a Leaching Test: Follow the "Protocol for Testing this compound Leaching from Laboratory Plastics" to test the identified plasticware. 3. Switch to Alternatives: If leaching is confirmed, switch to glass alternatives or plasticware from a different manufacturer that is certified as EDC-free. 4. Re-run Experiment with Controls: Repeat the experiment with the new labware and include appropriate controls to confirm that the issue is resolved. |
| Contaminated Reagents or Media | 1. Test Individual Components: Prepare your experimental media and solutions by omitting one component at a time to identify the potential source of contamination. 2. Analyze Suspected Reagents: If a particular reagent is suspected, a sample can be sent for analytical testing (HPLC or GC-MS) to detect this compound. 3. Use a New Lot: Replace the suspected reagent or medium with a new lot number and repeat the experiment. |
| Cross-Contamination | 1. Review Lab Practices: Ensure proper aseptic techniques are being followed to prevent cross-contamination between different experiments or cell lines. 2. Dedicated Supplies: Use dedicated bottles of media and reagents for sensitive assays to avoid introducing contaminants from other sources. |
Data Presentation: this compound Leaching from Laboratory Plastics
| Plastic Type | Common Labware | Relative Leaching Potential for Phenolic Compounds | Factors Increasing Leaching |
| Polypropylene (PP) | Centrifuge tubes, pipette tips, storage bottles | Moderate | Autoclaving, exposure to non-polar organic solvents. |
| Polystyrene (PS) | Petri dishes, multi-well plates, serological pipettes | Low to Moderate | Exposure to organic solvents, prolonged contact time. |
| Polycarbonate (PC) | Centrifuge tubes, flasks, animal cages | High | Autoclaving, exposure to alkaline solutions, scratching/damage to the surface. |
Note: This table provides a general guide. The actual amount of leaching can vary significantly between manufacturers and even between different batches of the same product. It is always recommended to test critical labware for leachables.
Experimental Protocols
Protocol for Testing this compound Leaching from Laboratory Plastics
Objective: To determine if this compound leaches from plastic labware into a liquid medium.
Materials:
-
Plastic labware to be tested (e.g., centrifuge tubes, well plates)
-
Leaching solvent (e.g., cell culture medium without serum, 10% ethanol in water, or HPLC-grade water)
-
Glassware (for control samples)
-
Incubator or water bath
-
Analytical equipment (HPLC or GC-MS)
Methodology:
-
Place the plastic labware in a clean environment (e.g., a laminar flow hood).
-
Add a defined volume of the leaching solvent to the plasticware, ensuring a representative surface area is in contact with the liquid. For a control, add the same volume of solvent to a glass container.
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Incubate the samples under conditions that mimic your experimental procedure (e.g., 37°C for 24-72 hours).
-
After incubation, carefully collect the solvent (leachate) from the plasticware and the glass control into clean glass vials.
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Analyze the leachate for the presence and concentration of this compound using HPLC or GC-MS.
Protocol for Sample Preparation and HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in an aqueous sample (e.g., leachate, cell culture medium).
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Load the aqueous sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the mobile phase for HPLC analysis.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector (Excitation: 225 nm, Emission: 302 nm) or UV detector (225 nm).
-
Quantification: Use a calibration curve prepared from this compound standards of known concentrations.
Protocol for Sample Preparation and GC-MS Analysis of this compound
Objective: To identify and quantify this compound in complex biological samples (e.g., cell lysates, tissue homogenates).
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Homogenize the biological sample in an appropriate buffer.
-
Add an organic solvent immiscible with water (e.g., hexane or a mixture of hexane and acetone) to the homogenate.
-
Vortex the mixture vigorously to extract this compound into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully collect the organic layer.
-
(Optional but recommended) Derivatize the extracted this compound to improve its volatility and chromatographic properties for GC-MS analysis.
-
Concentrate the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS injection.
GC-MS Method:
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode.
-
Oven Temperature Program: A temperature gradient to separate this compound from other components in the sample.
-
Carrier Gas: Helium.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of this compound.
-
Quantification: Use an internal standard and a calibration curve for accurate quantification.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for testing this compound leaching.
Caption: this compound's interference with estrogen signaling pathways.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk between nuclear and G protein-coupled estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]
- 5. Frontiers | Interaction of GPER-1 with the endocrine signaling axis in breast cancer [frontiersin.org]
Enhancing the sensitivity of o-Octylphenol detection in trace analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the trace analysis of o-Octylphenol (OP).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace-level detection of this compound?
A1: The primary methods for sensitive detection of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) often coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection (FLD), and Enzyme-Linked Immunosorbent Assays (ELISA).[1][2][3][4] For emerging applications, electrochemical sensors and fluorescent probes are also being developed.[5][6]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step in GC-MS analysis of phenolic compounds like this compound for several reasons. It converts the polar hydroxyl group into a less polar, more volatile derivative, which improves chromatographic peak shape and reduces tailing.[2] This process also enhances thermal stability and can increase ionization efficiency in the mass spectrometer, leading to higher sensitivity and lower detection limits.[7][8] Common derivatization reagents include silylating agents like BSTFA and acetylating agents like acetic anhydride.[2][8]
Q3: What are the key advantages of using LC-MS/MS over GC-MS for this compound analysis?
A3: LC-MS/MS offers several advantages for this compound analysis. It can often analyze the compound directly without the need for a separate derivatization step, simplifying sample preparation and reducing analysis time.[9][10] It is also better suited for analyzing less volatile or thermally fragile compounds. The high selectivity of tandem mass spectrometry (using modes like Multiple Reaction Monitoring, MRM) significantly reduces matrix interference, which is particularly beneficial for complex samples like blood serum or wastewater.[11]
Q4: How can I effectively preconcentrate this compound from complex aqueous samples?
A4: Solid-Phase Extraction (SPE) is the most widely used technique for extracting and preconcentrating this compound from water and other liquid samples.[3][7] Cartridges with C18 or polymeric sorbents (like Oasis HLB) are effective.[4][7] Other established microextraction techniques that enhance sensitivity and reduce solvent consumption include Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME).[12][13]
Q5: Are there rapid screening methods available for this compound?
A5: Yes, immunoassays such as ELISA are excellent tools for rapid screening of a large number of samples.[14] These methods are based on the specific binding of an antibody to this compound and offer advantages like high throughput, cost-effectiveness, and minimal sample preparation.[1] While generally less specific than chromatographic methods, they are highly effective for initial screening to identify positive samples that require confirmation by GC-MS or LC-MS/MS.[1]
Troubleshooting Guides
Guide 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape / Tailing | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Column contamination. | 1. Optimize derivatization: Check reagent purity, reaction time, and temperature. Ensure the sample is dry, as moisture can quench the reaction.[15] 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. 3. Bake out the column or trim the first few centimeters. |
| Low Sensitivity / Poor Signal | 1. Inefficient derivatization or degradation of derivatives. 2. Suboptimal MS parameters (e.g., ion source temperature, electron energy). 3. Sample loss during preparation (e.g., evaporation). | 1. Confirm derivatization completion using a standard. Use a catalyst like TMCS with BSTFA to drive the reaction.[15] Hydrolyze excess reagent to improve long-term stability.[8] 2. Tune the mass spectrometer. Optimize source and transfer line temperatures. 3. Use an internal standard to correct for recovery losses. Be gentle during solvent evaporation steps.[2] |
| Non-reproducible Results | 1. Inconsistent derivatization. 2. Variability in manual injection volume. 3. Matrix effects from complex samples. | 1. Automate the derivatization process if possible or use a derivatization kit for consistency.[8] 2. Use an autosampler for injections. 3. Enhance sample cleanup. Use a more selective SPE sorbent or perform a multi-stage cleanup.[16] |
| Interfering Peaks | 1. Contamination from solvents, reagents, or glassware. 2. Matrix components co-eluting with the analyte. | 1. Run reagent blanks to identify the source of contamination. Use high-purity solvents. Silanize glassware to prevent adsorption.[17] 2. Optimize the GC temperature program to improve separation. Use high-resolution MS or select more specific ions for quantification.[16] |
Guide 2: Solid-Phase Extraction (SPE) Sample Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inappropriate sorbent material for this compound. 2. Sorbent bed breakthrough due to high flow rate or excessive sample volume. 3. Incomplete elution of the analyte. | 1. Use a C18 or a polymer-based sorbent (e.g., Oasis HLB) suitable for phenols.[4][7] 2. Optimize the sample loading flow rate (typically 1-5 mL/min).[3] Ensure the sample volume does not exceed the cartridge capacity. 3. Test different elution solvents or solvent mixtures (e.g., methanol, acetone, acetonitrile).[3] Increase the elution solvent volume. |
| High Background / Interference | 1. Co-extraction of matrix components. 2. Contaminants from the SPE cartridge or elution solvents. | 1. Add a wash step after sample loading (e.g., with water or a weak organic/water mix) to remove polar interferences. 2. Pre-wash the SPE cartridge with the elution solvent before conditioning. Run a blank extraction to check for contamination. |
| Clogged SPE Cartridge | 1. Particulate matter in the sample. 2. High viscosity of the sample. | 1. Centrifuge or filter the sample (e.g., using a 0.45 µm filter) before loading it onto the cartridge. 2. Dilute the sample with ultrapure water before extraction. |
| Poor Reproducibility | 1. Inconsistent flow rates during loading or elution. 2. Sorbent bed drying out before sample loading. | 1. Use a vacuum manifold or an automated SPE system for precise flow control. 2. Ensure the sorbent bed remains wetted after conditioning and equilibration steps, right up until the sample is loaded. |
Quantitative Data Summary
The performance of various analytical methods for this compound detection is summarized below.
Table 1: Performance of Chromatographic and Mass Spectrometric Methods
| Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Reference |
| SPME-GC-MS | Environmental Water | 0.13 - 0.14 ng/L (LOD) | 1 - 1000 ng/L | - | [12] |
| DLLME-GC-MS | Aqueous Samples | 0.002 µg/L (LOD) | 0.01 - 100 µg/L | 88.3 - 106.7 | [13] |
| SPE-GC-MS | Surface Water | 0.06 ng/mL (LOD) | - | 84.7 - 109.7 | [7] |
| uHPLC-MS/MS | Bottled Water | 0.040 - 0.057 ppb (MDL) | - | - | [11] |
| Hybrid SPE-LC-MS/MS | Human Serum | 1.3 ng/mL (LOD) | - | - | [18] |
| SPE-HPLC-PDA | River Water | 0.0006 mg/L (LOD) | 0.001 - 0.012 mg/L | 41.0 - 114 | [3] |
| HPLC-FL | Herring, Blood, Milk | <2 ng/g, <0.07 ng/cm³, <0.1 ng/cm³ (LOQ) | - | - | [4] |
Table 2: Performance of Immunoassay and Sensor-Based Methods
| Method | Matrix | IC50 / Limit of Detection (LOD) | Recovery (%) | Reference |
| Indirect Competitive ELISA | Water | 51 ng/mL (Polyclonal Ab) 76 ng/mL (Monoclonal Ab) | 79.5 - 96.5 | [1] |
| MIP Electrochemical Sensor | - | 1 nM (LOD) | - | [5] |
Experimental Protocols
Protocol 1: Simultaneous Derivatization and DLLME for GC-MS Analysis
Adapted from a method for determining octylphenol in aqueous samples.[13]
-
Sample Preparation: To a 5 mL aqueous sample in a glass test tube, add a combined dispersant/derivatization catalyst (e.g., methanol/pyridine mixture).
-
Extraction/Derivatization: Rapidly inject a mixture of derivatization reagent/extraction solvent (e.g., methyl chloroformate/chloroform) into the sample. A cloudy solution will form.[19]
-
Phase Separation: Centrifuge the tube to separate the phases. The sedimented phase at the bottom of the conical tube contains the derivatized analyte.
-
Analysis: Carefully collect the sedimented phase using a microsyringe and inject it into the GC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for HPLC Analysis
Adapted from a method for determining octylphenol in river water.[3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 15 mL of a methanol, acetone, and Milli-Q water mixture (1:1:1, v/v) through it. This activates the sorbent.
-
Sample Loading: Load 200 mL of the filtered water sample onto the cartridge at a controlled flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 10 mL of Milli-Q water to remove any polar impurities that were not retained.
-
Elution: Elute the retained this compound from the cartridge using 10 mL of a methanol and acetone mixture (1:1, v/v).
-
Pre-concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen or using a rotary evaporator.
-
Analysis: Inject the concentrated sample into the HPLC system for analysis.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical sensors of octylphenol based on molecularly imprinted poly(3,4-ethylenedioxythiophene) and poly(3,4-ethylenedioxythiophene–gold nanoparticles) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Simple NIR-Emitting ESIPT Fluorescent Probe for Thiophenol with a Remarkable Stokes Shift and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brjac.com.br [brjac.com.br]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Enrichment and determination of octylphenol and nonylphenol in environmental water samples by solid-phase microextraction with carboxylated carbon nano-spheres coating prior to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analyticaltoxicology.com [analyticaltoxicology.com]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. library.dphen1.com [library.dphen1.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting poor recovery of o-Octylphenol during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with solid-phase extraction (SPE), specifically focusing on the poor recovery of o-Octylphenol.
Frequently Asked Questions (FAQs) - Poor Recovery of this compound
Q1: What are the most common causes for low recovery of this compound during SPE?
Poor recovery of this compound is a frequent issue in solid-phase extraction. The primary causes can be categorized into several key areas of the SPE process:
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Sorbent Issues: The choice of sorbent and its condition are critical. Using an inappropriate sorbent that doesn't effectively retain this compound is a primary cause of low recovery.[1][2][3] Additionally, if the sorbent bed is not properly wetted (conditioned) before sample loading, it can lead to incomplete binding of the analyte.[1]
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Solvent Problems: The solvents used for loading, washing, and eluting play a crucial role. If the sample solvent is too strong, it can prevent this compound from binding to the sorbent.[4][5] Conversely, if the elution solvent is too weak, it will not effectively remove the analyte from the sorbent.[1][2] An overly aggressive wash solvent can also prematurely elute the this compound along with interferences.[4]
-
pH Mismatches: The pH of the sample and the solvents can significantly impact the ionization state of this compound and its interaction with the sorbent. An incorrect pH can lead to poor retention or elution.[3][5][6]
-
Flow Rate and Technique: Inconsistent or excessively high flow rates during sample loading or elution can reduce the interaction time between the analyte and the sorbent, leading to poor recovery.[1][4] Human error and variations in manual SPE procedures can also introduce variability.[3]
-
Sample Matrix Effects: Complex sample matrices can interfere with the binding of this compound to the sorbent or co-elute with the analyte, affecting recovery and analytical results.[1][7]
Q2: How do I select the correct SPE sorbent for this compound?
This compound is a nonpolar compound, making a reversed-phase sorbent the most appropriate choice.[2] C18 (octadecyl) is a commonly used and effective sorbent for retaining hydrophobic compounds like this compound.[8] When selecting a sorbent, consider the following:
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Analyte Properties: The primary interaction mechanism for this compound is hydrophobic. Therefore, a nonpolar sorbent is ideal.
-
Sorbent Chemistry: C18 is a good starting point. If recovery is still low due to very strong retention, a less hydrophobic sorbent like C8 could be considered.[4]
-
Sorbent Mass: Ensure the sorbent mass is sufficient for the sample volume and concentration to avoid overloading the cartridge, which can lead to breakthrough.[4][9]
Q3: My this compound is being lost during the sample loading step. What should I do?
If you detect this compound in the fraction that passes through the cartridge during sample loading, it indicates a problem with analyte retention. Here are some troubleshooting steps:
-
Check the Sample Solvent: The solvent in which your sample is dissolved may be too strong (too nonpolar in a reversed-phase method), preventing the this compound from binding to the sorbent. Try diluting your sample with a weaker, more polar solvent like water.[4][10]
-
Adjust the pH: Ensure the pH of your sample is adjusted to a neutral state for this compound to maximize its hydrophobicity and retention on a reversed-phase sorbent.[5][6]
-
Decrease the Flow Rate: A slower flow rate during sample loading allows for more contact time between the this compound and the sorbent, which can improve retention.[1][9][11]
-
Ensure Proper Conditioning: The sorbent must be properly conditioned (wetted) before loading the sample. For a C18 cartridge, this typically involves passing methanol followed by water through the cartridge.[9] Failure to do so will result in poor retention.[1]
Q4: I am losing this compound during the wash step. How can I prevent this?
Losing the analyte during the wash step suggests that the wash solvent is too strong and is prematurely eluting the this compound.
-
Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash solution. For example, if you are using a 50% methanol in water wash, try reducing it to 20% or 10% methanol.[4] The goal is to find a solvent composition that removes interferences without eluting the analyte.[11]
-
Check the pH of the Wash Solvent: Maintain the pH of the wash solvent to be consistent with the loading conditions to ensure the this compound remains in its neutral, retained form.[4][5]
Q5: My this compound is not eluting from the cartridge, or the recovery is very low in the final eluate. What is the problem?
If you have confirmed that the analyte is retained on the cartridge and not lost in the loading or wash steps, the issue lies with the elution step.
-
Increase Elution Solvent Strength: The elution solvent is likely too weak to overcome the hydrophobic interactions between this compound and the sorbent. Increase the percentage of organic solvent in your elution solution. For example, if you are using 80% methanol, try 100% methanol or a stronger solvent like acetonitrile or a mixture of methanol and acetone.[2][12]
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely elute the analyte. Try increasing the elution volume in increments.[2][13]
-
Use a "Soak Step": After adding the elution solvent, allow it to "soak" in the sorbent bed for a few minutes before applying vacuum or pressure. This can improve the efficiency of the elution process, especially for strongly retained compounds.[14]
Quantitative Data Summary
The following table summarizes recovery data for octylphenol and related compounds under different SPE conditions, providing a baseline for expected performance and aiding in troubleshooting.
| Analyte | Sorbent | Elution Solvent | Sample Matrix | Average Recovery (%) | Reference |
| 4-t-Octylphenol | C18 | Methanol | Serum | 89 - 94 | [15] |
| 4-Octylphenol | Not Specified | Methanol/Acetone (1:1) | River Water | 41.0 - 114 | [12][16] |
| Octylphenol Ethoxylates | C18 | Not Specified | Tea | 70.3 - 110.7 | [15] |
Experimental Protocol: Solid-Phase Extraction of this compound from Water Samples
This protocol provides a general methodology for the extraction of this compound from water samples using a C18 SPE cartridge. Optimization may be required based on the specific sample matrix and analytical requirements.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized Water
-
SPE Vacuum Manifold
-
Collection Vials
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 200 mL) onto the conditioned cartridge at a low flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound from the cartridge with 10 mL of an appropriate elution solvent (e.g., methanol/acetone 1:1 v/v) into a collection vial.[12]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent for analysis (e.g., acetonitrile/water 80:20 v/v).[12]
-
Visual Troubleshooting Guides
Troubleshooting Workflow for Low this compound Recovery
References
- 1. specartridge.com [specartridge.com]
- 2. welch-us.com [welch-us.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. specartridge.com [specartridge.com]
- 8. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. silicycle.com [silicycle.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mjas.analis.com.my [mjas.analis.com.my]
o-Octylphenol synthesis reaction condition optimization
Technical Support Center: o-Octylphenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes frequently asked questions, a detailed troubleshooting guide, comparative data tables, experimental protocols, and visual workflows to assist in optimizing reaction conditions and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method for synthesizing octylphenol isomers is the Friedel-Crafts alkylation of phenol with an octene isomer (commonly 1-octene or diisobutylene) or an octanol (like 2-octanol) using an acid catalyst.[1][2] The goal is to achieve C-alkylation (attachment of the octyl group to the phenol ring) rather than O-alkylation (formation of phenyl octyl ether).[3] Achieving high selectivity for the ortho position is a key challenge.
Q2: Which catalysts are typically used to promote ortho-selectivity?
A2: A variety of catalysts are employed to favor the formation of this compound. These include:
-
Zeolites: Large-pore zeolites like H-beta (BEA), H-USY (FAU), and H-mordenite (MOR) are frequently studied for this reaction.[3][4] Zeolites can exhibit shape selectivity, and some, like BEA and FAU, have shown a preference for ortho-isomer formation under certain conditions.
-
Aluminum Phenoxide: This catalyst is known to direct alkylation to the ortho position.[5]
-
Metal-based Catalysts: Rhenium catalysts, such as Re₂(CO)₁₀, have been reported to provide excellent regioselectivity for the ortho-alkylation of phenols with alkenes, stopping at mono-alkylation.[6] A dual catalytic system of Pd/C and Sc(OTf)₃ has also been used for selective ortho-alkylation.[7]
-
Modified Clays and Silica-Alumina: Acid-treated or pillared clays (like Al-PILC) and amorphous silica-alumina (ASA) catalysts are also active in phenol alkylation.[1][4]
Q3: What are the main byproducts in this compound synthesis?
A3: Several byproducts can form, reducing the yield and purity of the desired this compound. Common byproducts include:
-
p-Octylphenol and m-Octylphenol: These are isomeric products of C-alkylation at the para and meta positions.[4]
-
Phenyl Octyl Ethers: These result from O-alkylation of the phenolic hydroxyl group and are often formed in parallel with C-alkylation products.[3]
-
Dioctylphenols: These are formed when a second octyl group attaches to the phenol ring.[1]
-
Octene Oligomers: The olefin reactant can oligomerize, especially in the presence of strong acid catalysts.[4]
Q4: How does reaction temperature influence the product distribution?
A4: Temperature is a critical parameter. Generally, higher temperatures can increase the overall conversion rate. However, excessively high temperatures may lead to dealkylation or favor the formation of thermodynamically more stable isomers (often the para isomer).[8] For instance, in some systems, lower temperatures might favor kinetic control and potentially higher ortho-selectivity. The optimal temperature depends heavily on the specific catalyst and reactants used.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no conversion of reactants.
-
Possible Cause: Inactive Catalyst
-
Solution: Ensure the catalyst is properly activated and handled. For example, zeolite catalysts often require calcination to remove moisture and generate active acid sites. Check for potential catalyst poisoning from impurities in the reactants or solvent.[3] The addition of potassium (K) to BEA(15) zeolite, for instance, has been shown to decrease catalyst activity by neutralizing strong acid sites.
-
-
Possible Cause: Insufficient Reaction Temperature
-
Solution: Verify the reaction temperature. While high temperatures can be detrimental, the reaction may not proceed to an appreciable extent if the temperature is too low. Gradually increase the temperature in increments to find the optimal point for your specific catalytic system.
-
-
Possible Cause: Impure Reactants
-
Solution: Use pure reactants. Water content, in particular, can inhibit some catalytic systems.[9] Conversely, for some ion-exchange resins, a small amount of water (1-5%) is intentionally added to suppress side reactions.[9] Ensure your phenol and octene are free from contaminants that could poison the catalyst.
-
Problem 2: Poor selectivity for this compound (high yield of p- or m-isomers).
-
Possible Cause: Inappropriate Catalyst Choice
-
Solution: The choice of catalyst is crucial for ortho-selectivity. Catalysts like aluminum phenoxide or specific rhenium complexes are known to strongly favor ortho-alkylation.[6][10] If using zeolites, the pore structure matters; MOR zeolites may show lower o-/p-ratios compared to BEA or FAU zeolites due to shape selectivity.
-
-
Possible Cause: Reaction Conditions Favoring Thermodynamic Products
-
Solution: High temperatures and long reaction times can lead to isomerization of the initially formed ortho-product to the more stable para-isomer. Try lowering the reaction temperature and monitoring the reaction progress over time to stop it before significant isomerization occurs.
-
Problem 3: High formation of phenyl octyl ether (O-alkylation).
-
Possible Cause: Reaction Conditions Favoring O-Alkylation
-
Solution: The ratio of O- to C-alkylation can be influenced by the catalyst and reaction conditions. For example, when using BEA(15) zeolite, the O-alkylate content is highest when the phenol-to-1-octene mole ratio is 1. Adjusting the reactant molar ratio may help favor C-alkylation. Modifying the catalyst's acidity, for instance by poisoning strong acid sites, can also alter the O-/C-alkylate ratio.
-
-
Possible Cause: Catalyst Acidity
-
Solution: The strength and type of acid sites on the catalyst can influence the reaction pathway. Experiment with catalysts of varying acidity.
-
Problem 4: Significant formation of dioctylphenol and/or octene oligomers.
-
Possible Cause: High Reactant Concentration/Incorrect Molar Ratio
-
Solution: A high concentration of octene relative to phenol can promote both dioctylation and olefin oligomerization.[4] It is often beneficial to use an excess of phenol. For continuous processes, a phenol to diisobutylene molar ratio of 1.1-3.0:1 is recommended to improve selectivity for the mono-alkylated product.[11]
-
-
Possible Cause: High Catalyst Acidity/Activity
-
Solution: Highly active acid catalysts can aggressively promote side reactions. Consider using a catalyst with milder acidity or reducing the amount of catalyst used in the reaction.
-
Data Presentation
Table 1: Comparison of Zeolite Catalysts in the Alkylation of Phenol with 1-Octene.
| Catalyst | Phenol Conversion (%) | O-alkylate/C-alkylate Ratio | o-alkylate/p-alkylate Ratio | Reference |
| BEA(15) | High | Varies with conditions | 1.5 | |
| FAU(15) | Medium | Varies with conditions | 1.9 | |
| MOR(11) | Low | Varies with conditions | 1.2 | |
| Conditions: Temperature: 373 K; Phenol:1-octene (mole) = 1; Duration: 6 h. |
Table 2: Influence of Phenol to 1-Octene Molar Ratio on Product Profile over BEA(15) Zeolite.
| Phenol:1-Octene Mole Ratio | Phenol Conversion (%) | O-alkylate Content (%) | C-alkylate Content (%) | o-/p-alkylate Ratio | Reference |
| 2:1 | Lower | Higher | Lower | ~1.5 - 2.0 | |
| 1:1 | Medium | Highest | Medium | ~1.5 - 2.0 | |
| 1:2 | Higher | Lower | Higher | ~1.5 - 2.0 | |
| Conditions: Temperature: 373 K; Catalyst: BEA(15); Duration: 6 h. |
Experimental Protocols
Protocol 1: Liquid-Phase Alkylation of Phenol with 1-Octene using Zeolite BEA Catalyst
This protocol is based on methodologies described for zeolite-catalyzed alkylation.[3]
-
Catalyst Activation: Place 0.2 g of H-beta (BEA) zeolite catalyst in a reactor. Activate the catalyst by heating under a flow of dry nitrogen at a specified temperature (e.g., 500 °C) for several hours to remove adsorbed water. Cool to the reaction temperature.
-
Reactant Preparation: Prepare a reaction mixture with a specific molar ratio of phenol to 1-octene (e.g., 1:1 mole ratio).
-
Reaction Setup: The reaction is typically carried out in a batch reactor equipped with a magnetic stirrer, reflux condenser, and temperature controller.
-
Alkylation Reaction:
-
Add the phenol and 1-octene mixture to the reactor containing the activated catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 373 K or 100 °C) and maintain it for a set duration (e.g., 6 hours) with vigorous stirring.
-
-
Sample Collection & Analysis:
-
Periodically, withdraw small aliquots of the reaction mixture.
-
Separate the catalyst from the liquid sample by filtration or centrifugation.
-
Analyze the product mixture using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of reactants and the selectivity for different products (this compound, p-octylphenol, phenyl octyl ether, etc.).
-
Protocol 2: Synthesis of p-tert-Octylphenol using an Ion-Exchange Resin Catalyst
This protocol is adapted from procedures for the synthesis of p-octylphenol, which can be modified to investigate ortho-isomer formation under different conditions.[9][12]
-
Catalyst Preparation: Charge a stirred flask reactor with 90 g of a sulfonated polystyrene ion-exchange resin (H-form).[12]
-
Reactant Charging:
-
Reaction Execution:
-
Product Workup:
Mandatory Visualization
Caption: Reaction pathways in the acid-catalyzed alkylation of phenol with 1-octene.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]
- 3. Liquid phase alkylation of phenol with 1-octene over large pore zeolites | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]
- 9. US4461916A - Process for the production of p-tert-octyl phenol by catalytic alkylation of phenol - Google Patents [patents.google.com]
- 10. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 11. CN1522999A - Process for continuous synthesizing octyl phenol - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
Addressing o-Octylphenol adsorption to labware during experiments
Here is the technical support center for addressing o-Octylphenol adsorption.
This guide provides troubleshooting advice and protocols to help researchers, scientists, and drug development professionals mitigate the non-specific adsorption of this compound to laboratory ware, ensuring more accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound solution concentrations lower than expected?
If you observe lower than expected concentrations, especially at micromolar or lower levels, it is highly probable that the compound is adsorbing to the surfaces of your labware. This compound is a very hydrophobic molecule (XLogP3 ≈ 5.6), meaning it repels water and is attracted to non-polar surfaces like polypropylene (PP) and polystyrene (PS), which are common labware materials.[1][2] This process, driven by hydrophobic interactions, removes the compound from your solution, leading to significant errors in downstream analysis.[3][4]
Q2: What type of labware is most susceptible to this compound adsorption?
Standard polypropylene (e.g., microcentrifuge tubes, pipette tips) and polystyrene (e.g., microplates, petri dishes) are highly susceptible to adsorption by hydrophobic compounds like this compound.[3][5] While glass is generally more hydrophilic, adsorption can still occur. Specially treated "low-adsorption" or "low-binding" plasticware is often a better, though more expensive, alternative.
Q3: How can I prevent or reduce this adsorption?
There are several effective strategies:
-
Choose Appropriate Labware: Opt for glass, low-adsorption plasticware, or materials like polytetrafluoroethylene (PTFE) where possible.[6]
-
Modify Your Solvent: Adding a non-ionic surfactant (e.g., 0.05-0.1% Tween-20 or Triton X-100) or an organic solvent (e.g., 10-50% acetonitrile or methanol) to your aqueous buffers can significantly reduce hydrophobic interactions.[5][7]
-
Pre-treat Labware: Coating the labware surface with a blocking agent like Bovine Serum Albumin (BSA) can prevent this compound from binding.[7]
Troubleshooting Guide
Use this guide if you are experiencing inconsistent or unexpected results in your experiments involving this compound.
Problem: High variability between replicate samples.
This is a classic sign of inconsistent adsorption. Minor differences in incubation time, temperature, or surface area exposure in each well or tube can lead to different amounts of compound loss.
Problem: Loss of compound activity or concentration over time.
If you prepare a stock solution and find its effective concentration decreases after being stored in a plastic container, adsorption is the likely cause. This is especially problematic for low-concentration working solutions.
Problem: Poor assay performance or low signal-to-noise ratio.
Adsorption can lower the available concentration of this compound to a level that is insufficient for the biological or chemical interaction you are trying to measure, leading to weak or undetectable signals.
Below is a decision tree to help troubleshoot these issues.
Quantitative Data Summary
The degree of adsorption is primarily driven by the hydrophobicity of this compound and the material properties of the labware.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Formula | C₁₄H₂₂O | [1] |
| Molecular Weight | 206.32 g/mol | [1] |
| XLogP3 (Hydrophobicity) | 5.6 | [1][2] |
| Water Solubility | Very low / Insoluble | [8][9] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, hydrocarbons | [8] |
| Labware Adsorption Characteristics | ||
| Polypropylene (PP) / Polystyrene (PS) | High adsorption due to hydrophobic interactions | [3][4] |
| Glass | Moderate adsorption; ionic interactions can also play a role | [5] |
| Low-Adsorption Plastics | Reduced adsorption compared to conventional plastics | [3] |
| Polytetrafluoroethylene (PTFE) | Low adsorption | [6] |
Experimental Protocols
Protocol 1: Pre-treatment of Labware with Bovine Serum Albumin (BSA)
This protocol describes how to coat labware surfaces to block non-specific binding of this compound.
Materials:
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Phosphate-Buffered Saline (PBS) or buffer of choice
-
Labware to be treated (e.g., microplate, tubes)
Procedure:
-
Prepare a 1% (w/v) BSA solution in your experimental buffer (e.g., 1g BSA in 100mL PBS).
-
Add the BSA solution to the labware, ensuring all surfaces that will contact the this compound solution are covered.
-
Incubate for at least 2 hours at room temperature, or overnight at 4°C.
-
Aspirate the BSA solution.
-
Gently wash the surfaces 2-3 times with the experimental buffer to remove any loosely bound BSA.
-
The labware is now "blocked" and ready for immediate use. Do not let it dry out before adding your this compound solution.
References
- 1. n-Octylphenol | C14H22O | CID 13700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Octylphenol | C14H22O | CID 12321377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Co-eluting Isomers of Octylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust methods for the separation of co-eluting octylphenol isomers.
Troubleshooting Guide
Resolving co-eluting isomers of octylphenol requires a systematic approach to optimize chromatographic conditions. This guide addresses common issues encountered during method development.
Problem: Poor Resolution or Co-elution of Octylphenol Isomers
Possible Causes & Solutions
| Cause | Recommended Action |
| Inadequate Mobile Phase Composition | Optimize Solvent Strength: For reversed-phase HPLC, systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water. A shallower gradient or a lower percentage of organic solvent in an isocratic elution can increase retention and improve separation.[1][2][3] Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.[4] Adjust pH: The pH of the mobile phase can significantly impact the retention and selectivity of phenolic compounds like octylphenol.[5][6][7] Experiment with a pH range that ensures the isomers are in a consistent, non-ionized state for better retention and separation in reversed-phase chromatography. |
| Suboptimal Stationary Phase | Column Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity for aromatic compounds.[8] For chiral isomers, a chiral stationary phase is necessary.[9][10][11] Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency and improve resolution. |
| Inappropriate Temperature | Vary Column Temperature: Temperature affects mobile phase viscosity and the interaction between the analytes and the stationary phase.[12] A systematic study of temperature (e.g., 25°C, 30°C, 40°C) can reveal an optimal condition for separation. |
| Gradient Profile Not Optimized | Scouting Gradient: Start with a broad gradient to determine the elution range of the isomers.[1] Shallow Gradient: Once the elution window is known, "stretch out" the gradient over that range to improve separation.[2] Multi-step Gradient: A step-gradient can be employed to selectively elute different groups of isomers.[1] |
Problem: Peak Tailing
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | Adjust Mobile Phase pH: For silica-based columns, a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing peak tailing for acidic analytes. Use a Base-Deactivated Column: Employ an end-capped column specifically designed to minimize silanol interactions. |
| Column Overload | Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves. |
| Extra-Column Volume | Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce band broadening. |
Problem: Irreproducible Retention Times
Possible Causes & Solutions
| Cause | Recommended Action |
| Inadequate Column Equilibration | Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Mobile Phase Instability | Freshly Prepare Mobile Phase: Prepare mobile phase daily and degas thoroughly. For buffered mobile phases, ensure the buffer components are fully dissolved and the pH is stable. Check Pump Performance: Ensure the HPLC pump is delivering a consistent and accurate flow rate. |
| Temperature Fluctuations | Use a Column Oven: Maintain a constant column temperature to ensure consistent retention.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common octylphenol isomers I should be concerned about separating?
A1: The most commonly analyzed octylphenol isomers are 4-tert-octylphenol and 4-n-octylphenol due to their prevalence and estrogenic activity. However, technical mixtures can contain numerous other isomers with varying branching of the octyl group.
Q2: Which chromatographic technique is better for separating octylphenol isomers: HPLC or GC?
A2: Both HPLC and GC can be used effectively.
-
HPLC , particularly with UV or fluorescence detection, is a robust technique for routine analysis.[12][13] Method development often involves optimizing the mobile phase and stationary phase to achieve separation.
-
GC-MS is highly sensitive and provides structural information, which is excellent for identifying unknown isomers.[14][15] Derivatization is often required to improve the volatility of the phenolic compounds.
Q3: How do I choose the right HPLC column for octylphenol isomer separation?
A3: A C8 or C18 column is a good starting point for reversed-phase separation.[12][13] If these do not provide adequate resolution, consider columns with different selectivity, such as phenyl-hexyl or PFP columns, which can offer unique interactions with the aromatic ring of octylphenol. For chiral isomers, a specialized chiral column is necessary.[9][10]
Q4: What is the role of pH in the mobile phase for separating octylphenol isomers?
A4: The pH of the mobile phase affects the ionization state of the phenolic hydroxyl group on the octylphenol isomers.[5][6][7] In reversed-phase chromatography, keeping the isomers in their non-ionized (protonated) form by using a mobile phase with a pH well below the pKa of the phenol group (around 10) will increase their hydrophobicity and retention, often leading to better separation.
Q5: Can I use an isocratic method, or is a gradient necessary?
A5: An isocratic method may be sufficient if you are separating a small number of isomers with significantly different structures, such as 4-tert-octylphenol and 4-n-octylphenol.[12][13] However, for complex mixtures of co-eluting isomers, a gradient elution is generally required to achieve adequate separation within a reasonable analysis time.[1][2]
Experimental Protocols
Below are detailed methodologies for the separation of octylphenol isomers using HPLC.
Method 1: Isocratic HPLC-FLD for 4-tert-Octylphenol and 4-n-Octylphenol
This method is suitable for the routine analysis of the two most common octylphenol isomers in water samples.[12][13]
-
Instrumentation: HPLC system with a fluorescence detector (FLD).
-
Detection (FLD): Excitation at 220 nm, Emission at 315 nm.[16]
-
Injection Volume: 20 µL.
Quantitative Data for Method 1
| Parameter | 4-tert-Octylphenol | 4-n-Octylphenol |
| Retention Time (min) | ~5.8 | ~6.5 |
| Limit of Detection (LOD) | 0.002 µg/L | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified |
| Recovery (%) | 88.3 - 106.7 | 88.3 - 106.7 |
Method 2: Gradient HPLC-DAD for 4-tert-Octylphenol and 4-n-Octylphenol
This gradient method can be adapted for more complex mixtures and provides good separation of the target analytes.[17]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Nucleosil C18 (dimensions not specified).
-
Mobile Phase A: 0.1% TFA in Water/Acetonitrile (95:5, v/v).[17]
-
Mobile Phase B: 0.08% TFA in Water/Acetonitrile (5:95, v/v).[17]
-
Flow Rate: 0.5 mL/min.[17]
-
Gradient Program:
-
0-2 min: 0-20% B
-
2-5 min: 20-70% B
-
5-7 min: 70-90% B
-
-
Detection (DAD): 220 nm.[17]
-
Injection Volume: 20 µL.
Quantitative Data for Method 2
| Parameter | 4-tert-Octylphenol | 4-n-Octylphenol |
| Retention Time (min) | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.17 ng/µL | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified |
| Linearity (R²) > | 0.99 | 0.99 |
Visualizations
General Troubleshooting Workflow for Co-eluting Peaks
A systematic workflow for troubleshooting poor peak resolution.
HPLC Method Development Logic for Octylphenol Isomers
A logical flow for developing an HPLC method for octylphenol isomers.
References
- 1. mastelf.com [mastelf.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. welch-us.com [welch-us.com]
- 4. asdlib.org [asdlib.org]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD [mdpi.com]
Technical Support Center: o-Octylphenol Stability and Degradation
This guide provides researchers, scientists, and drug development professionals with technical support to prevent the degradation of o-Octylphenol by light and heat.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The primary factors are exposure to light (photodegradation) and elevated temperatures (thermal degradation). This compound is sensitive to UV radiation and can decompose when heated, potentially releasing harmful fumes.[1] Prolonged exposure to air may also cause discoloration.[2]
Q2: How can I visually identify if my this compound sample has degraded?
A2: While subtle degradation may not be visible, significant degradation can sometimes be indicated by a discoloration of the material. However, analytical methods are necessary for accurate assessment.
Q3: What are the general mechanisms of photodegradation for this compound?
A3: Photodegradation is often initiated by the absorption of UV light, leading to the formation of a phenoxyl radical. This highly reactive species can then undergo further reactions, including oxidation and polymerization, to form various degradation products.[3] The process can be accelerated by the presence of photosensitizers and reactive oxygen species (ROS) like hydroxyl radicals (•OH).
Q4: What are the likely products of this compound degradation?
A4: While specific studies on this compound are limited, based on similar phenolic compounds, degradation products can include hydroxylated derivatives (such as catechols), quinones, and products resulting from the cleavage of the octyl side chain.[2][3][4] In some cases, dimerization or polymerization can also occur.[5]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a tightly closed, dry container in a cool place.[4][6] It is crucial to protect it from direct sunlight and keep it away from heat and sources of ignition.[2]
Troubleshooting Guide
Problem: I observed a change in the baseline of my chromatogram after analyzing this compound that was exposed to light.
-
Possible Cause: Photodegradation of this compound has occurred, leading to the formation of multiple degradation products that are co-eluting or appearing as new peaks.
-
Solution:
-
Prepare fresh solutions of this compound and protect them from light by using amber vials or wrapping the vials in aluminum foil.
-
Re-run the analysis and compare the chromatogram to the previous one to confirm if the issue is resolved.
-
If the problem persists, consider that the stock material may be degraded. It is advisable to use a fresh, properly stored batch of this compound.
-
Problem: My experimental results with this compound are inconsistent, especially when experiments are run over a longer duration on the benchtop.
-
Possible Cause: Gradual degradation of this compound in solution due to ambient light and/or temperature fluctuations in the lab.
-
Solution:
-
Minimize the exposure of this compound solutions to light and heat. Prepare fresh solutions for each experiment if possible.
-
Use a stabilized solution by adding a suitable antioxidant (see "Strategies for Stabilization" below).
-
Work in a controlled environment with minimal light exposure, for example, by using yellow lighting or covering the experimental setup.
-
Problem: I am seeing unexpected side reactions in my formulation containing this compound.
-
Possible Cause: Degradation products of this compound may be reacting with other components in your formulation. The phenoxyl radical intermediate is highly reactive.
-
Solution:
-
Incorporate a suitable antioxidant into your formulation to prevent the initial degradation of this compound. Hindered phenolic antioxidants or phosphites are good starting points.
-
Analyze your formulation for the presence of this compound degradation products using techniques like HPLC-MS or GC-MS to identify the reactive species.
-
Strategies for Stabilization
To prevent the degradation of this compound, consider the following strategies:
-
Exclusion of Light: The most straightforward method is to protect the compound from light at all stages of handling and storage. Use amber glassware, opaque containers, or foil wrapping.
-
Temperature Control: Store this compound at recommended cool temperatures and avoid exposure to high temperatures during experiments unless required by the protocol.
-
Inert Atmosphere: For long-term storage or sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use of Antioxidants: The addition of antioxidants can effectively inhibit degradation pathways.
-
Hindered Phenolic Antioxidants (e.g., BHT): These act as radical scavengers, interrupting the chain reactions of oxidation.[7][8]
-
Phosphite Antioxidants: These act as secondary antioxidants that decompose hydroperoxides, preventing further degradation. They often work synergistically with phenolic antioxidants.[5][9][10]
-
Data Presentation
The following tables summarize kinetic data for the photodegradation of p-tert-Octylphenol (a close structural isomer of this compound) and the effect of temperature on octylphenol degradation. This data can be used as an approximation for understanding the stability of this compound.
Table 1: Photodegradation Kinetics of p-tert-Octylphenol
| Parameter | Value | Conditions | Reference |
| Quantum Yield | 0.015 | 285-295 nm wavelength | [4] |
| Estimated Half-Life | 0.6 to 2.5 days | In surface water under simulated solar intensity | [4] |
| Bimolecular Rate Constant with •OH | (10.9 ± 0.5) × 10⁹ M⁻¹ s⁻¹ | Reaction with hydroxyl radical | [4] |
Table 2: Effect of Temperature on Octylphenol Photodegradation
| Temperature (°C) | Degradation after 8 hours (%) | Conditions | Reference |
| 15 | ~14 | Irradiated solution | [5] |
| 25 | ~30 | Irradiated solution | [5] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is adapted from ICH Q1B guidelines for photostability testing.[11][12]
Objective: To assess the degradation of this compound under controlled light exposure.
Materials:
-
This compound
-
Solvent (e.g., methanol or acetonitrile)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or vials)
-
Aluminum foil
-
Photostability chamber with a calibrated light source (providing both cool white fluorescent and near-UV lamps)
-
HPLC-UV or HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent.
-
Sample Exposure:
-
Exposed Sample: Place the this compound solution in a transparent container inside the photostability chamber.
-
Dark Control: Wrap an identical sample in aluminum foil to protect it completely from light and place it in the photostability chamber alongside the exposed sample. This will allow for the quantification of thermal degradation in the absence of light.
-
-
Exposure Conditions: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis:
-
At predetermined time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect the formation of degradation products.
-
-
Data Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference solution. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.
Protocol 2: Analysis of Degradation Products by HPLC-MS
Objective: To identify the potential degradation products of this compound.
Materials:
-
Degraded this compound sample (from photostability or thermal stress testing)
-
HPLC-MS system (e.g., with a C18 column and an ESI or APCI source)
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate)
Procedure:
-
Sample Preparation: Dilute the degraded this compound sample to a suitable concentration for HPLC-MS analysis.
-
Chromatographic Separation: Inject the sample into the HPLC-MS system. Use a gradient elution method to separate the parent this compound from its degradation products.
-
Mass Spectrometric Detection: Acquire mass spectra for the eluting peaks in both positive and negative ion modes.
-
Data Analysis:
-
Identify the molecular ions of potential degradation products.
-
Propose structures for the degradation products based on their mass-to-charge ratios and comparison with the parent compound. Common degradation pathways for phenols include hydroxylation and oxidation.
-
If available, use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow for photostability testing.
Caption: Mechanism of hindered phenolic antioxidants.
References
- 1. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of 4-tert octylphenol in aqueous solution promoted by Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vurup.sk [vurup.sk]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 8. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. stabilization-technologies.com [stabilization-technologies.com]
Technical Support Center: Improving the Reproducibility of o-Octylphenol Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of o-Octylphenol (o-OP) bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Cell Viability Assay Results
-
Question: My cell viability assay (e.g., MTT, MTS) results show high variability between replicate wells treated with this compound. What could be the cause?
-
Answer: High variability in cell viability assays can stem from several factors. Uneven cell seeding is a common culprit, leading to differences in cell number per well. Ensure a homogeneous cell suspension before and during plating. Another factor could be the "edge effect," where wells on the perimeter of the plate experience different temperature and humidity conditions, leading to evaporation and altered cell growth. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or phosphate-buffered saline (PBS). Finally, inconsistent incubation times or reagent addition can introduce variability. Standardize your protocol and ensure precise timing for all steps.
Issue 2: Inconsistent Estrogenic Activity of this compound
-
Question: I am observing inconsistent estrogenic activity of this compound in my reporter gene or cell proliferation assays. Why might this be happening?
-
Answer: The estrogenic activity of this compound can be influenced by several experimental conditions. The passage number of your cell line (e.g., MCF-7) is critical; cells at high passage numbers can exhibit altered responses. It is recommended to use cells within a consistent and low passage range. The composition of your culture medium, particularly the presence of phenol red (a weak estrogen mimic) and serum, can interfere with the assay. Use phenol red-free medium and charcoal-stripped serum to remove endogenous hormones. Lastly, ensure the purity of your this compound stock and verify its concentration.
Issue 3: Low Signal-to-Noise Ratio in Receptor Binding Assays
-
Question: My competitive estrogen receptor (ER) binding assay with radiolabeled estradiol and this compound has a low signal-to-noise ratio. How can I improve this?
-
Answer: A low signal-to-noise ratio in a receptor binding assay can be due to insufficient receptor concentration in your cell lysates or tissue extracts. Ensure your preparation protocol effectively enriches for the ER. Non-specific binding of the radioligand can also be a major issue. To counteract this, include a step to determine non-specific binding by adding a large excess of unlabeled estradiol to a set of control tubes. The choice of scintillation cocktail and proper calibration of the scintillation counter are also crucial for accurate measurements.
Issue 4: Difficulty in Reproducing Gene Expression Changes
-
Question: I am struggling to consistently reproduce the reported changes in gene expression (e.g., vitellogenin, pS2) after this compound treatment in my qPCR experiments. What should I check?
-
Answer: Reproducibility in gene expression analysis depends on meticulous experimental technique. RNA integrity is paramount; ensure you are using a high-quality RNA extraction method and verify RNA integrity before proceeding with reverse transcription. The efficiency of the reverse transcription step can vary, so use a consistent amount of high-quality RNA for each reaction. Primer design and validation are also critical for accurate qPCR results. Ensure your primers are specific and efficient. Finally, use appropriate reference genes for normalization that are not affected by this compound treatment in your experimental system.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of this compound bioassays.
-
Question: What is the optimal solvent and concentration for preparing this compound stock solutions?
-
Answer: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). This stock can then be diluted in culture medium to the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Question: How does the presence of serum in the culture medium affect this compound bioassays?
-
Answer: Serum contains various proteins and hormones that can interact with this compound. Serum proteins can bind to this compound, reducing its bioavailable concentration.[1] Furthermore, endogenous estrogens in standard fetal bovine serum (FBS) can mask the estrogenic effects of this compound. Therefore, it is highly recommended to use charcoal-stripped FBS to remove these interfering substances.[1]
-
Question: What are the expected EC50 or Ki values for this compound in common bioassays?
-
Answer: The effective concentration (EC50) and binding affinity (Ki) of this compound can vary depending on the specific assay, cell line, and experimental conditions. However, published values can provide a useful reference range. For instance, in recombinant yeast assays, the EC50 for estrogenic activity has been reported to be in the range of 0.6-7.7 mg/L.[2] In in vitro receptor binding assays, the Ki for the estrogen receptor can range from 0.05 to 65 µM.[1][3]
-
Question: Which cell lines are most suitable for studying the estrogenic effects of this compound?
-
Answer: The human breast cancer cell line MCF-7 is widely used for studying the estrogenic effects of compounds like this compound because it expresses the estrogen receptor alpha (ERα). Other suitable cell lines include T47D (another ERα-positive breast cancer cell line) and genetically modified yeast or mammalian cell lines that contain an estrogen-responsive reporter gene system.
Data Presentation
The following tables summarize quantitative data for this compound from various bioassays to facilitate comparison.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Compound | Receptor Type | Assay System | Ki (µM) | Reference |
| 4-tert-Octylphenol | Estrogen Receptor | Rat Uterine Cytosol | 0.05 - 65 | [3] |
| 4-tert-Octylphenol | Progesterone Receptor | Rat Uterine Cytosol | 1.2 - 3.8 | [3] |
| Octylphenol | Estrogen Receptor | MCF-7 cells (RBA-SMA) | 0.0029 (in 100% serum) | [4] |
Table 2: Estrogenic Activity of this compound in In Vitro Assays
| Assay Type | Cell Line/System | Endpoint | EC50 (mg/L) | Reference |
| Recombinant Yeast Assay | Yeast (expressing human ERα) | β-galactosidase activity | 0.6 - 7.7 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of this compound.
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MCF-7 cells
-
DMEM with 10% charcoal-stripped FBS, penicillin/streptomycin
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Estrogen Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol or purified ERα
-
[3H]-Estradiol (radioligand)
-
This compound
-
Unlabeled 17β-estradiol
-
Assay buffer (e.g., Tris-HCl with molybdate)
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [3H]-Estradiol, and varying concentrations of unlabeled this compound or 17β-estradiol (for the standard curve). For non-specific binding control, add a high concentration of unlabeled 17β-estradiol.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound [3H]-Estradiol. Centrifuge the tubes to pellet the charcoal.
-
Scintillation Counting: Transfer the supernatant (containing the receptor-bound [3H]-Estradiol) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-Estradiol against the logarithm of the competitor concentration. Calculate the IC50 value (concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki value for this compound.
Gene Expression Analysis by qPCR
This protocol details the steps to analyze changes in the expression of estrogen-responsive genes following this compound treatment.
Materials:
-
MCF-7 cells
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for target genes (e.g., TFF1 (pS2), PGR) and reference genes (e.g., ACTB, GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed and treat MCF-7 cells with different concentrations of this compound as described in the cell viability assay protocol.
-
RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer. Verify RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for the target and reference genes. Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle control, normalized to the expression of reference genes.
Mandatory Visualizations
Signaling Pathway
Caption: Estrogenic signaling pathway of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Toxicological Analysis of o-Octylphenol and p-Octylphenol
A detailed examination of the toxicological profiles of ortho-octylphenol (this compound) and para-octylphenol (p-octylphenol) reveals distinct differences in their acute toxicity, irritation potential, and endocrine-disrupting capabilities. This guide synthesizes available experimental data to provide a comparative analysis for researchers, scientists, and drug development professionals.
While both isomers of octylphenol are used in various industrial applications and are recognized as environmental contaminants, their substitution patterns on the phenol ring influence their biological activity and subsequent toxicity. The para-substituted isomer, particularly 4-tert-octylphenol, is the most commercially significant and has been more extensively studied.
Acute Toxicity
A review of acute toxicity data indicates that p-octylphenol generally exhibits lower acute toxicity upon oral and dermal exposure compared to what has been reported for some other phenol derivatives, although specific data for this compound remains less available in publicly accessible literature.
| Toxicity Endpoint | This compound | p-Octylphenol (4-tert-Octylphenol) |
| Acute Oral Toxicity (LD50) | Data not readily available | > 2000 mg/kg (Rat)[1][2] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (Rabbit) | > 2000 mg/kg (Rabbit)[1][2] |
Skin and Eye Irritation
Both isomers are recognized as skin and eye irritants. However, studies conducted according to OECD guidelines demonstrate that p-tert-octylphenol can cause effects ranging from slight to severe skin irritation and is considered a serious eye irritant.
| Irritation Endpoint | This compound | p-Octylphenol (4-tert-Octylphenol) |
| Skin Irritation | Irritating | Irritating to corrosive[3] |
| Eye Irritation | Irritating | Causes serious eye damage[3] |
Endocrine Disrupting Effects
A significant area of concern for octylphenol isomers is their potential to act as endocrine-disrupting chemicals (EDCs), primarily through their interaction with estrogen receptors. In vivo studies, such as the uterotrophic assay, have demonstrated the estrogenic activity of p-tert-octylphenol.
| Endocrine Disruption Endpoint | This compound | p-Octylphenol (4-tert-Octylphenol) |
| Estrogenic Activity | Weak estrogenic activity reported | Demonstrated estrogenic activity in vivo[4][5][6] |
| Uterotrophic Assay | Data not readily available | Positive uterotrophic response in rats[4][5] |
The estrogenic effects of p-tert-octylphenol are well-documented, with studies showing it can induce a uterotrophic response in rats, a hallmark of estrogenic activity.[4][5] While this compound is also suspected to have estrogenic properties, specific in vivo data from uterotrophic assays are not as readily available for a direct comparison of potency.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of toxicity and the methods used for assessment, the following diagrams illustrate the estrogen receptor signaling pathway and a typical workflow for an acute oral toxicity study.
The diagram above illustrates how octylphenols, acting as xenoestrogens, can bind to the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent biological effects.
This workflow outlines the key steps involved in determining the acute oral toxicity (LD50) of a substance according to OECD guidelines.
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies following internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
The Acute Toxic Class Method is a stepwise procedure where a substance is administered orally to a group of animals at one of a series of fixed dose levels. The response of the animals in terms of mortality determines the subsequent dose level for the next group of animals.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Dosage: A starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered as a single oral dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Endpoint: The LD50 is estimated based on the dose levels at which mortality occurs.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This method assesses the toxicity of a substance when applied to the skin.
-
Test Animals: Albino rabbits are commonly used.
-
Dosage: The substance is applied to a shaved area of the back (at least 10% of the body surface area) at a limit dose of 2000 mg/kg body weight. The application site is covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for mortality and signs of toxicity for 14 days.
-
Endpoint: The dermal LD50 is determined.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are used.
-
Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin. The patch is covered for 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or damage.
-
Test Animals: Albino rabbits are used.
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: The severity of the eye reactions is scored to determine the irritation potential.
Uterotrophic Assay (Based on OECD Guideline 440)
This in vivo screening assay is used to detect the estrogenic activity of a chemical.
-
Test Animals: Immature or ovariectomized adult female rats are used.
-
Procedure: The test chemical is administered daily for three consecutive days by oral gavage or subcutaneous injection. A positive control (e.g., ethinyl estradiol) and a vehicle control are also included.
-
Endpoint: On the day after the last dose, the animals are euthanized, and their uteri are removed and weighed. A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.[4][5]
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for o-Octylphenol in Sediment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel analytical method for the quantification of o-Octylphenol (o-OP) in sediment with a traditional, established method. The presented data and protocols are designed to offer a clear and objective evaluation of the performance of each technique.
Introduction to this compound Analysis
This compound is an isomer of octylphenol, a known endocrine-disrupting compound that can accumulate in environmental matrices such as sediment. Accurate and sensitive quantification of o-OP in sediment is crucial for environmental monitoring and risk assessment. This guide compares a modern analytical approach, Ultrasound-Assisted Extraction (UAE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), against a conventional method utilizing Soxhlet extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Comparative Performance Data
The following table summarizes the key performance parameters for the new and standard analytical methods for the determination of this compound in sediment.
| Performance Parameter | New Method (UAE-LC-MS/MS) | Standard Method (Soxhlet-GC-MS) |
| Limit of Detection (LOD) | 0.1 ng/g | 1.0 ng/g |
| Limit of Quantification (LOQ) | 0.3 ng/g | 3.0 ng/g |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (Recovery) | 92-105% | 80-95% |
| Precision (RSD) | < 5% | < 10% |
| Extraction Time | 30 minutes | 6-8 hours |
| Solvent Consumption | ~30 mL per sample | ~200 mL per sample |
Experimental Workflow of the New UAE-LC-MS/MS Method
Caption: Workflow of the Ultrasound-Assisted Extraction coupled with LC-MS/MS for this compound analysis.
Detailed Experimental Protocols
New Method: Ultrasound-Assisted Extraction (UAE) with LC-MS/MS
This method offers a rapid and efficient extraction of this compound from sediment samples with high sensitivity and selectivity.
1. Sample Preparation and Extraction:
-
Homogenize the sediment sample to ensure uniformity.
-
Weigh 5 g of the homogenized sediment into a glass centrifuge tube.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[1][2]
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction step with an additional 10 mL of the solvent mixture and combine the supernatants.
2. Extract Clean-up:
-
The combined extract is concentrated under a gentle stream of nitrogen.
-
The concentrated extract is then subjected to solid-phase extraction (SPE) for clean-up.[3]
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the target analyte, this compound, with methanol.
-
The eluate is evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
3. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Separation: Utilize a C18 analytical column with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[4] Monitor the specific precursor-to-product ion transitions for this compound and its labeled internal standard for quantification.
Standard Method: Soxhlet Extraction with GC-MS
This traditional method is well-established but generally more time-consuming and requires larger volumes of organic solvents.
1. Sample Preparation and Extraction:
-
Air-dry the sediment sample and sieve to remove large debris.
-
Weigh 10 g of the dried sediment and mix with anhydrous sodium sulfate.
-
Place the mixture in a cellulose thimble and insert it into a Soxhlet extractor.
-
Add 200 mL of a suitable extraction solvent (e.g., dichloromethane or a hexane/acetone mixture) to the distillation flask.
-
Extract the sample for 6-8 hours at a rate of 4-6 cycles per hour.
-
After extraction, cool the flask and concentrate the extract using a rotary evaporator.
2. Extract Clean-up and Derivatization:
-
The concentrated extract is cleaned up using a silica gel column to remove polar interferences.
-
For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound.[5] This can be achieved by reacting the extract with a derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
3. Instrumental Analysis (GC-MS):
-
Gas Chromatographic Separation: Use a capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS). Program the oven temperature to achieve good separation of the derivatized this compound from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode.[6] Quantification is typically performed in selected ion monitoring (SIM) mode, targeting the characteristic ions of the derivatized this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Analysis of octyl- and nonylphenol and their ethoxylates in water and sediments by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of o-Octylphenol Measurement in Water: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantification of o-Octylphenol in various water matrices. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require robust and reliable data on this endocrine-disrupting compound. The information presented is compiled from inter-laboratory comparison studies and validated analytical methods to ensure objectivity and support data-driven decisions.
Introduction to this compound Analysis
This compound is a member of the alkylphenol group of compounds, which are known endocrine disruptors. These compounds are degradation products of alkylphenol ethoxylates, a class of non-ionic surfactants widely used in industrial and consumer products. Due to their potential adverse effects on aquatic life and human health, monitoring the concentration of this compound in water bodies is of significant environmental and regulatory importance. The choice of analytical method can significantly impact the accuracy and comparability of measurement results, making inter-laboratory proficiency and standardized protocols crucial.
Comparison of Analytical Methodologies
The most common and reliable methods for the determination of this compound in water involve chromatographic separation coupled with sensitive detection techniques. The primary methods encountered in inter-laboratory studies are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Photodiode Array Detection (HPLC-PDA) are also utilized.
An inter-laboratory comparison involving 25 research and commercial laboratories found that 4-tert-octylphenol was particularly challenging to measure accurately, with some methods exhibiting high false positive rates.[1] The study concluded that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with isotope dilution as a calibration technique generally provided the most accurate quantification for most compounds studied, with an average bias of less than 10%.[1]
A separate laboratory intercomparison study demonstrated that both triple-quadrupole liquid chromatography with tandem mass spectrometry (LC-MS2) and gas chromatography with mass spectrometry (GC-MS), with or without derivatization, are comparable methods for the analysis of octylphenol.[2] Fluorescence detection was also mentioned as a viable but less specific alternative.[2]
Data Presentation: Performance in Inter-laboratory Studies
The following table summarizes the performance characteristics of an analytical method for this compound based on an international inter-laboratory trial for the validation of the ISO/CD 18857-2 standard. This trial involved 14 laboratories from Europe and Canada.[3][4]
Table 1: Inter-laboratory Performance of GC-MS Method for this compound in Water (ISO/CD 18857-2 Validation)
| Water Matrix | Analyte Concentration Range (µg/L) | Repeatability Variation Coefficient (within-laboratory precision) | Reproducibility Variation Coefficient (between-laboratory precision) | Recovery (%) |
| Surface Water | 0.05 - 0.4 | 1.9% - 7.8% | 10.0% - 29.5% | 98.0% - 144.1% |
| Wastewater | 0.1 - 5 | 1.9% - 7.8% | 10.8% - 22.5% | 95.4% - 108.6% |
Data sourced from an inter-laboratory trial for the validation of ISO/CD 18857-2.[3][4]
Data Presentation: Comparison of Individual Analytical Methods
The table below presents a summary of performance data for various analytical methods used for the determination of this compound in water, as reported in different studies.
Table 2: Performance Characteristics of Various Analytical Methods for this compound in Water
| Analytical Method | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Simultaneous derivatization and DLLME | 0.002 µg/L | - | 88.3% - 106.7% | [5] |
| LC-MS | Direct Injection | 0.057 µg/L (MDL) | - | 99.2% - 100.7% | [6][7] |
| HPLC-PDA | Solid-Phase Extraction (SPE) | - | - | 41.0% - 114% | [8] |
| HPLC-FLD | Liquid-Liquid Extraction (LLE) | - | <0.05 µg/L | - | [9][10] |
| HPLC-FLD | - | 5 ng/mL | 15 ng/mL | - | |
| HPLC-FL | Liquid-Liquid Extraction | - | <0.07 ng/cm³ (blood), <0.1 ng/cm³ (milk) | >80% | [11] |
DLLME: Dispersive Liquid-Liquid Microextraction; MDL: Method Detection Limit
Experimental Protocols
Generalized Protocol for this compound Analysis in Water by SPE and GC-MS (Based on ISO/CD 18857-2)
This protocol describes a general procedure for the determination of this compound in non-filtered water samples.
1. Sample Preparation and Extraction:
-
Acidify the water sample.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the analytes from the water matrix.
-
Elute the analytes from the SPE cartridge using an appropriate solvent.
2. Derivatization:
-
Evaporate the solvent from the eluate.
-
Add a derivatizing agent to the residue to create more volatile and thermally stable derivatives of this compound suitable for GC analysis.
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometric detector.
-
Separate the components on a suitable capillary column.
-
Identify and quantify this compound based on its retention time and characteristic mass fragments.
4. Quality Control:
-
Use isotope-labeled internal standards to ensure accurate quantification.[3][4]
-
Analyze procedural blanks to check for laboratory contamination, which can be a concern at low concentration levels.[2]
-
The use of plastic materials during extraction and sample preparation should be avoided to prevent contamination.[2]
Generalized Protocol for this compound Analysis in Water by HPLC-FLD
1. Sample Preparation and Extraction:
-
Perform liquid-liquid extraction (LLE) of the water sample with a suitable organic solvent (e.g., dichloromethane) at an acidic pH (e.g., 3.0-3.5).[10]
-
Alternatively, solid-phase extraction (SPE) can be used.[9]
-
Collect the organic extract.
2. HPLC-FLD Analysis:
-
Inject the organic extract into a high-performance liquid chromatograph.
-
Separate the components on a reversed-phase column (e.g., C8 or C18).[10]
-
Use an isocratic or gradient elution with a mobile phase such as acetonitrile and water.[10]
-
Detect this compound using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., excitation at 220 nm, emission at 315 nm).
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis in water.
Caption: Logical guide for selecting an analytical method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
O-Octylphenol vs. Nonylphenol: A Comparative Analysis of Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic activity of two prominent alkylphenols, o-Octylphenol (OP) and nonylphenol (NP). Both are recognized as xenoestrogens, environmental compounds that can mimic the effects of endogenous estrogens. This document summarizes key experimental data, details the methodologies used in these assessments, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Comparison of Estrogenic Activity
The estrogenic potential of this compound and nonylphenol has been evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data from comparative studies.
Table 1: In Vitro Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor Type | Ki (μM) | Relative Binding Affinity (RBA) vs. Estradiol | Reference |
| 4-tert-Octylphenol | Estrogen Receptor | 0.7 | 5 x 10-5 | [1] |
| 4-Nonylphenol | Estrogen Receptor | 0.7 | 5 x 10-5 | [1][2] |
| 17β-Estradiol | Estrogen Receptor | 0.0004 | 1 | [1] |
Ki (inhibition constant) represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki indicates a higher binding affinity. Relative Binding Affinity (RBA) is calculated relative to the binding affinity of the natural hormone, 17β-estradiol.
Table 2: In Vivo Uterotrophic Assay in Prepubertal Rats (Oral Administration)
| Compound | Effective Dose for Significant Uterine Weight Increase (mg/kg) | Observations | Reference |
| 4-tert-Octylphenol | 50 - 200 | Induces weaker, short-term estrogenic effects. | [1][3] |
| 4-Nonylphenol | 25 - 100 | Induces longer-term effects similar to 17β-estradiol. | [1][3] |
| Ethynyl Estradiol | 0.01 - 0.1 | Potent synthetic estrogen used as a positive control. | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to assess the estrogenic activity of this compound and nonylphenol.
In Vitro Estrogen Receptor Competitive Ligand Binding Assay
This assay measures the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor (ER).[4]
Objective: To determine the binding affinity of this compound and nonylphenol for the estrogen receptor.
Materials:
-
Test compounds (this compound, nonylphenol)
-
Radiolabeled 17β-estradiol ([³H]-E2)
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ER)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
A constant amount of estrogen receptor and [³H]-E2 are incubated with varying concentrations of the test compound (this compound or nonylphenol).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Unbound ligand is separated from the receptor-ligand complex.
-
The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined.
-
The Ki is calculated from the IC50 value.
In Vivo 3-Day Uterotrophic Assay in Prepubertal Rats
The uterotrophic assay is a well-established in vivo screening method to identify substances with estrogenic activity by measuring the increase in uterine weight.[5][6][7]
Objective: To assess the estrogenic effects of this compound and nonylphenol in a whole-animal model.
Animal Model: Immature female rats (e.g., Long Evans), approximately 21 days old.[7]
Procedure:
-
Animals are randomly assigned to treatment groups: vehicle control, positive control (e.g., ethynyl estradiol), and different dose groups of this compound and nonylphenol.
-
The test substances are administered daily for three consecutive days via oral gavage or subcutaneous injection.[7]
-
On the fourth day, the animals are euthanized.
-
The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight).
-
A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can enhance understanding. The following diagrams were created using Graphviz (DOT language).
Estrogenic Signaling Pathway
Experimental Workflow for Uterotrophic Assay
Conclusion
Both this compound and nonylphenol exhibit estrogenic activity, primarily through binding to the estrogen receptor and initiating downstream signaling cascades. In vitro data suggests they have a similar, albeit weak, affinity for the estrogen receptor compared to estradiol.[1] However, in vivo studies indicate that nonylphenol may induce a more prolonged estrogenic response than this compound at comparable doses.[1] The choice of which compound to consider as a more potent xenoestrogen may depend on the specific biological context and endpoint being evaluated. The provided experimental protocols and diagrams offer a framework for understanding and further investigating the estrogenic effects of these and other environmental compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 5. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urosphere.com [urosphere.com]
Cross-Reactivity of o-Octylphenol in Bisphenol A Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various phenolic compounds, with a focus on o-octylphenol, in bisphenol A (BPA) immunoassays. Understanding the specificity of these assays is critical for accurate quantification of BPA in complex biological and environmental matrices, as structurally similar molecules can interfere with the results, leading to potential misinterpretation of exposure and toxicological data.
The Challenge of Cross-Reactivity in BPA Immunoassays
Immunoassays for bisphenol A are powerful screening tools due to their high throughput and sensitivity. These assays typically employ antibodies that specifically recognize the molecular structure of BPA. However, the presence of other compounds with similar structural motifs, such as alkylphenols, can lead to antibody cross-reactivity. This occurs when the antibody binds to molecules other than the target analyte, in this case, BPA. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound.
This compound, an isomer of octylphenol, shares a phenolic ring with BPA, a key feature for antibody recognition. While data on the cross-reactivity of p-isopropyl-phenol in polyclonal anti-BPA antibody-based assays has been noted, specific quantitative data for this compound remains elusive in readily available literature. This guide, therefore, presents available data on the cross-reactivity of other relevant phenolic compounds to provide a framework for understanding potential interferences in BPA immunoassays.
Quantitative Comparison of Cross-Reactivity in a Bisphenol A Immunoassay
The following table summarizes the cross-reactivity of various steroid substances with a polyclonal antibody developed for bisphenol A, as determined by a competitive enzyme-linked immunosorbent assay (ELISA). Cross-reactivity is calculated based on the half-inhibitory concentrations (IC50) of the tested compounds relative to that of bisphenol A.
| Compound | Cross-Reactivity (%) |
| Bisphenol A (BPA) | 100 |
| Diethylstilbestrol | < 0.01 |
| Progesterone | < 0.01 |
| 4-Propylphenol | < 0.01 |
| Cortisol | < 0.01 |
| Nonylphenol | < 0.01 |
| 4-Heptylphenol | < 0.01 |
| Estradiol | < 0.01 |
| Dienestrol | < 0.01 |
Data sourced from a study developing a novel synthetic antigen for the production of a rabbit polyclonal antibody against BPA. It is important to note that this compound was not included in this particular study.
Experimental Protocols
Determination of Cross-Reactivity in a Competitive ELISA
The following is a generalized protocol for assessing the cross-reactivity of compounds in a competitive ELISA for BPA.
1. Reagents and Materials:
-
Bisphenol A standard
-
Potential cross-reacting compounds (e.g., this compound, other bisphenol analogs, alkylphenols)
-
Anti-BPA antibody (monoclonal or polyclonal)
-
Coating antigen (e.g., BPA-protein conjugate)
-
96-well microtiter plates
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
2. Assay Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen (e.g., 100 µL of 1 µg/mL BPA-OVA in coating buffer) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer.
-
Blocking: Wells are blocked with 200 µL of blocking buffer for 1 hour at 37°C to prevent non-specific binding.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Reaction: 50 µL of varying concentrations of the standard (BPA) or the test compound (this compound) are added to the wells, followed by 50 µL of the anti-BPA antibody at a predetermined optimal dilution. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Reaction: 100 µL of the substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of the stop solution to each well.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
3. Calculation of Cross-Reactivity:
-
Standard curves are generated by plotting the absorbance against the logarithm of the concentration for both BPA and the test compound.
-
The half-inhibitory concentration (IC50) is determined for both BPA and the test compound from their respective standard curves.
-
The cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of BPA / IC50 of Test Compound) x 100
Visualizing the Principles
Immunoassay Principle and Cross-Reactivity
Caption: Principle of competitive immunoassay for BPA and the concept of cross-reactivity with this compound.
Experimental Workflow for Determining Cross-Reactivity
Caption: A generalized experimental workflow for determining the cross-reactivity of a compound in a competitive ELISA.
The Enduring Environmental Legacy: A Comparative Analysis of o-Octylphenol and its Ethoxylates' Persistence
A deep dive into the environmental fate of o-Octylphenol (OP) and its ethoxylated derivatives (OPEs) reveals a complex picture of degradation and persistence. While this compound ethoxylates are designed for a wide array of industrial and commercial applications, their environmental journey often leads to the formation of the more persistent and ecotoxicologically relevant this compound. This guide provides a comprehensive comparison of the environmental persistence of these compounds, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
At a Glance: Persistence in Key Environmental Compartments
The environmental staying power of a chemical is a critical determinant of its potential for long-term ecological impact. The following tables summarize the available quantitative data on the biodegradation of this compound and its ethoxylates in various environmental matrices. It is important to note that a direct comparison is challenging due to the variability in experimental conditions across different studies. However, the data consistently indicates that this compound is more resistant to degradation than its ethoxylated precursors.
Table 1: Aerobic Biodegradation of this compound and its Ethoxylates
| Compound | Environmental Matrix | Half-life (t½) | Biodegradation Rate Constant (k) | Reference |
| This compound (OP) | Surface Water | 0.6 - 2.5 days (Photodegradation) | - | [1] |
| This compound (OP) | Natural Waters | 30% degradation in 1 day | - | [2] |
| This compound Ethoxylates (OPEs) | Various (Freshwater, Seawater, Soil) | 7 - 28 days (Ultimate biodegradation) | - | [3] |
| Octylphenol Polyethoxylates (OPEOn) | Aerobic Batch Culture | - | TX-45: 0.1414 h-1 | [4] |
| TX-114: 0.0556 h-1 | [4] | |||
| TX-165: 0.0485 h-1 | [4] |
Table 2: Anaerobic Biodegradation of this compound and Related Compounds
| Compound | Environmental Matrix | Half-life (t½) | Conditions | Reference |
| This compound (OP) | Granular Sludge | Slower than aerobic degradation | Optimal pH 7 | [5] |
| Alcohol Ethoxylates (AEOs) | Marine Sediments | 10 - 15 days | - | [6] |
| Nonylphenol (NP) | Estuary Sediment | Higher than aerobic degradation | Sulfate- or nitrate-reducing | [6] |
The Degradation Trajectory: From Ethoxylates to the More Persistent Phenol
The primary mechanism of this compound ethoxylate biodegradation involves the stepwise shortening of the hydrophilic ethoxylate chain. This process, occurring under both aerobic and anaerobic conditions, ultimately leads to the formation of short-chain OPEs and, critically, the more environmentally persistent this compound.
Experimental Corner: Unveiling Persistence Through Standardized Testing
The assessment of a chemical's environmental persistence relies on standardized and reproducible experimental protocols. The Organization for Economic Co-operation and Development (OECD) provides a suite of guidelines for testing the biodegradability of chemicals.
Key Experimental Protocol: OECD 308 - Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
This guideline is crucial for understanding the fate of substances like this compound and its ethoxylates that are likely to partition to sediment.[7][8][9][10][11]
Objective: To determine the rate and route of degradation of a test substance in aquatic sediment systems under both aerobic and anaerobic conditions.
Methodology Overview:
-
Test System Preparation:
-
Intact sediment cores with overlying water are collected from two different sites with varying organic carbon content and texture.
-
For aerobic testing, the overlying water is purged with air to maintain aerobic conditions.
-
For anaerobic testing, the system is purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
-
Test Substance Application:
-
The test substance, typically radiolabeled (e.g., with 14C), is applied to the water phase of the test systems.
-
-
Incubation:
-
The test systems are incubated in the dark at a constant temperature for a period of up to 100 days.
-
-
Sampling and Analysis:
-
At predetermined time intervals, replicate test systems are sacrificed.
-
Water and sediment phases are separated and analyzed for the parent compound and its transformation products.
-
Volatile compounds, including 14CO2 as an indicator of mineralization, are trapped and quantified.
-
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are commonly employed for the identification and quantification of the analytes.[12][13][14][15][16]
-
-
Data Analysis:
-
The disappearance of the parent compound and the formation and decline of transformation products are plotted against time.
-
Degradation half-lives (DT50) and other kinetic parameters are calculated.
-
In Conclusion: A Call for Comprehensive Comparative Studies
The available evidence strongly suggests that while this compound ethoxylates undergo primary biodegradation, this process leads to the formation of the more persistent and environmentally concerning this compound. The rate of this degradation is influenced by the length of the ethoxylate chain, with longer chains generally degrading more slowly.
To provide a more definitive and directly comparable assessment of the environmental persistence of this compound and its various ethoxylates, there is a clear need for comprehensive studies that evaluate these compounds side-by-side under identical, standardized experimental conditions across a range of relevant environmental matrices. Such data is essential for accurate environmental risk assessments and the development of more sustainable alternatives.
References
- 1. Aerobic biodegradation studies of nonylphenol ethoxylates in river water using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective biodegradation of octylphenol polyethoxylates with different ethoxylate length chains by aerobic bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 8. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. fera.co.uk [fera.co.uk]
- 12. Analysis of octyl- and nonylphenol and their ethoxylates in water and sediments by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of nonylphenol ethoxylate and octylphenol ethoxylate surfactants in beehive samples by high performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. scispace.com [scispace.com]
o-Octylphenol: A Comparative Guide for its Validation as a Biomarker of Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of o-Octylphenol as a biomarker of exposure, evaluating its performance against other relevant alternatives. The information presented is supported by experimental data to aid researchers in the selection and application of appropriate biomarkers for assessing human exposure to octylphenols.
Introduction to this compound and its Significance as a Biomarker
This compound is an isomer of octylphenol, a group of alkylphenols that are widely used in the production of plastics, detergents, and other industrial products. Due to their prevalence, human exposure to these compounds is a growing concern.[1][2] this compound is considered a xenoestrogen, meaning it can mimic the effects of estrogen and potentially disrupt the endocrine system.[2][3] Several studies have linked exposure to alkylphenols to adverse health effects, including reproductive and developmental toxicity.[3][4]
Biomonitoring, the assessment of human exposure to environmental chemicals by measuring the chemicals or their metabolites in human specimens, is a critical tool for understanding the potential health risks associated with these compounds. Urinary concentrations of this compound and its metabolites are considered reliable biomarkers of exposure.[3] This guide will delve into the validation of this compound as a biomarker, comparing it with its more commonly studied counterpart, p-nonylphenol.
Metabolic Pathway of this compound
Upon entering the human body, this compound undergoes metabolic transformation, primarily in the liver. The main metabolic pathway involves conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) to form more water-soluble metabolites that can be readily excreted in the urine. This process is crucial for the detoxification and elimination of this compound from the body. The parent compound and its conjugated metabolites can be measured in urine to assess exposure.
Caption: Metabolic pathway of this compound.
Comparison of this compound and p-Nonylphenol as Biomarkers
While both this compound and p-nonylphenol are used as biomarkers of alkylphenol exposure, there are nuances in their utility. This section compares key characteristics of these two biomarkers.
| Feature | This compound | p-Nonylphenol | References |
| Prevalence of Exposure | Generally detected at lower concentrations than p-nonylphenol in the general population. | More frequently detected and at higher concentrations in human biomonitoring studies. | [3] |
| Analytical Methods | Primarily detected by LC-MS/MS and GC-MS. | Also detected by LC-MS/MS and GC-MS. | [5] |
| Metabolism | Undergoes glucuronidation and sulfation. | Similar metabolic pathways involving glucuronidation and sulfation. | [6] |
| Urinary Excretion | Excreted in urine as parent compound and conjugated metabolites. | Excreted in urine as parent compound and conjugated metabolites. | [3] |
| Toxicological Profile | Considered a xenoestrogen with potential endocrine-disrupting effects. | Also a well-documented xenoestrogen with endocrine-disrupting properties. | [2][7] |
| Correlation with Exposure | Urinary levels reflect recent exposure. | Urinary levels are indicative of recent exposure. | [3] |
| Confounding Factors | Potential for contamination during sample collection and analysis. Dietary sources can influence levels. | Similar potential for contamination. Diet is a significant source of exposure. | [6] |
Experimental Protocols
Accurate measurement of this compound in biological samples is crucial for its validation as a biomarker. The following section outlines a typical experimental protocol for the analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Collection and Storage
-
Sample Type: First morning void urine samples are preferred as they are more concentrated.
-
Collection Containers: Polypropylene containers should be used to minimize contamination.
-
Storage: Samples should be stored at -20°C or lower until analysis to ensure stability.
Sample Preparation
-
Enzymatic Deconjugation: To measure total this compound (free and conjugated forms), urine samples are treated with β-glucuronidase/sulfatase to hydrolyze the glucuronide and sulfate conjugates.
-
Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then passed through an SPE cartridge to clean up the sample and concentrate the analyte.
-
Elution and Reconstitution: The this compound is eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph equipped with a C18 column to separate this compound from other components in the sample.
-
Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) mode is typically used for its high selectivity and sensitivity.
-
Quantification: The concentration of this compound is determined by comparing the response of the analyte in the sample to that of a known concentration in a calibration curve. Isotope-labeled internal standards are used to correct for any matrix effects and variations in recovery.
Quality Control
-
Blanks: Procedural blanks are analyzed with each batch of samples to check for contamination.
-
Quality Control Materials: Certified reference materials or in-house prepared quality control samples with known concentrations of this compound are analyzed to ensure the accuracy and precision of the method.
Quantitative Data on Analytical Methods
The table below summarizes the performance characteristics of a typical LC-MS/MS method for the quantification of this compound and p-nonylphenol in human urine.
| Parameter | This compound | p-Nonylphenol | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.10 ng/mL | 0.20 ng/mL | [3] |
| Intra-day Precision (%RSD) | 6.0 - 10.1% | 5.3 - 14.6% | [3] |
| Inter-day Precision (%RSD) | 3.3 - 6.1% | 3.0 - 6.3% | [3] |
| Accuracy (% Recovery) | 88.0 - 103.0% | 95.0 - 109.5% | [3] |
| Linearity (r) | >0.99 | >0.99 | [3] |
Experimental Workflow
The following diagram illustrates the typical workflow for a human biomonitoring study validating this compound as a biomarker of exposure.
Caption: Workflow for biomarker validation.
Conclusion
This compound is a valid and reliable biomarker for assessing human exposure to octylphenols. Its measurement in urine, following standardized and quality-controlled analytical methods, provides valuable data for researchers, scientists, and drug development professionals. While p-nonylphenol is more commonly detected in the general population, the simultaneous measurement of both this compound and p-nonylphenol can provide a more comprehensive picture of alkylphenol exposure. The choice of biomarker will depend on the specific objectives of the study and the anticipated exposure sources of the population under investigation. Further research is warranted to establish a stronger correlation between external exposure levels and internal biomarker concentrations for this compound and to investigate potential health effects associated with its exposure.
References
- 1. Alkylphenol Endocrine Disruptors and Allergies [nutritionfacts.org]
- 2. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Levels of 4-Nonylphenol and 4-t-Octylphenol in a Representative Sample of the Korean Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in biomonitoring of bisphenol A, 4-t-octylphenol, and 4-nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. researchgate.net [researchgate.net]
O-Octylphenol vs. 17β-Estradiol: A Comparative Analysis of Estrogen Receptor Binding Potency
For researchers in endocrinology, toxicology, and drug development, understanding the relative potency of environmental estrogens compared to the primary endogenous estrogen, 17β-estradiol, is critical. This guide provides an objective comparison of o-Octylphenol, a common industrial chemical, and 17β-estradiol in their ability to bind to the estrogen receptor (ER). The following sections present quantitative binding data, detailed experimental protocols for assessing binding affinity, and visual representations of the underlying biological and experimental frameworks.
Data Presentation: Relative Binding Affinity
The binding affinity of a compound to the estrogen receptor is a key indicator of its potential to elicit an estrogenic response. This affinity is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). The data summarized below is derived from competitive binding assays, which measure the ability of a test compound to displace a radiolabeled estrogen, typically [3H]17β-estradiol, from the ER.
| Compound | Receptor Type | Binding Affinity Metric | Value | Relative Potency vs. 17β-Estradiol |
| 17β-Estradiol | Estrogen Receptor (General) | Ki | 0.4 nM[1][2][3] | - |
| Human ERα (in vitro synthesized) | Kd | 0.1 nM[4] | - | |
| Rat ERβ (in vitro synthesized) | Kd | 0.4 nM[4] | - | |
| Human mER66 (cell-free) | Kd | 68.81 pM[5][6][7] | - | |
| Human mER46 (cell-free) | Kd | 60.72 pM[5][6][7] | - | |
| This compound (4-tert-octylphenol) | Estrogen Receptor (General) | Ki | 0.05 - 65 µM[1][2][3] | Approx. 1,250 to 162,500 times weaker |
| Estrogen Receptor (General) | Ki | 0.7 µM[1] | Approx. 1,750 times weaker | |
| Human Estrogen-Related Receptor-γ | IC50 | 238 nM[8] | - | |
| Human ERα | IC50 | 925 nM[8] | - |
Note: The term "this compound" in many toxicological studies refers to its isomer 4-tert-octylphenol. The binding affinities can vary between different isomers and experimental conditions.
Experimental Protocols: Estrogen Receptor Competitive Binding Assay
The following protocol outlines a typical competitive binding assay used to determine the relative affinity of a test compound for the estrogen receptor, based on rat uterine cytosol preparations.
1. Preparation of Uterine Cytosol:
-
Uteri from immature female rats are excised and homogenized in a cold buffer solution (e.g., Tris-HCl with EDTA and dithiothreitol).
-
The homogenate is then centrifuged at high speed to pellet cellular debris and organelles, yielding a supernatant that contains the cytosolic fraction rich in estrogen receptors.
-
The protein concentration of the cytosol is determined to ensure consistency across assays.
2. Saturation Binding Assay (Optional but Recommended):
-
To confirm the presence and functionality of the ER in the prepared cytosol, a saturation binding experiment is often performed first.
-
Aliquots of the cytosol are incubated with increasing concentrations of a radiolabeled ligand, such as [3H]17β-estradiol.
-
A parallel set of incubations is performed in the presence of a large excess of unlabeled 17β-estradiol to determine non-specific binding.
-
The difference between total and non-specific binding yields the specific binding, from which the dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be calculated.[9]
3. Competitive Binding Assay:
-
Aliquots of the uterine cytosol are incubated with a constant, low concentration of [3H]17β-estradiol (typically near the Kd value).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or a reference compound (unlabeled 17β-estradiol) are added to compete for binding to the ER.
-
The reaction mixtures are incubated at a low temperature (e.g., 4°C) for a sufficient period (e.g., 2 hours) to reach equilibrium.[8]
4. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound [3H]17β-estradiol must be separated from the free, unbound radioligand.
-
A common method is the use of dextran-coated charcoal (DCC). The charcoal adsorbs the small, free radioligand molecules, while the larger receptor-ligand complexes remain in the supernatant after a brief centrifugation.[8][10]
5. Quantification and Data Analysis:
-
The radioactivity in the supernatant, which corresponds to the amount of bound [3H]17β-estradiol, is measured using a liquid scintillation counter.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.[9][10]
-
The Relative Binding Affinity (RBA) can then be calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Mandatory Visualization
Caption: Workflow of a competitive estrogen receptor binding assay.
Caption: Simplified genomic estrogen receptor signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 6. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Performance evaluation of different SPE sorbents for o-Octylphenol
A comprehensive evaluation of Solid-Phase Extraction (SPE) sorbents is crucial for developing robust and reliable analytical methods for the determination of o-Octylphenol, an endocrine-disrupting compound of significant environmental concern. This guide provides a comparative overview of the performance of different SPE sorbents for the extraction of this compound from aqueous samples, supported by experimental data from various studies.
Performance Comparison of SPE Sorbents for this compound
The selection of an appropriate SPE sorbent is critical to achieve high recovery and efficient preconcentration of this compound. The following table summarizes the performance of commonly used sorbents based on reported recovery rates.
| SPE Sorbent | Matrix | Recovery of this compound (%) | Reference |
| C18 | Groundwater | >90% | [1][2] |
| Oasis HLB | Water | High recoveries with good relative standard deviations | [3] |
| Polymeric Sorbents | Water | Generally provide better recoveries than sorbents with lower cross-linking | [3] |
| C18 | River Water | 41.0 - 114% (depending on concentration) | [4] |
Note: The performance of SPE sorbents can be influenced by various factors including the sample matrix, pH, flow rate, and the specific experimental conditions.
Experimental Protocols
A generalized experimental protocol for the solid-phase extraction of this compound from water samples is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.
1. Sorbent Conditioning:
-
The SPE cartridge is first conditioned to activate the sorbent material.
-
A typical conditioning sequence involves passing a specific volume of an organic solvent (e.g., 15 mL of methanol), followed by a solvent mixture (e.g., acetone and Milli-Q water in a 1:1:1 ratio), through the cartridge.[4]
2. Sample Loading:
-
The water sample, typically filtered, is loaded onto the conditioned SPE cartridge.
-
A common sample volume is 200 mL, loaded at a controlled flow rate of approximately 1 mL/min.[4]
3. Washing:
-
After loading the entire sample, the cartridge is washed to remove any co-adsorbed interfering substances.
-
This is usually done by passing a small volume of Milli-Q water (e.g., 10 mL) through the cartridge.[4]
4. Elution:
-
The retained this compound is then eluted from the sorbent using a suitable organic solvent or solvent mixture.
-
A common elution solvent is a mixture of methanol and acetone (e.g., 10 mL in a 1:1, v/v ratio).[4]
5. Pre-concentration and Analysis:
-
The eluate is often concentrated to a smaller volume (e.g., 1 mL) using a rotary evaporator or a stream of nitrogen to increase the analyte concentration before analysis.[4]
-
The final extract is then analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector.[4]
Experimental Workflow
The following diagram illustrates the typical workflow for the solid-phase extraction of this compound.
Discussion
The choice of SPE sorbent significantly impacts the analytical performance for this compound.
-
C18 Sorbents: These are silica-based reversed-phase sorbents that have demonstrated high recoveries for this compound in groundwater samples, often exceeding 90%.[1][2] They are a well-established and widely used option. However, their performance can be affected by the presence of highly nonpolar interferences in complex matrices.
-
Polymer-Based Sorbents (e.g., Oasis HLB): Hydrophilic-Lipophilic Balanced (HLB) sorbents are polymeric materials that offer retention for a wide range of compounds, from polar to nonpolar. Studies have shown that Oasis HLB can provide high recoveries and good reproducibility for phenols, often outperforming traditional silica-based and other polymeric sorbents.[3] The balanced chemistry of these sorbents can lead to improved cleanup and reduced matrix effects. Some research indicates that highly cross-linked polymeric sorbents can enhance the retention of analytes due to a larger accessible surface area for interaction.[3]
References
- 1. Development and validation of a method using on-line solid-phase extraction and liquid chromatography with ultraviolet detection for the determination of bisphenol A, octylphenol, and nonylphenol in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
Degradation of o-Octylphenol: A Comparative Analysis of Advanced Oxidation Processes
The widespread use of o-Octylphenol (OP), a persistent organic pollutant and endocrine-disrupting chemical, necessitates the development of effective remediation strategies. Advanced Oxidation Processes (AOPs) have emerged as a promising technology for the degradation of such recalcitrant compounds. This guide provides a comparative analysis of the efficacy of various AOPs in the degradation of this compound, supported by experimental data, detailed methodologies, and visual representations of degradation pathways.
Comparative Performance of AOPs for this compound Degradation
The efficiency of different AOPs in degrading this compound varies significantly based on the reaction mechanism and operating conditions. The following tables summarize the quantitative data from various studies to facilitate a direct comparison.
| Advanced Oxidation Process (AOP) | Degradation Efficiency (%) | Reaction Time | Apparent Rate Constant (k) | TOC Removal (%) | Reference Conditions |
| Ozonation (Direct Reaction) | >99% | < 10 min | 4.33 x 10⁴ M⁻¹s⁻¹ | Not Reported | pH 2[1] |
| Ozonation (Indirect Reaction) | >50% contribution at pH 7 | Varies | 1.4 x 10¹⁰ M⁻¹s⁻¹ (with •OH) | Not Reported | pH 7[2][3] |
| S₂O₈²⁻/UV-C | 100% | 2-3 min | 9.8 x 10⁸ M⁻¹s⁻¹ (with SO₄•⁻) | ~90% | Initial OPPE = 20 mg/L, [S₂O₈²⁻] = 2.5 mM, pH 6.5[4] |
| H₂O₂/UV-C | 100% | 2-3 min | 4.1 x 10⁹ M⁻¹s⁻¹ (with •OH) | Not Reported | Initial OPPE = 20 mg/L, [H₂O₂] = 2.5 mM, pH 6.5[4] |
| TiO₂ Photocatalysis | 100% | 3 hours | Not Reported | Not Reported | 8 mg TiO₂ P25 in 25 mL of 10⁻⁴ M 4-OP, UV (365 nm) at 1.1 mW/cm²[3] |
| Photo-Fenton | 95% (for phenol) | 3 hours | Not Reported | Not Reported | [H₂O₂] = 600 mg/L, [Fe²⁺] = 300 mg/L, pH 3[5] |
| Sonolysis (278 kHz) | 90% | 60 min | Not Reported | Not Reported | Acidic pH[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the experimental protocols for the key AOPs discussed.
Ozonation
The ozonation experiments were conducted in a multi-reactor system.[7] A stock solution of ozone was injected into vials containing a buffered solution (1 mM H₂PO₄⁻/HPO₄²⁻) of this compound at a specific pH.[7] For direct ozonation studies, a low pH (e.g., 2) was maintained to ensure the reaction with molecular ozone is dominant.[1] For indirect ozonation, a neutral or higher pH (e.g., 7-9) was used to promote the generation of hydroxyl radicals.[2][3] The concentration of this compound was monitored over time using High-Performance Liquid Chromatography (HPLC).
Persulfate/UV-C and H₂O₂/UV-C Photolysis
Photochemical degradation was carried out in a cylindrical batch photoreactor. An aqueous solution of octylphenol polyethoxylate (a precursor to this compound) was prepared at a concentration of 20 mg/L. The initial pH was adjusted to 6.5. For the S₂O₈²⁻/UV-C process, sodium persulfate was added to achieve a concentration of 2.5 mM. For the H₂O₂/UV-C process, hydrogen peroxide was added to a concentration of 2.5 mM. The solutions were irradiated with a UV-C lamp, and samples were withdrawn at different time intervals to measure the degradation of the parent compound and the Total Organic Carbon (TOC) removal.[4]
TiO₂ Photocatalysis
Photocatalytic degradation of 4-tert-octylphenol (a structurally similar compound to this compound) was performed in a batch reactor. Titanium dioxide (P25) was suspended in a 25 mL solution of 10⁻⁴ M 4-tert-octylphenol. The suspension was irradiated with UV light at a wavelength of 365 nm. The experiments were conducted with varying amounts of the photocatalyst (1-16 mg) and different irradiation intensities (1.1-8.5 mW/cm²) to determine the optimal conditions.[3] The concentration of the pollutant was analyzed using RP-HPLC-DAD.
Photo-Fenton Oxidation
The photo-Fenton process for the degradation of phenol was conducted in a batch reactor. The reaction was initiated by adding hydrogen peroxide (600 mg/L) and a ferrous salt (300 mg/L) to the phenol solution at an acidic pH of 3. The solution was then exposed to UV irradiation. Samples were collected at various time points to assess the removal of phenol.[5]
Sonolysis
The sonochemical degradation of 4-tert-octylphenol was investigated at different ultrasonic frequencies (20, 278, 600, 800, and 1,700 kHz). The experiments were carried out in a sonochemical reactor, and the degradation rate was studied under various conditions, including different initial substrate concentrations, temperatures, and pH values. The study identified that a frequency of 278 kHz and acidic conditions were optimal for degradation.[6]
Degradation Pathways and Mechanisms
The degradation of this compound by AOPs proceeds through the generation of highly reactive species, primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). These radicals attack the this compound molecule, leading to a series of oxidation reactions.
Caption: General degradation pathway of this compound by various AOPs.
The initial attack of the radicals can occur on the aromatic ring, leading to hydroxylation and the formation of catechol-like intermediates. Subsequent reactions can cause the opening of the aromatic ring, producing smaller organic acids. Ultimately, complete mineralization can be achieved, converting the organic pollutant into carbon dioxide and water.
Caption: A generalized experimental workflow for studying this compound degradation by AOPs.
References
- 1. Degradation of octylphenol and nonylphenol by ozone - part I: direct reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of octylphenol and nonylphenol by ozone - part II: indirect reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-optimalization-of-photocatalytic-degradation-of-4-tert-octylphenol - Ask this paper | Bohrium [bohrium.com]
- 4. Advanced oxidation of the commercial nonionic surfactant octylphenol polyethoxylate Triton™ X-45 by the persulfate/UV-C process: effect of operating parameters and kinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unmasking o-Octylphenol: A Comparative Guide to High-Resolution Mass Spectrometry Confirmation
For researchers, scientists, and drug development professionals, the accurate identification and quantification of endocrine-disrupting compounds like o-Octylphenol are paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the definitive confirmation of this compound, supported by experimental data and detailed protocols.
This compound, a persistent environmental contaminant, is known for its potential to interfere with endocrine systems. Its structural similarity to natural hormones allows it to bind to estrogen receptors, potentially leading to adverse health effects. Consequently, sensitive and specific analytical methods are crucial for its detection and risk assessment. High-resolution mass spectrometry has emerged as a powerful tool for this purpose, offering unparalleled accuracy and confidence in compound identification.
This guide delves into the performance of HRMS, particularly Orbitrap and Quadrupole Time-of-Flight (Q-TOF) technologies, in the analysis of this compound. We present a comparative summary of their analytical performance against other mass spectrometry techniques, detail a comprehensive experimental protocol for HRMS-based confirmation, and visualize the analytical workflow and the signaling pathways disrupted by this compound.
Performance Comparison of Analytical Methods
The choice of analytical technique for this compound detection depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. High-resolution mass spectrometry offers significant advantages in terms of mass accuracy and resolving power, which are critical for unambiguous identification.
| Analytical Method | Instrument | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-HRMS | Q Exactive Focus Orbitrap MS | 0.001 µg/L | 0.003 µg/L | Not Reported | --INVALID-LINK-- |
| LC-MS/MS | Triple Quadrupole | 1.3 ng/mL (in serum) | 4.2 ng/mL (in serum) | 111-121 | --INVALID-LINK--[1] |
| GC-MS | Not Specified | 0.002 µg/L | Not Reported | 88.3-106.7 | --INVALID-LINK--[2] |
| LC-Q-TOF MS | Not Specified | 0.03 - 1.67 ng/mL (for various steroids) | Not Reported | 33-90 (for various steroids) | --INVALID-LINK--[3] |
Table 1. Comparison of analytical methods for the determination of this compound. This table summarizes the performance characteristics of different mass spectrometry-based methods for the analysis of this compound, highlighting the high sensitivity of HRMS techniques.
Experimental Protocol: Confirmation of this compound by LC-HRMS
This protocol outlines a general procedure for the extraction and analysis of this compound from aqueous samples using liquid chromatography coupled with high-resolution mass spectrometry.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Start with 95% A, hold for 1 minute.
-
Linearly decrease to 5% A over 8 minutes.
-
Hold at 5% A for 2 minutes.
-
Return to 95% A over 0.1 minutes and re-equilibrate for 4 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions (Orbitrap)
-
Ionization Mode: Heated Electrospray Ionization (HESI) in negative ion mode.
-
Resolution: Set the resolving power to 70,000 FWHM at m/z 200.
-
Scan Range: m/z 100-300.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Data Acquisition: Acquire data in full scan mode for qualitative analysis and in parallel reaction monitoring (PRM) mode for quantitative confirmation, monitoring the transition of the precursor ion (m/z 205.1598) to its characteristic product ions.
Visualizing the Workflow and Biological Impact
To better understand the analytical process and the biological implications of this compound exposure, the following diagrams were generated using Graphviz.
Figure 1. Workflow for this compound analysis.
Figure 2. Disruption of Estrogen Receptor Signaling.[4][5][6][7]
Figure 3. Disruption of Calcium Signaling.[8][9][10][11]
Conclusion
The confirmation of this compound presence is critical for assessing environmental contamination and potential health risks. High-resolution mass spectrometry, particularly LC-Orbitrap MS, provides a highly sensitive, selective, and accurate method for this purpose. The detailed protocol and comparative data presented in this guide offer a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development, enabling confident identification and quantification of this endocrine-disrupting compound. The visualization of the disrupted signaling pathways further underscores the biological importance of monitoring such environmental contaminants.
References
- 1. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 7. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between ryanodine and IP3 receptors in ATP-stimulated mouse luteinized-granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-release channels: structure and function of IP3 receptors and ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of IP3R and RyR Ca2+ channels in endoplasmic reticulum stress and beta-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of ¹³C-Labeled o-Octylphenol as an Internal Standard: A Comparative Guide
In the quantitative analysis of o-octylphenol, a compound of environmental and toxicological concern, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of ¹³C-labeled this compound with alternative internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. The evidence overwhelmingly supports the use of ¹³C-labeled this compound, particularly in mass spectrometry-based methods, due to its ability to provide the most effective correction for matrix effects and procedural variations.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This ensures that any loss of analyte or fluctuation in instrument response is mirrored by the internal standard, allowing for accurate quantification. The following table summarizes the performance of ¹³C-labeled this compound against two common alternatives: a deuterated analog and a structural analog.
| Internal Standard Type | Analyte | Method | Performance Metrics | Reference |
| ¹³C-Labeled Analog | 4-tert-Octylphenol | LC-MS/MS | Limit of Quantification (LOQ): 2 µg/L in urine.[1] | [1] |
| ¹³C₆-4-tert-octylphenol | Demonstrates high specificity and the ability to correct for matrix effects in a complex biological matrix. | |||
| Deuterated Analog | 4-tert-Octylphenol | LC-MS | Recovery: 87.0% to 101.9% in air samples. | [2] |
| 4-(1-methyl) octylphenol-d₅ | Limit of Quantification (LOQ): 0.1 ng/m³ in air. | |||
| Structural Analog | t-Octylphenol | HPLC-DAD | Linearity (R²): 0.999 | [3] |
| 4-n-Octylphenol | Recovery: 101.7 ± 1.9% in culture medium. | [3] | ||
| Intra-day Precision (RSD): < 5.0% | [3] | |||
| Inter-day Precision (RSD): < 5.0% | [3] |
Note: The data presented is compiled from different studies and analytical methods. A direct head-to-head comparison in a single study was not available. Therefore, the performance metrics should be interpreted within the context of the specific experimental conditions of each study.
Stable isotope-labeled internal standards, such as ¹³C-labeled and deuterated analogs, are generally preferred over structural analogs for mass spectrometry applications. This is because their chemical and physical properties are nearly identical to the analyte, leading to similar extraction efficiencies and ionization responses.
Between the two isotopic labeling options, ¹³C-labeling is considered the gold standard.[4] Deuterated internal standards can sometimes exhibit a slight chromatographic shift (isotope effect) compared to the native analyte, which can lead to differential ionization suppression in complex matrices.[5] ¹³C-labeled internal standards, however, co-elute perfectly with the analyte, ensuring the most accurate compensation for matrix effects.[6][7]
Structural analogs, while cost-effective, may have different extraction recoveries and chromatographic retention times, and their ionization efficiency can be influenced differently by matrix components, potentially leading to less accurate quantification.[8]
Experimental Protocols
Analysis of this compound using ¹³C₆-4-tert-octylphenol Internal Standard by LC-MS/MS (Adapted from Publisso)[1]
This method is suitable for the determination of 4-tert-octylphenol in urine.
-
Sample Preparation:
-
To 0.5 mL of urine sample, add 10 µL of ¹³C₆-4-tert-octylphenol internal standard spiking solution (1 mg/L in acetonitrile) and 1 mL of sodium acetate buffer.
-
Vortex the sample thoroughly.
-
For hydrolysis of conjugated forms, add 10 µL of β-glucuronidase, seal the vial, mix, and incubate overnight (16 hours) at 37°C.
-
After cooling to room temperature, the sample is ready for injection into the LC-MS/MS system.
-
-
LC-MS/MS Parameters:
-
LC System: Agilent 1100 HPLC or equivalent.
-
Mass Spectrometer: AB Sciex QTrap 5500 tandem mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), specific polarity and transitions to be optimized for this compound and its ¹³C-labeled analog.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (e.g., m/z 205 > 133)
-
¹³C₆-o-Octylphenol: Precursor ion > Product ion (e.g., m/z 211 > 139)
-
-
-
Quantification:
-
A calibration curve is prepared using pooled urine spiked with known concentrations of 4-tert-octylphenol and a constant concentration of the ¹³C₆-4-tert-octylphenol internal standard.
-
The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Analysis of this compound using 4-n-Octylphenol Internal Standard by HPLC-DAD (Adapted from MDPI)[3]
This method is suitable for the determination of t-octylphenol in aqueous samples and biological matrices like Artemia.
-
Sample Preparation:
-
Homogenize the sample (e.g., Artemia tissue) in H₂O/TFA (0.08%)–methanol (3:1).
-
Centrifuge the homogenate and collect the supernatant.
-
Perform Solid Phase Extraction (SPE) on the supernatant using a C18 cartridge.
-
Condition the cartridge with methanol and water.
-
Load the sample.
-
Wash with water.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness and reconstitute in acetonitrile.
-
-
HPLC-DAD Parameters:
-
Column: Nucleosil C18 column or equivalent.
-
Mobile Phase A: 95:5 (v/v) 0.1% TFA in H₂O:CH₃CN.
-
Mobile Phase B: 5:95 (v/v) 0.08% TFA in H₂O:CH₃CN.
-
Detection: Diode Array Detector (DAD), wavelength set to the maximum absorbance of this compound (e.g., 225 nm).
-
-
Quantification:
-
Prepare calibration standards containing known concentrations of t-octylphenol and a constant concentration of the 4-n-octylphenol internal standard.
-
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for quantitative analysis using an internal standard. This process is fundamental to all the described experimental protocols.
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathways and Logical Relationships
In the context of analytical chemistry, the "signaling pathway" is the logical flow of operations that leads to a quantifiable result. The use of an internal standard is a critical component of this pathway, designed to mitigate errors that can be introduced at various stages.
Caption: Logical relationship of internal standard correction in quantitative analysis.
References
- 1. series.publisso.de [series.publisso.de]
- 2. library.dphen1.com [library.dphen1.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
Comparative Toxicogenomics of p-Octylphenol and Other Alkylphenols: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicogenomic effects of p-octylphenol and other prevalent alkylphenols, supported by experimental data and detailed methodologies.
Alkylphenols, a class of persistent environmental contaminants, are widely recognized as endocrine-disrupting chemicals (EDCs). Among them, p-octylphenol (OP), nonylphenol (NP), and butylphenol (BP) are of significant concern due to their widespread use and potential adverse effects on human health. Understanding their comparative toxicogenomics is crucial for risk assessment and the development of safer alternatives. This guide synthesizes available data on their differential effects on gene expression and key signaling pathways.
Data Presentation: Comparative Toxicological Endpoints
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the toxicological effects of p-octylphenol and other alkylphenols.
| Parameter | p-Octylphenol (OP) | Nonylphenol (NP) | Butylphenol (BP) | Reference |
| Cell Viability (IC50) | ||||
| HepG2 cells (24h) | ~26 µM | ~750 µM | Data not available | [1] |
| Receptor Binding Affinity | ||||
| Estrogen Receptor (Ki) | 0.05-65 µM | 0.05-65 µM | Data not available | [2] |
| Progesterone Receptor (Ki) | 1.2-3.8 µM | 1.2-3.8 µM | Data not available | [2] |
| Nitric Oxide Signaling | ||||
| eNOS protein expression (fold change) | ~1.7 | No significant change | Data not available | [1] |
| iNOS protein expression (fold change) | Negligible | ~1.5 | Data not available | [1] |
| eNOS phosphorylation (Ser1177) | No significant change | Decrease to 70% | Data not available | [1] |
| eNOS phosphorylation (Thr495) | No significant change | ~25% increase | Data not available | [1] |
| Mitochondrial Function | ||||
| Mitochondrial membrane potential | ~28% decrease | ~12% decrease | Data not available | [1] |
| Oxygen consumption (Complex IV) | Not significantly affected | Decreased | Data not available | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of toxicogenomic studies. Below are standard protocols for key experiments cited in the comparison of alkylphenols.
Cell Culture and Treatment
Objective: To expose a relevant cell line to different alkylphenols to assess their effects on gene expression and cellular pathways.
Protocol:
-
Cell Line: Human hepatoma (HepG2) cells are commonly used as a model for liver toxicity studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of p-octylphenol, nonylphenol, or other alkylphenols (dissolved in a suitable solvent like DMSO). Control cells are treated with the vehicle (solvent) alone.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours) before harvesting for downstream analysis.
RNA Extraction and Microarray Analysis
Objective: To profile global gene expression changes in response to alkylphenol exposure.
Protocol:
-
RNA Extraction: Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.[3] The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.[3]
-
cDNA Synthesis and Labeling: First-strand and second-strand cDNA are synthesized from the total RNA. The cDNA is then used as a template for in vitro transcription to produce biotin-labeled cRNA.
-
Microarray Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes. Hybridization is typically carried out overnight in a hybridization oven.[4][5]
-
Washing and Staining: After hybridization, the microarray chip is washed to remove non-specifically bound cRNA and then stained with a fluorescent dye (e.g., streptavidin-phycoerythrin) that binds to the biotin labels.
-
Scanning and Data Analysis: The microarray chip is scanned using a high-resolution scanner to detect the fluorescence signals. The signal intensities are then quantified and analyzed to identify differentially expressed genes between the treated and control groups.[5]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by alkylphenols and a typical experimental workflow for their toxicogenomic analysis.
Signaling Pathways
Alkylphenols are known to interfere with multiple signaling pathways, primarily due to their ability to mimic endogenous hormones. The estrogen receptor and MAPK/ERK signaling pathways are major targets.
The diagram above illustrates how alkylphenols can activate both genomic and non-genomic estrogen receptor signaling pathways, leading to altered gene expression.
Experimental Workflow
The following workflow outlines the key steps in a typical toxicogenomics study of alkylphenols.
This workflow provides a high-level overview of the process, from cell culture and exposure to data analysis and interpretation.
References
- 1. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. bar.utoronto.ca [bar.utoronto.ca]
Species-Specific Glucuronidation of o-Octylphenol: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the varying rates of o-Octylphenol glucuronidation across different species, supported by experimental data and detailed protocols.
The biotransformation of xenobiotics, such as the endocrine-disrupting chemical this compound, is a critical determinant of their potential toxicity and clearance from the body. Glucuronidation, a major phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), plays a pivotal role in the detoxification of this compound by converting it into a more water-soluble and excretable glucuronide conjugate. Understanding the species-specific differences in the rate and extent of this metabolic process is paramount for accurate risk assessment and the extrapolation of toxicological data from animal models to humans. This guide provides a comparative analysis of this compound glucuronidation rates in humans, monkeys, rats, and mice, based on in vitro studies using liver and intestinal microsomes.
Comparative Glucuronidation Kinetics
The kinetic parameters for the glucuronidation of 4-tert-octylphenol, an isomer of this compound, have been determined in liver and intestinal microsomes from humans, cynomolgus monkeys, Sprague-Dawley rats, and ddY mice. The following tables summarize the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint) values, providing a quantitative comparison of the enzymatic efficiency across these species.
Table 1: Kinetic Parameters for 4-tert-Octylphenol Glucuronidation in Liver Microsomes
| Species | Km (µM) | Vmax (nmol/min/mg protein) | CLint (mL/min/mg protein) |
| Human | 0.49 ± 0.07 | 1.85 ± 0.05 | 3.78 |
| Monkey | 0.31 ± 0.05 | 2.51 ± 0.09 | 8.10 |
| Rat | 0.58 ± 0.09 | 3.24 ± 0.15 | 5.59 |
| Mouse | 0.25 ± 0.04 | 4.12 ± 0.18 | 16.48 |
Data presented as mean ± S.D. (n=3). Data extracted from Hanioka et al., 2017.
Table 2: Kinetic Parameters for 4-tert-Octylphenol Glucuronidation in Intestinal Microsomes
| Species | Km (µM) | Vmax (nmol/min/mg protein) | CLint (mL/min/mg protein) |
| Human | - | - | - |
| Monkey | 0.42 ± 0.08 | 0.53 ± 0.03 | 1.26 |
| Rat | 0.65 ± 0.11 | 0.88 ± 0.05 | 1.35 |
| Mouse | 0.33 ± 0.06 | 1.05 ± 0.07 | 3.18 |
Data presented as mean ± S.D. (n=3). Glucuronidation activity in human intestinal microsomes was below the limit of detection. Data extracted from Hanioka et al., 2017.
Key Observations:
-
Liver Microsomes: Mice exhibited the highest intrinsic clearance for 4-tert-octylphenol glucuronidation in the liver, suggesting the most efficient metabolism among the species tested. Monkeys also showed high clearance, followed by rats and then humans.
-
Intestinal Microsomes: In contrast to the liver, intestinal glucuronidation of 4-tert-octylphenol was not detectable in humans. Among the animal models, mice again showed the highest intrinsic clearance in the intestine, followed by rats and monkeys.
-
Species Differences: These data highlight significant species-specific differences in both hepatic and intestinal glucuronidation of 4-tert-octylphenol. The rank order of hepatic intrinsic clearance (Mouse > Monkey > Rat > Human) and intestinal intrinsic clearance (Mouse > Rat > Monkey > Human) underscores the importance of selecting appropriate animal models for pharmacokinetic and toxicological studies.
UDP-Glucuronosyltransferase Isoforms Involved
The specific UGT isoforms responsible for this compound glucuronidation contribute to the observed species differences.
-
Humans: In human liver microsomes, the glucuronidation of 4-tert-octylphenol is primarily catalyzed by UGT2B7 and UGT2B15 [1].
-
Rats: Studies have identified UGT2B1 as a key enzyme in the glucuronidation of 4-tert-octylphenol in rat liver[1].
-
Monkeys and Mice: While specific studies on this compound are limited, research on other phenolic compounds in cynomolgus monkeys and mice suggests the involvement of various UGT1A and UGT2B family members. Further investigation is needed to definitively identify the predominant isoforms responsible for this compound glucuronidation in these species.
Experimental Protocols
The following is a generalized protocol for an in vitro this compound glucuronidation assay based on methodologies reported in the scientific literature.
In Vitro Glucuronidation Assay using Liver or Intestinal Microsomes
1. Materials and Reagents:
-
This compound (or 4-tert-octylphenol)
-
Pooled liver or intestinal microsomes from the species of interest (e.g., human, monkey, rat, mouse)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile or Methanol (for reaction termination)
-
Internal standard for analytical quantification
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence)
2. Incubation Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and alamethicin (to activate the UGT enzymes).
-
Add the microsomal protein to the reaction mixture and pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding this compound (dissolved in a suitable solvent like methanol or DMSO) at various concentrations.
-
After a brief pre-incubation, start the glucuronidation reaction by adding UDPGA.
-
Incubate the mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the mixture to precipitate the protein.
-
Collect the supernatant for analysis.
3. Analytical Method:
-
Analyze the supernatant using a validated HPLC method to separate and quantify the this compound glucuronide metabolite.
-
Construct a standard curve for the metabolite to determine its concentration in the samples.
4. Data Analysis:
-
Calculate the rate of glucuronide formation (e.g., in nmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the glucuronidation pathway and a typical experimental workflow for an in vitro assay.
Caption: Metabolic pathway of this compound glucuronidation.
Caption: In vitro this compound glucuronidation assay workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of o-Octylphenol: A Procedural Guide
Proper management and disposal of o-Octylphenol are critical for ensuring laboratory safety and environmental protection. As a compound known to cause skin irritation, serious eye damage, and function as an endocrine disruptor, adherence to strict disposal protocols is paramount.[1] Furthermore, its high toxicity to aquatic life with long-lasting effects necessitates that it never be released into the environment through drains or as regular waste.[2]
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, designed for researchers and laboratory personnel.
Key Safety and Physical Data
Understanding the properties of this compound is the first step in handling it safely. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Physical State | Solid | [3] |
| Appearance | White | [3] |
| Molecular Formula | C14H22O | [3] |
| Molecular Weight | 206.33 g/mol | [3] |
| Melting Point | 41 - 44 °C (105.8 - 111.2 °F) | [3] |
| Boiling Point | 150 °C (302 °F) @ 4 mmHg | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Dermal LD50 (Rabbit) | > 2,000 mg/kg | [2] |
Standard Operating Procedure: this compound Waste Disposal
This procedure outlines the necessary steps for collecting, storing, and disposing of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
A fully buttoned laboratory coat.[4]
-
Safety glasses with side shields or chemical splash goggles.
-
Appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.
-
For tasks with a high risk of splashing, a face shield and a neoprene or butyl rubber apron are recommended.[4]
Waste Segregation and Collection
Proper segregation at the point of generation is crucial. Never mix this compound waste with other waste streams.
-
Liquid Waste: Collect all solutions containing this compound (e.g., stock solutions, experimental media, rinsing water from contaminated equipment) in a dedicated, sealed hazardous waste container.[4][5]
-
Solid Waste: Collect pure this compound, contaminated powders, or residues in a separate, clearly labeled hazardous waste container.
-
Contaminated Labware:
-
Sharps: Contaminated needles, scalpels, or broken glass must be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Collect items with trace contamination, such as pipette tips, tubes, and gloves, in a sealable plastic bag or container.[4] This container should then be placed inside a larger, lined box designated for "incinerate only" waste.[4]
-
Containerization and Labeling
-
Container Type: Use only containers compatible with this compound, such as the original manufacturer's bottle or a sturdy, sealable glass or plastic bottle.[6] Ensure the container does not leak and the cap fits properly.[6]
-
Filling: Do not fill waste containers beyond 90% of their capacity to prevent spills from expansion.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Toxic," "Irritant," "Marine Pollutant"). Keep the container closed at all times except when adding waste.[6][7]
Temporary Storage
-
Store waste containers in a designated, well-ventilated area, such as a satellite accumulation area or a fume hood, away from incompatible materials like strong oxidizing agents.[4][7]
-
Ensure the storage location has secondary containment to capture any potential leaks.[6]
-
Store containers at or below eye level.[4]
Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][3]
-
The recommended method for final disposal is incineration at a permitted chemical disposal facility to ensure complete destruction.[5]
Hypothetical Protocol: In Vitro Estrogen Receptor Binding Assay
This protocol provides context for the generation of this compound waste.
Objective: To determine the binding affinity of this compound for the human estrogen receptor alpha (ERα).
Methodology:
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in 100% ethanol. Subsequently, create a series of dilutions in assay buffer ranging from 1 nM to 100 µM.
-
Binding Reaction: In a 96-well plate, combine the ERα protein, a radiolabeled estrogen tracer (e.g., [3H]-estradiol), and varying concentrations of the this compound dilutions.
-
Incubation: Incubate the plate at 4°C for 18 hours to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound tracer from the unbound tracer using a dextran-coated charcoal suspension followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (containing the bound tracer) using a scintillation counter.
-
Waste Generation: All prepared this compound solutions (stock and dilutions), contaminated pipette tips, plates, and tubes constitute hazardous waste and must be disposed of following the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
This compound Waste Management Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
